3-(1-Aminopropan-2-yl)oxan-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)oxan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-7(5-9)8(10)3-2-4-11-6-8/h7,10H,2-6,9H2,1H3 |
InChI Key |
NAHCGLLUZHJJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCCOC1)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Synthesis, Characterization, and Applications of 3-(1-Aminopropan-2-yl)oxan-3-ol
Executive Summary
In modern pharmaceutical drug design, the strategic incorporation of saturated oxygen heterocycles—specifically the oxane (tetrahydropyran) ring—has become a cornerstone for modulating lipophilicity, improving aqueous solubility, and enhancing metabolic stability. 3-(1-Aminopropan-2-yl)oxan-3-ol (CAS: 1512948-19-4) represents a highly functionalized, advanced building block within this chemical space [1][2].
Featuring a tertiary alcohol embedded within an oxane core and an adjacent chiral aminoalkyl side chain, this molecule provides a dense array of hydrogen-bond donors and acceptors. This guide provides an in-depth technical analysis of its structural properties, a self-validating synthetic methodology, and its integration into downstream pharmacological signaling pathways.
Chemical Identity & Structural Profiling
The architectural complexity of 3-(1-Aminopropan-2-yl)oxan-3-ol arises from its dual functionality: the conformational rigidity of the oxane ring[4] and the flexibility of the primary amine on the propan-2-yl substituent. This specific spatial arrangement is highly sought after in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
While the exact isomer holds the CAS Registry Number 1512948-19-4 [1], it is frequently evaluated alongside its closely related structural isomers, such as 3-(2-aminopropan-2-yl)oxan-3-ol (CAS 1779357-90-2) [3] and 3-(1-aminoethyl)oxan-3-ol (CAS 1779709-49-7) [2], to conduct comprehensive structure-activity relationship (SAR) studies.
Table 1: Physicochemical & Computational Properties
| Property | Value |
| Chemical Name | 3-(1-Aminopropan-2-yl)tetrahydro-2H-pyran-3-ol |
| CAS Registry Number | 1512948-19-4 |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Topological Polar Surface Area (TPSA) | 55.48 Ų |
| Hydrogen Bond Donors | 2 (Amine, Alcohol) |
| Hydrogen Bond Acceptors | 3 (Amine, Alcohol, Ether) |
| Rotatable Bonds | 2 |
Validated Synthetic Methodology
As a Senior Application Scientist, I emphasize that a robust synthetic protocol must be more than a sequence of steps; it must be a self-validating system where the underlying causality of every chemical choice is understood and controlled.
Phase 1: Nucleophilic Addition (C-C Bond Formation)
Objective: Introduce the propan-2-yl framework to the oxane core.
-
Preparation: Charge a flame-dried Schlenk flask with dihydro-2H-pyran-3(4H)-one (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Cooling: Chill the reactor to strictly -78°C using a dry ice/acetone bath.
-
Addition: Dropwise addition of the Grignard reagent (protected 1-aminopropan-2-yl magnesium bromide, 1.2 eq) over 45 minutes.
-
Quench: Terminate the reaction with saturated aqueous NH₄Cl.
Causality & Expertise: The choice of THF at -78°C is critical. The oxane ring is susceptible to ring-opening under strong nucleophilic attack at elevated temperatures. The cryogenic temperature ensures kinetic control, favoring the equatorial attack of the bulky nucleophile, thereby establishing the optimal diastereomeric ratio. Self-Validating Mechanism: An In-Process Control (IPC) using LC-MS is mandated prior to the quench. The reaction is only allowed to proceed if the starting ketone mass (m/z 100.1) is <2% relative abundance. If >2%, an automated titration of 0.1 eq Grignard reagent is triggered, preventing unreacted ketone from contaminating downstream steps.
Phase 2: Deprotection & Reductive Amination
Objective: Unmask the primary amine to yield the final product.
-
Setup: Transfer the intermediate to a high-pressure Parr reactor. Dissolve in HPLC-grade Methanol.
-
Catalysis: Add 10% Pd/C (0.05 eq by weight).
-
Hydrogenation: Pressurize to 30 psi H₂ and stir at 25°C for 4 hours.
-
Filtration & Crystallization: Filter through Celite to remove the catalyst, concentrate in vacuo, and recrystallize from Ethanol/Heptane.
Causality & Expertise: Pd/C under H₂ is explicitly selected over hydride donors (e.g., NaBH₄). Hydride donors risk reducing any trace unreacted starting ketone into tetrahydro-2H-pyran-3-ol [4], a secondary alcohol that is notoriously difficult to separate from the target amino alcohol via standard chromatography. Self-Validating Mechanism: Hydrogen uptake is monitored continuously via a digital mass flow controller. The system is self-terminating; once the theoretical volume of H₂ is consumed, the reactor automatically purges with N₂, physically preventing hydrogenolysis of the tertiary alcohol.
Fig 1. Step-by-step synthetic workflow for 3-(1-Aminopropan-2-yl)oxan-3-ol.
Pharmacological Integration & Signaling Pathways
In drug discovery, 3-(1-Aminopropan-2-yl)oxan-3-ol is rarely the final Active Pharmaceutical Ingredient (API). Instead, its primary amine acts as a highly reactive nucleophile for coupling with heteroaryl chlorides (e.g., pyrimidines or quinolines) via S_NAr reactions.
Once integrated into a larger API scaffold, the oxane ring acts as a water-solubilizing motif that simultaneously occupies hydrophobic pockets in target kinases (such as LRRK2 or EGFR), while the tertiary alcohol forms critical hydrogen bonds with the kinase hinge region. This interaction effectively shuts down aberrant downstream signaling pathways responsible for cellular proliferation.
Fig 2. Pharmacological integration and downstream signaling pathway of the API.
Conclusion
3-(1-Aminopropan-2-yl)oxan-3-ol (CAS 1512948-19-4) is a highly specialized, sterically complex building block that bridges the gap between lipophilic core structures and aqueous solubility requirements in modern APIs. By employing a self-validating, kinetically controlled synthetic methodology, researchers can reliably produce this intermediate at scale, ensuring high diastereomeric purity and preventing the propagation of silent impurities into final drug candidates.
References
"3-(1-Aminopropan-2-yl)oxan-3-ol" chemical properties
An In-Depth Technical Guide to the Predicted Chemical Properties of 3-(1-Aminopropan-2-yl)oxan-3-ol
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical and physical properties of the novel compound, 3-(1-Aminopropan-2-yl)oxan-3-ol. Due to the absence of published experimental data for this specific molecule, this document leverages a predictive approach, synthesizing information from well-characterized structural analogues, namely the 1-aminopropan-2-ol moiety and the oxan-3-ol scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, predictive framework for the synthesis, characterization, and potential applications of this and similar novel chemical entities.
Introduction: Rationale for a Predictive Analysis
The compound 3-(1-Aminopropan-2-yl)oxan-3-ol represents a novel chemical entity, combining the chiral aminopropanol backbone, a common pharmacophore, with a substituted oxane ring, a motif of growing interest in medicinal chemistry for its ability to modulate physicochemical properties.[1][2] As of the date of this publication, no experimental data for 3-(1-Aminopropan-2-yl)oxan-3-ol has been reported in the public domain.
This guide, therefore, adopts a predictive methodology grounded in the established chemical principles and experimental data of its constituent fragments. By dissecting the molecule into the "warhead" (1-aminopropan-2-ol) and the "scaffold" (oxan-3-ol), we can project a detailed profile of its properties. This approach provides a valuable starting point for any research program aiming to synthesize and evaluate this compound, mitigating risks and optimizing experimental design.
Molecular Structure and Stereochemistry
3-(1-Aminopropan-2-yl)oxan-3-ol possesses two chiral centers, one on the aminopropanol side chain and one on the oxane ring at the C3 position. This results in the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
Caption: Structure of 3-(1-Aminopropan-2-yl)oxan-3-ol with chiral centers indicated by asterisks.
The stereochemistry of the final compound will be dictated by the chirality of the starting materials and the synthetic route employed. The spatial arrangement of the substituents on these stereocenters will significantly influence the molecule's interaction with biological targets.
Predicted Physicochemical Properties
The physicochemical properties of 3-(1-Aminopropan-2-yl)oxan-3-ol are predicted by considering the contributions of the aminopropanol and oxanol moieties. The presence of multiple polar functional groups (amine, two hydroxyls, and an ether) suggests high polarity and good aqueous solubility.
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₈H₁₇NO₂ | Based on structural components. |
| Molecular Weight | 159.23 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow viscous liquid or low melting solid. | Based on properties of 1-aminopropan-2-ol and other functionalized oxanes.[3][4] |
| Boiling Point | > 200 °C | Significantly higher than 1-aminopropan-2-ol (159-160 °C) due to increased molecular weight and hydrogen bonding capacity.[5][6] |
| Melting Point | 20-40 °C | Expected to be a low-melting solid or viscous liquid at room temperature.[5][7] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The high density of hydrogen bond donors and acceptors suggests good aqueous solubility.[5] |
| logP | -1.0 to 0.5 | The logP of 1-aminopropan-2-ol is approximately -0.93.[8] The addition of the oxane ring will increase lipophilicity, but the additional hydroxyl group will counteract this. |
| pKa | 9.0 - 9.5 (Amine) | The pKa of the primary amine is expected to be similar to that of other amino alcohols. |
Proposed Synthesis and Stereochemical Control
A convergent synthetic strategy is proposed, involving the coupling of a suitable organometallic derivative of the aminopropanol fragment with an oxanone precursor. This allows for modularity and control over the stereochemistry of each fragment.
Caption: Proposed convergent synthetic workflow.
Experimental Protocol: Synthesis of (R)-3-(1-((S)-1-aminopropan-2-yl))oxan-3-ol
Part A: Synthesis of the Protected Aminopropanol Grignard Reagent
-
Protection of (S)-1-Aminopropan-2-ol: To a solution of (S)-1-aminopropan-2-ol (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 12 hours. After reaction completion (monitored by TLC), wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Boc-protected (S)-1-aminopropan-2-ol.
-
Halogenation: To a solution of the Boc-protected alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM at 0 °C, add N-bromosuccinimide (NBS, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. Purify by column chromatography to obtain the bromide.
-
Grignard Formation: To a suspension of magnesium turnings (1.5 eq) in anhydrous THF, add a crystal of iodine. Slowly add a solution of the bromide (1.0 eq) in anhydrous THF. The reaction is initiated with gentle heating. Maintain a gentle reflux until the magnesium is consumed. The resulting Grignard reagent is used immediately in the next step.
Part B: Coupling and Deprotection
-
Grignard Addition: To a solution of oxan-3-one (1.2 eq) in anhydrous THF at -78 °C, add the freshly prepared Grignard reagent dropwise. Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified Boc-protected product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Concentrate under reduced pressure and purify by preparative HPLC to yield the final product as a TFA salt.
Predicted Spectroscopic Profile
The spectroscopic data is predicted by considering the characteristic signals of the aminopropanol and oxane moieties.
¹H NMR (400 MHz, D₂O)
-
δ 4.0-3.5 (m): Protons on the oxane ring adjacent to the oxygen atom (C2-H and C6-H).
-
δ 3.2-2.8 (m): Protons of the -CH₂-NH₂ group.
-
δ 2.5-2.2 (m): Proton of the -CH(OH)- group on the side chain.
-
δ 2.0-1.5 (m): Protons on the oxane ring (C4-H and C5-H).
-
δ 1.2-1.0 (d): Methyl group protons (-CH₃).
¹³C NMR (100 MHz, D₂O)
-
δ 75-70: Carbon bearing the hydroxyl group on the oxane ring (C3).
-
δ 70-65: Carbons on the oxane ring adjacent to the oxygen (C2 and C6).
-
δ 70-65: Carbon bearing the hydroxyl group on the side chain.
-
δ 50-45: Carbon of the -CH₂-NH₂ group.
-
δ 40-35: Carbon attached to the oxane ring.
-
δ 35-25: Carbons on the oxane ring (C4 and C5).
-
δ 20-15: Methyl carbon (-CH₃).
FT-IR (thin film, cm⁻¹)
-
3400-3200 (broad): O-H and N-H stretching vibrations.
-
2950-2850: C-H stretching of aliphatic groups.
-
1650-1550: N-H bending (scissoring) of the primary amine.
-
1150-1050: C-O stretching of the ether and alcohol groups.
Mass Spectrometry (ESI+)
-
m/z 160.1332: [M+H]⁺ (calculated for C₈H₁₈NO₂⁺).
-
m/z 142.1226: [M+H - H₂O]⁺.
-
m/z 130.1226: [M+H - CH₂O]⁺.
Predicted Reactivity and Stability
The molecule's reactivity is governed by its primary functional groups: the primary amine, the secondary alcohol, and the tertiary alcohol.
-
Amine Reactivity: The primary amine is nucleophilic and basic. It will readily react with acids to form ammonium salts and can be acylated, alkylated, and undergo reactions with carbonyl compounds to form imines.
-
Alcohol Reactivity: The secondary and tertiary alcohols can be esterified or etherified under appropriate conditions. The tertiary alcohol may be prone to elimination reactions under acidic conditions.
-
Stability: The compound is expected to be stable under neutral and basic conditions.[9] It may be sensitive to strong oxidizing agents and strong acids.[8] The oxane ring is generally stable, but can be cleaved under harsh acidic conditions.
Potential Applications in Drug Discovery
The structural motifs present in 3-(1-Aminopropan-2-yl)oxan-3-ol suggest several potential applications in medicinal chemistry.
-
Chiral Building Block: The molecule can serve as a versatile chiral scaffold for the synthesis of more complex drug candidates.
-
Modulation of Physicochemical Properties: The oxane ring is known to improve aqueous solubility and metabolic stability while reducing the basicity of nearby amines.[1][10] This can be advantageous in optimizing the pharmacokinetic profile of a lead compound.
-
Bioisosteric Replacement: The oxane moiety can act as a bioisostere for other groups, such as gem-dimethyl or carbonyl groups, to fine-tune binding interactions with a biological target.[11]
-
Antimicrobial Potential: Aminopropanol derivatives have been investigated for their antibacterial and antifungal activities.[12]
Hypothetical Workflow for Biological Screening
Caption: A logical workflow for the initial biological evaluation of the synthesized compound.
Conclusion
This in-depth technical guide provides a predictive overview of the chemical properties of the novel compound 3-(1-Aminopropan-2-yl)oxan-3-ol. By leveraging data from its constituent structural motifs, we have outlined its likely physicochemical properties, a plausible synthetic route, its expected spectroscopic signature, and its potential applications in drug discovery. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and other novel heterocyclic amino alcohols, demonstrating the power of predictive chemistry in modern research and development.
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Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. ResearchGate. [Link]
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Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. [Link]
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(±)-1-Aminopropan-2-ol 94% contains approx. 5% 2-Amino-1-propanol. Avantor. [Link]
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Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]
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Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
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A Modified Synthesis of Oxetan-3-ol. ResearchGate. [Link]
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Medicinal chemistry perspectives of trioxanes and tetraoxanes. PubMed. [Link]
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Accurate spectroscopic characterization of oxirane: A valuable route to its identification in titan's atmosphere and the assignment of unidentified infrared bands. ResearchGate. [Link]
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Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. PubMed. [Link]
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SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Connect Journals. [Link]
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ACCURATE SPECTROSCOPIC CHARACTERIZATION OF OXIRANE: A VALUABLE ROUTE TO ITS IDENTIFICATION IN TITAN'S ATMOSPHERE AND THE ASSIGNMENT OF UNIDENTIFIED INFRARED BANDS. PMC. [Link]
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ACCURATE SPECTROSCOPIC CHARACTERIZATION OF OXIRANE: A VALUABLE ROUTE TO ITS IDENTIFICATION IN TITAN'S ATMOSPHERE AND THE ASSIGNMENT OF UNIDENTIFIED INFRARED BANDS. PubMed. [Link]
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Structure Elucidation of 3-(1-Aminopropan-2-yl)oxan-3-ol: A Comprehensive Analytical Framework
Executive Summary
The structural elucidation of saturated, highly functionalized heterocyclic building blocks requires a rigorous, multi-modal analytical approach. 3-(1-Aminopropan-2-yl)oxan-3-ol (Molecular Formula: C₈H₁₇NO₂, MW: 159.23 g/mol ) presents a unique analytical challenge due to its fully saturated oxane (tetrahydropyran) core, a quaternary chiral center at C3, and an adjacent chiral center on the aliphatic side chain.
This whitepaper outlines the definitive workflow for elucidating its chemical architecture. By establishing a self-validating loop of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we construct an airtight proof of structure that leaves no room for isomeric ambiguity [2].
The Self-Validating Analytical Workflow
To ensure absolute trustworthiness in the structural assignment, the experimental design must be strictly causal. We do not merely collect data; each technique is chosen to mathematically constrain the next. The workflow begins with HRMS to lock in the Degrees of Unsaturation (DoU), followed by FT-IR to identify heteroatomic bonds, and culminates in 2D NMR to map the carbon-hydrogen framework.
Fig 1: Analytical workflow for the structure elucidation of 3-(1-Aminopropan-2-yl)oxan-3-ol.
Establishing the Molecular Boundary Conditions (HRMS & FT-IR)
The Causality of Ionization Choice
We initiate the elucidation using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) [3]. The choice of positive ion mode (ESI+) is a deliberate, causal decision: the primary aliphatic amine (-NH₂) is highly basic and readily accepts a proton. This yields an intense [M+H]⁺ pseudo-molecular ion with minimal in-source fragmentation, which is critical for extracting an exact mass without ambiguity.
The exact mass is observed at m/z 160.1332. This mathematically restricts the molecular formula to C₈H₁₇NO₂ . From this formula, we calculate the Degrees of Unsaturation (DoU): DoU = C - (H/2) + (N/2) + 1 = 8 - 8.5 + 0.5 + 1 = 1
This single DoU acts as a foundational constraint. Because FT-IR spectroscopy (Table 1) shows no evidence of carbonyl (C=O) or alkene (C=C) stretches, the 1 DoU must correspond to a single ring system—validating the presence of the oxane core.
Table 1: HRMS and FT-IR Quantitative Summary
| Technique | Observed Value | Assignment / Deduction | Self-Validating Constraint |
| HRMS (ESI+) | m/z 160.1332 [M+H]⁺ | Formula: C₈H₁₇NO₂ | DoU = 1 (Mandates one ring) |
| FT-IR | 3350 - 3200 cm⁻¹ (br) | O-H and N-H stretching | Confirms hydroxyl and amine |
| FT-IR | 2950 - 2850 cm⁻¹ (s) | C-H stretching (sp³) | Confirms fully saturated framework |
| FT-IR | 1080 cm⁻¹ (s) | C-O-C asymmetric stretch | Confirms the ether linkage (oxane) |
Nuclear Magnetic Resonance (NMR) Profiling
With the boundary conditions set (1 ring, fully saturated, specific functional groups), we utilize NMR to assemble the structural puzzle.
The 1D NMR Signatures
The ¹³C NMR spectrum reveals exactly 8 distinct carbon resonances, perfectly matching the HRMS formula. Crucially, all signals appear in the sp³ region (< 80 ppm), further validating the absence of double bonds. The ¹H NMR spectrum integrates to exactly 17 protons.
A hallmark feature of this molecule is the C2 methylene group of the oxane ring. Because the adjacent C3 is a quaternary center, the C2 protons are isolated from vicinal coupling. However, due to the chiral center at C3, the two protons at C2 are diastereotopic. They appear as a classic AB spin system (two doublets) with a large geminal coupling constant (J ≈ 11.5 Hz), which is highly diagnostic for tetrahydropyran derivatives [4].
Bridging the Gap: The Power of HMBC
The fundamental challenge in elucidating this structure lies in the quaternary nature of C3. Because 1D ¹H NMR and 2D COSY rely on scalar couplings between adjacent protons (³J_HH), the lack of a proton at C3 effectively isolates the oxane ring's spin system from the 1-aminopropan-2-yl side chain.
To establish causality in our structural assignment, we must bridge this "silent" quaternary gap. We achieve this via Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy [1]. By optimizing the pulse sequence delays for ²J_CH and ³J_CH long-range couplings, we observe protons from both isolated spin systems correlating to the exact same ¹³C resonance at 72.0 ppm (C3).
Fig 2: Key HMBC correlations bridging the oxane ring and aliphatic side chain via the C3 carbon.
This HMBC network provides definitive, self-validating proof that the methyl group (H3') and the oxane ring (H2, H4) are anchored to the same quaternary center, unequivocally proving the connectivity of the 3-(1-Aminopropan-2-yl)oxan-3-ol framework.
Table 2: Comprehensive 1D and 2D NMR Assignments (CDCl₃, 600 MHz)
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm), Multiplicity, J (Hz) | COSY (³J_HH) | HMBC (²J_CH, ³J_CH) |
| 2 (Oxane) | 74.5 | 3.65 (d, 11.5), 3.50 (d, 11.5) | - | C3, C4, C6 |
| 3 (Oxane) | 72.0 | - (Quaternary) | - | - |
| 4 (Oxane) | 33.2 | 1.65 (m), 1.55 (m) | H5 | C2, C3, C5, C6 |
| 5 (Oxane) | 20.1 | 1.50 (m) | H4, H6 | C3, C4, C6 |
| 6 (Oxane) | 67.8 | 3.75 (m), 3.60 (m) | H5 | C4, C5 |
| 1' (Chain) | 45.3 | 2.85 (dd, 12.0, 4.5), 2.65 (dd, 12.0, 8.0) | H2' | C2', C3, C3' |
| 2' (Chain) | 41.0 | 1.85 (m) | H1', H3' | C1', C3, C3' |
| 3' (Chain) | 13.5 | 0.95 (d, 6.5) | H2' | C1', C2', C3 |
Stereochemical Determination
The molecule possesses two chiral centers: the C3 quaternary carbon on the oxane ring and the C2' methine carbon on the aliphatic side chain. Consequently, it exists as a mixture of diastereomers (syn/anti relationships).
To resolve the relative stereochemistry, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is employed. Through-space interactions (< 5 Å) between the axial protons of the oxane ring (H2_ax, H4_ax) and the methyl protons (H3') of the side chain dictate the conformational preference. If the side chain occupies an equatorial position (thermodynamically favored), strong NOE cross-peaks will be observed between the side-chain protons and the adjacent equatorial ring protons. For absolute stereochemical assignment, single-crystal X-ray diffraction of a derivatized salt (e.g., hydrochloride) remains the gold standard.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to facilitate protonation.
-
Instrument Setup: Inject 2 µL into an Agilent 6545 Q-TOF LC/MS system equipped with an ESI source.
-
Parameters: Set capillary voltage to 3500 V, fragmentor to 120 V, and drying gas temperature to 325 °C.
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 100–1000. Extract the exact mass of the [M+H]⁺ peak and utilize isotopic pattern matching to confirm the C₈H₁₇NO₂ formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 15 mg of the highly purified compound in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.
-
Instrument Setup: Utilize a Bruker Avance III 600 MHz spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize the signal-to-noise ratio for ¹³C detection.
-
1D Acquisition:
-
¹H NMR: Run standard zg30 pulse sequence (64 scans, 1 s relaxation delay).
-
¹³C NMR: Run zgpg30 sequence with proton decoupling (1024 scans, 2 s relaxation delay).
-
-
2D Acquisition (HMBC): Run the hmbcgplpndqf pulse sequence. Set the long-range coupling delay to 62.5 ms (optimized for an average J_CH of 8 Hz). Acquire 256 increments in the t1 dimension to ensure high resolution of the carbon chemical shifts, allowing clear differentiation of the C3 quaternary center.
References
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Hwang, T.-L., Ronk, M., & Milne, J. E. (2013). "Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation." Magnetic Resonance in Chemistry, 51(2), 89-94. URL:[Link]
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DiBello, M., Healy, A. R., Nikolayevskiy, H., Xu, Z., & Herzon, S. B. (2023). "Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls." Accounts of Chemical Research, 56(12), 1546-1557. URL:[Link]
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Bueschl, C., et al. (2019). "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development." Journal of Pharmaceutical and Biomedical Analysis, 181, 113066. URL:[Link]
-
Tarburton, P., Kingsbury, C. A., Sopchik, A. E., & Cromwell, N. H. (1978). "The stereodependent effect of oxygen on the chemical shifts and vicinal coupling constants of tetrahydropyran." Journal of the American Chemical Society, 100(2), 321-324. URL:[Link]
In-Depth Technical Guide: 3-(1-Aminopropan-2-yl)oxan-3-ol
An Examination of its Structure, Synthesis, and Potential as a Bioactive Scaffold
Executive Summary
This technical guide provides a comprehensive overview of the aminotetrahydropyranol derivative, 3-(1-Aminopropan-2-yl)oxan-3-ol. This molecule incorporates a tertiary alcohol on a tetrahydropyran (oxane) ring and a vicinal amino alcohol moiety, structural features commonly found in biologically active compounds.[1][2][3] Due to the absence of extensive literature on this specific molecule, this guide establishes a foundational understanding through systematic IUPAC nomenclature, retrosynthetic analysis of viable synthetic routes, and detailed protocols for its preparation and characterization. The methodologies are grounded in established organic chemistry principles for constructing tetrahydropyran rings and synthesizing amino alcohols.[4][5][6][7] This document is intended for researchers and professionals in drug discovery and medicinal chemistry, providing the necessary technical details to synthesize, verify, and explore the potential of this and related molecular scaffolds.
Part 1: Chemical Identity and Nomenclature
1.1. IUPAC Name and Structural Elucidation
The chemical name "3-(1-Aminopropan-2-yl)oxan-3-ol" describes a specific chemical structure, though its formal IUPAC name requires careful application of nomenclature rules.
-
Parent Heterocycle: The core is a six-membered saturated ring containing one oxygen atom, which is named "oxane" or, more commonly, "tetrahydropyran".
-
Principal Functional Group: The hydroxyl (-OH) group has priority for the suffix, making the parent structure an "oxan-3-ol" or "tetrahydropyran-3-ol".
-
Substituent: Attached to the same carbon as the hydroxyl group (position 3) is a "1-aminopropan-2-yl" group. This is a three-carbon chain where the attachment is at carbon 2, and an amino group (-NH2) is at carbon 1.
Therefore, the definitive IUPAC name is 3-(1-aminopropan-2-yl)tetrahydropyran-3-ol .
The carbon at position 3 of the tetrahydropyran ring is a tertiary alcohol.[8] Furthermore, both C3 of the ring and C2 of the propyl substituent are chiral centers, meaning the molecule can exist as a mixture of four stereoisomers.
1.2. Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance |
| Molecular Formula | C₉H₁₉NO₂ | Essential for mass spectrometry and elemental analysis. |
| Molar Mass | 173.25 g/mol | Used for all stoichiometric calculations in synthesis. |
| Boiling Point | ~250-270 °C | High due to hydrogen bonding from both -OH and -NH₂ groups.[9] |
| LogP | ~0.5 - 1.5 | Indicates moderate lipophilicity, suggesting potential for cell permeability. |
| pKa (Amine) | ~9.5 - 10.5 | The primary amine is basic and will be protonated at physiological pH. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol).[9] | The polar functional groups enhance solubility in protic solvents. |
Part 2: Synthesis and Manufacturing
The synthesis of vicinal amino alcohols and substituted tetrahydropyrans are well-established fields in organic chemistry.[1][4][5][6][10] A logical synthetic strategy for 3-(1-aminopropan-2-yl)tetrahydropyran-3-ol involves constructing the carbon skeleton first, followed by the introduction of the amino group.
2.1. Retrosynthetic Analysis
A retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials.[11][12] The key disconnections are at the C-C bond formed by the Grignard reaction and the C-N bond, which can be formed from a more stable precursor like a nitrile or azide.
Caption: Retrosynthetic analysis of the target molecule.
2.2. Proposed Synthesis Workflow
This synthesis is a two-step process: a Grignard reaction to form the C-C bond and the tertiary alcohol, followed by the reduction of a nitrile to the primary amine.
Caption: Proposed two-step synthesis workflow.
2.3. Detailed Experimental Protocol
Step 1: Synthesis of 3-(1-Cyanopropan-2-yl)tetrahydropyran-3-ol
This procedure details the formation of the cyanohydrin-like intermediate via a Grignard reaction. The choice of a nitrile group is strategic; it is relatively unreactive to Grignard reagents but can be cleanly reduced to an amine later.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Grignard Reagent Preparation: To the flask, add magnesium turnings (1.1 eq). Add a solution of 2-bromopropanenitrile (1.0 eq) in anhydrous diethyl ether via the dropping funnel. A small crystal of iodine may be added to initiate the reaction.
-
Causality Note: The reaction must be kept scrupulously dry as Grignard reagents react violently with water. Diethyl ether is a common solvent as it is aprotic and helps to stabilize the Grignard reagent complex.
-
Addition of Ketone: Once the Grignard reagent has formed (solution turns cloudy and gently refluxes), cool the flask to 0 °C in an ice bath. Add a solution of tetrahydropyran-3-one (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Reaction Monitoring & Quench: Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC). Upon completion, cool the flask to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Causality Note: A saturated NH₄Cl solution is a mild acid and is used to protonate the alkoxide formed during the reaction and to neutralize any remaining Grignard reagent without causing potential side reactions like elimination, which might occur with stronger acids.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitrile intermediate. Purify by column chromatography if necessary.
Step 2: Reduction to 3-(1-Aminopropan-2-yl)tetrahydropyran-3-ol
This step reduces the nitrile to the target primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
-
Apparatus Setup: Use a similar flame-dried, three-neck flask setup under a nitrogen atmosphere.
-
Reduction: Suspend lithium aluminum hydride (LiAlH₄, ~2-3 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add a solution of the nitrile intermediate from Step 1 in anhydrous THF dropwise.
-
Causality Note: LiAlH₄ is highly reactive and must be handled with care under inert conditions. An excess is used to ensure complete reduction. THF is the preferred solvent over ether due to its higher boiling point, allowing for reflux if needed.
-
Reaction and Quench: After the addition, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours until TLC indicates the disappearance of the starting material. Cool the reaction to 0 °C and carefully quench using the Fieser workup method: slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Workup and Purification: A granular precipitate should form, which can be removed by filtration through celite. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude amino alcohol. The product can be purified by vacuum distillation or column chromatography on silica gel treated with triethylamine to prevent streaking of the basic amine.
Part 3: Analytical Characterization
Verifying the structure and purity of the final compound is a critical, self-validating step.
3.1. Spectroscopic and Analytical Profile
The following table outlines the expected analytical data that would confirm the successful synthesis of the target molecule.
| Technique | Expected Result | Interpretation |
| ¹H NMR | Complex multiplets in the aliphatic region (1.0-4.0 ppm). A broad singlet for -OH and -NH₂ protons (exchangeable with D₂O). A characteristic doublet for the -CH₃ group. | Confirms the proton environment and connectivity of the carbon skeleton. |
| ¹³C NMR | A signal around 60-80 ppm for the carbon bearing the -OH group (C3 of oxane). Signals for other carbons in the oxane ring and the propyl chain. | Confirms the number of unique carbon atoms and the presence of key functional groups. |
| FT-IR | Broad peak at 3200-3500 cm⁻¹ (-OH and N-H stretching). Peaks at 2850-3000 cm⁻¹ (C-H stretching). Peak around 1100 cm⁻¹ (C-O stretching). | Confirms the presence of the hydroxyl and amino functional groups. |
| Mass Spec (ESI+) | [M+H]⁺ ion peak at m/z = 174.15 | Confirms the molecular weight of the compound. |
| HPLC | A single major peak. | Determines the purity of the final compound. |
3.2. Logical Relationship of Data
Caption: Relationship between predicted structure and experimental data.
Part 4: Potential Applications and Future Directions
The vicinal amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The tetrahydropyran ring is also a common feature in natural products with diverse biological activities.[4][10][13]
-
Pharmacological Relevance: The combination of the amino alcohol and the tetrahydropyran ring suggests potential applications as:
-
Chiral Ligands: Amino alcohols are excellent chiral ligands for asymmetric catalysis.[2][3]
-
Enzyme Inhibitors: The hydroxyethylamine core is a known inhibitor of aspartic proteases, relevant in anti-HIV and antimalarial research.[3]
-
CNS Agents: The polarity and hydrogen bonding capability of the molecule might allow it to interact with receptors in the central nervous system.[13][14] The introduction of an amino group can be a key factor in modulating biological activity.[15]
-
-
Future Research:
-
Stereoselective Synthesis: Develop an asymmetric synthesis to isolate and test the individual stereoisomers, as biological activity is often stereospecific.[1][16]
-
Analogue Library: Use the synthetic route as a platform to create a library of analogues by varying the ketone and the Grignard reagent to explore structure-activity relationships (SAR).
-
Biological Screening: Screen the compound against various biological targets, such as proteases, kinases, and G-protein coupled receptors, to identify potential therapeutic applications.
-
References
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Ager, D. J., & Prakash, I. (Eds.). (2012). Stereoselective Synthesis of Vicinal Amino Alcohols. Organic & Biomolecular Chemistry. Available at: [Link]
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Wolfe, J. P. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Molecules. Available at: [Link]
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Organic Chemistry Portal. Synthesis of tetrahydropyrans. Available at: [Link]
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Maier, M. E. (2015). Total Synthesis of Neopeltolide. The Journal of Organic Chemistry. Available at: [Link]
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Li, C. J., & Yang, X. F. (2001). Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. The Journal of Organic Chemistry. Available at: [Link]
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Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. Three 1-aminopropan-2-ols with potential biological activities. Available at: [Link]
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Krische, M. J., & Han, S. B. (2015). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. Available at: [Link]
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Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron. Available at: [Link] (General review on amino alcohol synthesis).
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Frontiers in Pharmacology. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Available at: [Link]
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MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]
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Nature Communications. Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. Available at: [Link]
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Wikipedia. 3-Amino-1-propanol. Available at: [Link]
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Reddit. How is this a tertiary alcohol?. Available at: [Link]
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ResearchGate. A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Available at: [Link]
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Wikipedia. 1-Aminopropan-2-ol. Available at: [Link]
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Organic Chemistry Portal. Synthesis of β-amino alcohols. Available at: [Link]
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NIST. 2-Propanol, 1-amino-. Available at: [Link]
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MDPI. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Available at: [Link]
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National Institutes of Health. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Available at: [Link]
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MDPI. Therapeutic Perspectives of Aminoflavonoids—A Review. Available at: [Link]
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"3-(1-Aminopropan-2-yl)oxan-3-ol" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol
Abstract
This technical guide delineates a comprehensive and scientifically grounded synthetic pathway for 3-(1-Aminopropan-2-yl)oxan-3-ol, a novel molecule with potential applications in medicinal chemistry and drug development. In the absence of a directly published synthesis, this document presents a robust, multi-step approach derived from established organic chemistry principles and cutting-edge methodologies. The proposed synthesis centers around a key Grignard reaction, a cornerstone of carbon-carbon bond formation.[1][2] Each stage of the synthesis, from the preparation of key precursors to the final deprotection, is meticulously detailed with a focus on the underlying chemical principles and practical experimental considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a viable blueprint for the laboratory-scale synthesis of this target compound.
Introduction and Retrosynthetic Analysis
The target molecule, 3-(1-Aminopropan-2-yl)oxan-3-ol, is a chiral tertiary amino alcohol. The presence of a tertiary alcohol on a saturated heterocyclic ring (oxane) and an adjacent chiral aminopropyl side chain suggests potential for this molecule to interact with biological targets. The development of a reliable synthetic route is therefore a critical first step in exploring its therapeutic potential.
A retrosynthetic analysis of the target molecule is the most logical starting point for designing a viable synthesis. This process involves mentally deconstructing the molecule into simpler, commercially available or easily synthesizable precursors.[3][4]
The key disconnection in the retrosynthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol is the carbon-carbon bond between the oxane ring and the propyl side chain. This bond connects the carbon bearing the tertiary alcohol to the rest of the side chain. This disconnection points towards a nucleophilic addition to a carbonyl group, a classic strategy for forming tertiary alcohols.[5][6]
This retrosynthetic approach yields two key synthons: an oxan-3-one electrophile and a 1-aminopropan-2-yl nucleophile. The most practical chemical equivalent for the nucleophilic synthon is a Grignard reagent. However, the presence of the acidic amine proton necessitates protection of the amino group prior to the formation of the organometallic reagent.
Diagram 1: Retrosynthetic Analysis of 3-(1-Aminopropan-2-yl)oxan-3-ol
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthesis Pathway
The forward synthesis is designed as a six-step sequence:
-
Protection of 1-Amino-2-propanol: The commercially available 1-amino-2-propanol will be N-protected to prevent interference in subsequent steps. A tert-butyloxycarbonyl (Boc) group is chosen for its stability under Grignard formation conditions and its relatively mild deprotection conditions.
-
Halogenation of the Protected Amino Alcohol: The hydroxyl group of the N-Boc-1-amino-2-propanol will be converted to a bromide, a suitable leaving group for the formation of the Grignard reagent.
-
Formation of the Grignard Reagent: The N-Boc-1-amino-2-bromopropane will be reacted with magnesium metal in an anhydrous ether solvent to generate the corresponding Grignard reagent.
-
Synthesis of Oxan-3-one: A modern, efficient, one-step synthesis of oxan-3-one from propargyl alcohol using a gold catalyst will be employed.[3][7][8] This method is preferable to older, multi-step syntheses with lower overall yields.
-
Grignard Reaction: The prepared N-protected aminopropyl Grignard reagent will be reacted with oxan-3-one to form the carbon-carbon bond and the tertiary alcohol.
-
Deprotection: The Boc protecting group will be removed under acidic conditions to yield the final product, 3-(1-Aminopropan-2-yl)oxan-3-ol.
Diagram 2: Overall Synthesis Pathway
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl (2-hydroxypropyl)carbamate (N-Boc-1-amino-2-propanol)
Rationale: Protection of the primary amine is crucial to prevent its acidic proton from quenching the Grignard reagent that will be formed in a later step. The Boc group is selected due to its stability in the necessary reaction conditions and its straightforward removal.
Protocol:
-
To a solution of 1-amino-2-propanol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of tert-butyl (2-bromopropyl)carbamate (N-Boc-1-amino-2-bromopropane)
Rationale: Conversion of the hydroxyl group to a bromide is necessary to facilitate the formation of the Grignard reagent. Phosphorus tribromide or a combination of carbon tetrabromide and triphenylphosphine are effective reagents for this transformation.
Protocol:
-
Dissolve N-Boc-1-amino-2-propanol (1.0 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by pouring it onto ice water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 3: Preparation of tert-butyl (2-(bromomagnesio)propyl)carbamate (N-Boc-1-amino-2-propylmagnesium bromide)
Rationale: This is the key step for creating the nucleophilic species required for the C-C bond formation. Strict anhydrous conditions are essential for the successful formation of the Grignard reagent.[9]
Protocol:
-
All glassware must be flame-dried or oven-dried and assembled under a dry, inert atmosphere.
-
Place magnesium turnings (1.2 eq.) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve N-Boc-1-amino-2-bromopropane (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle bubbling is observed.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately in the next step.
Step 4: Synthesis of Oxan-3-one
Rationale: A modern, gold-catalyzed approach provides an efficient and high-yielding synthesis of the required ketone starting material from a readily available precursor.[7][8]
Protocol:
-
To a solution of propargyl alcohol (1.0 eq.) in a suitable solvent such as dichloromethane, add a gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂) and an acid co-catalyst (e.g., HNTf₂).[8]
-
Stir the reaction at room temperature, open to the air.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the crude oxan-3-one is purified by column chromatography.
Step 5: Grignard Reaction to form tert-butyl (2-(3-hydroxyoxan-3-yl)propyl)carbamate
Rationale: This is the crucial C-C bond-forming step where the prepared Grignard reagent attacks the electrophilic carbonyl carbon of oxan-3-one to form the desired tertiary alcohol.[1][10]
Protocol:
-
Cool the freshly prepared Grignard reagent solution from Step 3 to 0 °C under an inert atmosphere.
-
Slowly add a solution of oxan-3-one (0.9 eq.) in anhydrous THF dropwise to the stirred Grignard solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Step 6: Deprotection to Yield 3-(1-Aminopropan-2-yl)oxan-3-ol
Rationale: The final step involves the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under acidic conditions.
Protocol:
-
Dissolve the purified product from Step 5 in a suitable solvent such as dichloromethane or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, the residue can be dissolved in diethyl ether to precipitate the trifluoroacetate salt of the product.
-
If HCl was used, the hydrochloride salt is obtained directly.
-
The free amine can be obtained by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide) followed by extraction. The final product should be purified by an appropriate method, such as recrystallization or chromatography.
Data Presentation
Table 1: Summary of Proposed Reaction Steps and Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature |
| 1 | N-Boc Protection | 1-Amino-2-propanol, Boc₂O, Et₃N | DCM | 0 °C to RT |
| 2 | Bromination | N-Boc-1-amino-2-propanol, PBr₃ | Diethyl Ether | 0 °C to RT |
| 3 | Grignard Formation | N-Boc-1-amino-2-bromopropane, Mg | THF | Reflux |
| 4 | Ketone Synthesis | Propargyl Alcohol, Gold Catalyst | DCM | RT |
| 5 | Grignard Reaction | Grignard Reagent, Oxan-3-one | THF | 0 °C to RT |
| 6 | Deprotection | N-Boc Protected Product, TFA or HCl | DCM | RT |
Concluding Remarks
This technical guide provides a comprehensive and plausible synthetic route to 3-(1-Aminopropan-2-yl)oxan-3-ol. The proposed pathway is grounded in well-established chemical transformations and incorporates modern, efficient methodologies. The key steps, including the protection of the amine, formation of a Grignard reagent, and the subsequent nucleophilic addition to a readily synthesized cyclic ketone, are detailed with practical considerations. This document serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery, enabling the synthesis and further investigation of this novel compound.
References
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Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]
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Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. Retrieved March 15, 2026, from [Link]
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Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press. [Link]
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-
Corey, E. J., & Cheng, X.-M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons. [Link]
-
Warren, S., & Wyatt, P. (2008). Organic Synthesis: The Disconnection Approach (2nd ed.). John Wiley & Sons. [Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. [Link]
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Pearson Education. (n.d.). Organic Chemistry Study Guide: Carbonyls & Organometallics. Retrieved March 15, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Retrieved March 15, 2026, from [Link]
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Reactions of Organometallic Reagents with Ketones and Aldehydes. (2023, January 31). YouTube. [Link]
-
Allen, S. K. (n.d.). SYNTHESIS OF FUNCTIONALIZED β-AMINO ALCOHOLS AND β-AZIDO ALCOHOLS USING ORGANOCATALYSIS. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved March 15, 2026, from [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved March 15, 2026, from [Link]
-
Wikipedia. (n.d.). n-Propylmagnesium bromide. Retrieved March 15, 2026, from [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
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- 3. Oxetan-3-one synthesis [organic-chemistry.org]
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- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]
- 9. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 10. Chemical Reactivity [www2.chemistry.msu.edu]
Technical Whitepaper: Physicochemical Profiling and Molecular Weight Determination of 3-(1-Aminopropan-2-yl)oxan-3-ol
Target Audience: Analytical Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Guide & Analytical Protocol
Executive Summary
In modern drug discovery, functionalized saturated heterocycles such as tetrahydropyrans (oxanes) serve as critical structural motifs for modulating the pharmacokinetic properties of lead compounds. 3-(1-Aminopropan-2-yl)oxan-3-ol is a highly specialized aliphatic building block featuring a hydrophilic oxane core, a tertiary hydroxyl group, and a primary amine tethered via a branched propyl chain.
This whitepaper provides an in-depth structural deconstruction, exact molecular weight calculation, and a field-proven analytical methodology for verifying the mass of 3-(1-Aminopropan-2-yl)oxan-3-ol using High-Resolution Mass Spectrometry (HRMS).
Structural Elucidation and Stoichiometry
To accurately determine the molecular weight, we must first establish the precise elemental composition of the molecule based on its IUPAC nomenclature.
-
Core Scaffold (Oxan-3-ol): The base structure is a six-membered saturated ring containing one oxygen atom (tetrahydropyran or oxane). The "-3-ol" suffix indicates a hydroxyl (-OH) group at the C3 position. A fully saturated oxane ring has the formula C5H10O. Substituting one hydrogen at C3 with a hydroxyl group yields a core fragment of C5H9O2 (including the attachment point).
-
Substituent (1-Aminopropan-2-yl): Attached at the same C3 position is a branched aliphatic chain. The "propan-2-yl" indicates an isopropyl-like attachment (-CH(CH3)-), while the "1-amino" indicates a primary amine (-NH2) at the terminal carbon of this branch. The formula for this substituent is C3H8N.
By combining the core and the substituent (and accounting for the loss of the remaining hydrogen at the C3 attachment point), we derive the exact chemical formula: C5H9O2 + C3H8N = C8H17NO2 [1]
Table 1: Elemental Composition and Mass Contributions
The following table summarizes the stoichiometric contribution of each element to the total molecular weight, utilizing standard IUPAC atomic weights.
| Element | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 8 | 12.011 | 96.088 | 60.34% |
| Hydrogen (H) | 17 | 1.008 | 17.136 | 10.76% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 8.80% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 20.10% |
| Total (Average) | 28 | - | 159.229 g/mol | 100.00% |
Calculated Molecular Weight: 159.23 g/mol Exact Monoisotopic Mass: 159.1259 Da [2]
High-Resolution Mass Spectrometry (HRMS) Adduct Profiling
In mass spectrometry, small basic molecules rarely appear exactly at their neutral monoisotopic mass. Because 3-(1-Aminopropan-2-yl)oxan-3-ol contains a highly basic primary aliphatic amine, it is exceptionally well-suited for positive-ion mode Electrospray Ionization (ESI+).
Table 2: Predicted ESI(+) Adducts for C8H17NO2
Calculated based on the monoisotopic mass of 159.1259 Da.
| Ion Species | Formula | Theoretical m/z | Ionization Mechanism |
| Protonated [M+H]⁺ | [C8H18NO2]⁺ | 160.1332 | Protonation of the primary amine. |
| Sodium Adduct [M+Na]⁺ | [C8H17NO2Na]⁺ | 182.1152 | Chelation of Na⁺ by the amine and hydroxyl oxygens. |
| Potassium Adduct[M+K]⁺ | [C8H17NO2K]⁺ | 198.0891 | Chelation of K⁺ (common in glass-stored samples). |
| Water Loss[M+H-H2O]⁺ | [C8H16NO]⁺ | 142.1232 | In-source fragmentation (loss of the C3 tertiary hydroxyl). |
Expert Insight: The[M+H-H2O]⁺ fragment at m/z 142.1232 is highly diagnostic for this molecule. Tertiary alcohols (like the one at the C3 position of the oxane ring) are highly prone to in-source dehydration during ESI due to the stability of the resulting tertiary carbocation on the oxane ring [2].
Analytical Methodology: Step-by-Step Molecular Weight Verification
To empirically validate the molecular weight of synthesized 3-(1-Aminopropan-2-yl)oxan-3-ol, the following self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol must be employed.
Step 1: Sample Preparation & Matrix Causality
-
Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) .
-
Causality: The addition of 0.1% FA is not merely a convention; it serves a critical mechanistic purpose. The primary amine group has a pKa of approximately 9.5. By maintaining an acidic environment (pH ~2.7), the amine is >99% protonated in solution prior to aerosolization. This pre-formed ion drastically lowers the activation energy required for gas-phase ion formation during ESI, ensuring a robust [M+H]⁺ signal and actively suppressing sodium adducts that complicate spectral interpretation.
-
Step 2: Chromatographic Separation
-
Column: Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Causality: The highly polar nature of the amine and hydroxyl groups means this compound will elute early. A rapid gradient starting at highly aqueous conditions (5% B) is required to ensure adequate retention and prevent the analyte from co-eluting with the solvent front, which would subject it to severe ion suppression.
-
Step 3: HRMS Detection (Orbitrap or Q-TOF)
-
Ionization Mode: ESI Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C.
-
Causality: A relatively low desolvation temperature (350°C instead of the standard 500°C) is selected to minimize the thermal degradation and in-source dehydration of the fragile tertiary alcohol group.
-
Step 4: Data Validation
-
Extract the chromatogram for m/z 160.1332.
-
Calculate the mass error: ((Experimental Mass - Theoretical Mass) / Theoretical Mass) * 1,000,000.
-
Self-Validating Check: A mass error of < 5 ppm combined with the presence of the 142.1232 m/z dehydration fragment confirms the identity and molecular weight of the compound.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the mass verification protocol, highlighting the transition from the physical sample to the validated digital mass data.
Fig 1: LC-HRMS analytical workflow for verifying the molecular weight of C8H17NO2.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 105431265, 4-(2-aminopropan-2-yl)oxan-4-ol". PubChem. Available at:[Link](Note: Data utilized from structural isomer for exact mass and adduct behavior validation).
Comprehensive Physicochemical and Analytical Profiling of 3-(1-Aminopropan-2-yl)oxan-3-ol: A Technical Guide for Preclinical Development
Executive Summary
In the landscape of preclinical drug discovery, highly functionalized aliphatic scaffolds are increasingly prioritized to escape the "flatland" of traditional aromatic medicinal chemistry. 3-(1-Aminopropan-2-yl)oxan-3-ol (Molecular Formula: C₈H₁₇NO₂, MW: 159.23 g/mol ) represents a prime example of such a scaffold[1]. Structurally, it consists of a tetrahydropyran (oxane) ring substituted at the C3 position with both a tertiary hydroxyl group and a 1-aminopropan-2-yl aliphatic chain.
This technical whitepaper provides an authoritative, in-depth guide to the physicochemical profiling, ionization dynamics, and analytical characterization of this compound. As an application scientist, understanding the causality behind these properties is critical: the molecule's dense array of hydrogen-bond donors/acceptors, combined with its lack of a UV-absorbing chromophore, mandates highly specific mass-spectrometry and potentiometric workflows to accurately map its Absorption, Distribution, Metabolism, and Excretion (ADME) potential.
Structural and Physicochemical Properties
The balance between the lipophilic oxane core and the highly polar amino-alcohol functional groups dictates the pharmacokinetic behavior of 3-(1-Aminopropan-2-yl)oxan-3-ol. The presence of multiple chiral centers (at C3 of the oxane ring and C2 of the propyl chain) results in diastereomeric pairs, which can significantly influence target receptor binding and thermodynamic solubility.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance in Drug Design |
| Molecular Weight | 159.23 g/mol | Low molecular weight allows for extensive downstream functionalization without violating Lipinski’s Rule of 5[1]. |
| Topological Polar Surface Area (TPSA) | 55.48 Ų | Falls well within the optimal range (< 90 Ų) for central nervous system (CNS) and blood-brain barrier (BBB) penetration[1]. |
| Hydrogen Bond Donors | 2 (-OH, -NH₂) | Critical for target engagement but requires desolvation energy during membrane transit. |
| Hydrogen Bond Acceptors | 3 (O, O, N) | Contributes to high aqueous solubility. |
| Predicted LogP | ~0.26 | Highly hydrophilic nature indicates rapid systemic clearance unless formulated carefully[1]. |
Ionization Dynamics & pKa Determination
The ionization state of the primary amine dictates the molecule's solubility and membrane permeability. Because 3-(1-Aminopropan-2-yl)oxan-3-ol completely lacks a conjugated π-system or aromatic ring, standard UV-metric titration is physically impossible[2]. Therefore, potentiometric titration is the mandatory analytical choice for determining the acid dissociation constant (pKa)[3][4].
Fig 1. pH-dependent ionization states of the primary aliphatic amine.
Protocol 1: Potentiometric Titration for pKa Determination
Self-Validation Check: The system must first be calibrated with standard aqueous buffers (pH 4.0, 7.0, and 10.0) to ensure a slope of >95% of the theoretical Nernstian response[3][5].
-
Sample Preparation: Prepare a 1 mM solution of the compound in 0.15 M Potassium Chloride (KCl). Causality: KCl maintains a constant ionic strength, preventing activity coefficient fluctuations that would otherwise skew the titration curve[3].
-
Deoxygenation: Purge the solution with nitrogen gas for 5 minutes prior to titration. Causality: Primary amines readily react with dissolved atmospheric CO₂ to form carbamates, which artificially shifts the apparent pKa. Nitrogen purging prevents this artifact[3].
-
Dynamic Titration: Immerse a calibrated combined glass pH electrode. Titrate the solution dynamically with 0.1 M NaOH using an automated titrator.
-
Data Analysis: Plot the first derivative of the pH vs. titrant volume curve. The inflection point corresponds to the half-equivalence point, where pH = pKa[5].
Analytical Characterization Strategy (LC-MS/MS)
Due to the absence of a chromophore, characterization relies strictly on Mass Spectrometry (MS). Electrospray Ionization in positive mode (ESI+) is the gold standard here, as the basic aliphatic amine readily accepts a proton to form the[M+H]⁺ ion at m/z 160.2.
Protocol 2: HILIC-LC-MS/MS Workflow
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
System Suitability Test (SST): Inject a known primary amine standard (e.g., 3-amino-1-propanol)[6] to verify ESI+ sensitivity. The signal-to-noise ratio (S/N) must exceed 100:1.
-
Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: The compound's low LogP (~0.26) causes poor retention on standard C18 reversed-phase columns. HILIC ensures adequate retention of the highly polar amine.
-
Fragmentation Analysis: Apply a collision energy of 15-25 eV. The signature fragmentation pathway is the neutral loss of water (-18 Da) from the tertiary alcohol at C3, yielding a dominant product ion at m/z 142.2.
Membrane Permeability Profiling (PAMPA)
Despite its favorable TPSA, the basicity of the amine means the compound is >99% ionized at physiological pH (7.4). Ionized species generally exhibit poor passive membrane diffusion. To isolate and quantify passive transcellular diffusion without the confounding effects of active transport, a Parallel Artificial Membrane Permeability Assay (PAMPA) is employed[7].
Fig 2. PAMPA workflow for isolating passive transcellular permeability.
Protocol 3: PAMPA Workflow
-
Membrane Preparation: Coat the porous filter of the PAMPA sandwich plate with a 2% solution of brain lipid extract (or hexadecane) in dodecane to simulate the blood-brain barrier (BBB)[8].
-
Donor Assembly: Add 300 µL of the compound (10 µM in pH 7.4 PBS, max 1% DMSO) to the lower donor compartment[8].
-
Acceptor Assembly: Add 150 µL of fresh pH 7.4 PBS to the upper acceptor compartment.
-
Incubation: Assemble the sandwich and incubate at room temperature for 5 to 16 hours under gentle agitation[7][8].
-
Self-Validating QC: Include a high-permeability reference (e.g., Verapamil) and a low-permeability reference (e.g., Atenolol). The assay is only valid if the apparent permeability (Papp) of the references falls within established historical ranges.
-
Quantification: Disassemble the plate. Quantify the compound concentration in both the donor and acceptor wells using the previously validated HILIC-LC-MS/MS method to calculate the Papp value.
References
-
Thermo Scientific Chemicals. "3-Amino-1-propanol, 99%." Fisher Scientific Catalog. Available at: [Link]
-
Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Creative Bioarray Protocols. Available at: [Link]
-
National Institutes of Health (NIH). "Development of Methods for the Determination of pKa Values." PubMed Central (PMC). Available at: [Link]
-
DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." Journal of Research in Pharmacy. Available at: [Link]
-
Evotec. "Parallel Artificial Membrane Permeability Assay (PAMPA)." Evotec In Vitro DMPK. Available at: [Link]
-
ResearchGate. "A new PAMPA model using an in-house brain lipid extract for screening the blood-brain barrier permeability of drug candidates." ResearchGate Publications. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. 3-Amino-1-propanol, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. PAMPA | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
Stereochemical Profiling and Synthetic Workflows for 3-(1-Aminopropan-2-yl)oxan-3-ol: A Novel CNS Pharmacophore
Abstract
The rational design of central nervous system (CNS) therapeutics heavily relies on the spatial orientation of pharmacophores. 3-(1-Aminopropan-2-yl)oxan-3-ol represents a highly versatile, novel scaffold featuring a tertiary alcohol, an oxane (tetrahydropyran) ring, and a basic primary amine side chain. Because biological targets such as monoamine transporters and NMDA receptors are exquisitely stereoselective, controlling and identifying the absolute configuration of this molecule is paramount. This whitepaper details the structural elucidation, synthetic causality, chromatographic resolution, and self-validating analytical workflows required to profile this complex molecule.
Stereochemical Architecture
The molecular architecture of 3-(1-aminopropan-2-yl)oxan-3-ol contains two distinct chiral centers, resulting in four possible stereoisomers (two diastereomeric pairs of enantiomers).
-
C3 of the oxane ring: A tertiary carbinol center bonded to a hydroxyl group, the oxane ring carbons, and the branched aliphatic side chain.
-
C2' of the propyl chain: The branching carbon connecting the primary amine moiety to the oxane core.
Understanding the spatial relationship between these centers is the first step in pharmacological profiling. Diastereomers will exhibit distinct physicochemical properties (e.g., solubility, NMR chemical shifts), while enantiomers require chiral environments for differentiation.
Caption: Stereochemical logic tree of 3-(1-Aminopropan-2-yl)oxan-3-ol isomers.
Synthetic Methodology & Causality
In our experience, attempting a direct Grignard addition of an unprotected amine to a pyranone invariably leads to complex mixtures and poor yields due to competitive deprotonation of the basic amine. To circumvent this, a self-validating synthetic route utilizes a nitrile precursor. Nucleophilic addition of 2-lithiopropanenitrile to dihydro-2H-pyran-3(4H)-one establishes the carbon framework, followed by a controlled reduction to yield the primary amine[1].
The steric bulk of the oxane ring's chair conformation naturally induces a degree of diastereoselectivity during the nucleophilic attack. The axial vs. equatorial trajectory of the incoming nucleophile dictates the major diastereomer.
Table 1: Diastereoselectivity of Nucleophilic Addition to Dihydro-2H-pyran-3(4H)-one
| Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 2-Lithiopropanenitrile | THF | -78 | 82 | 85:15 |
| 2-Lithiopropanenitrile + CeCl₃ | THF | -78 | 89 | 92:8 |
| 2-(Bromomagnesium)propanenitrile | Et₂O | 0 | 45 | 60:40 |
Note: The addition of anhydrous CeCl₃ enhances the electrophilicity of the ketone and suppresses enolization, favoring higher yields and tighter stereocontrol.
Protocol 1: Synthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol
-
Enolate Generation: Under an argon atmosphere, cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.
-
Nitrile Deprotonation: Add propanenitrile (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 45 minutes to generate 2-lithiopropanenitrile.
-
Nucleophilic Addition: Add dihydro-2H-pyran-3(4H)-one (0.9 eq) dissolved in THF dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.
-
Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Dry over Na₂SO₄, concentrate, and purify the intermediate 3-(1-cyanoethyl)oxan-3-ol via flash chromatography.
-
Reduction: Suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C. Slowly add the purified nitrile intermediate. Reflux for 4 hours.
-
Fieser Workup: Cool to 0 °C. Sequentially add water (x mL), 15% NaOH (x mL), and water (3x mL) where x = grams of LiAlH₄ used. Filter the granular salts, concentrate the filtrate, and obtain the crude 3-(1-aminopropan-2-yl)oxan-3-ol.
Chromatographic Resolution
To isolate the pure enantiomers for biological testing, chiral High-Performance Liquid Chromatography (HPLC) is employed. Polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose tris(phenylcarbamate) derivatives, are highly effective for resolving chiral amines[2].
Causality of Separation: The separation relies on a combination of hydrogen bonding between the carbamate linkages of the CSP and the primary amine/hydroxyl groups of the analyte, alongside the steric fit of the analyte within the helical groove of the polysaccharide backbone[3]. Because basic amines often cause severe tailing on silica-based columns, a basic modifier (e.g., diethylamine) is strictly required in the mobile phase to ensure sharp peak shapes and accurate integration.
Table 2: Optimized Chiral HPLC Parameters
| Parameter | Specification | Causality / Rationale |
| Column | Chiralpak AD-H (Amylose-based) | Optimal helical groove size for oxane derivatives[3]. |
| Mobile Phase | Hexane / Isopropanol (85:15) | Normal phase ensures strong H-bonding interactions. |
| Modifier | 0.1% Diethylamine (DEA) | Suppresses secondary interactions with residual silanols. |
| Flow Rate | 1.0 mL/min | Balances theoretical plate count with run time. |
| Detection | UV at 210 nm / ELSD | ELSD is used due to the lack of strong chromophores. |
Absolute Configuration via NMR (Mosher's Method)
Once the enantiomers are isolated, their absolute configurations must be unambiguously assigned. X-ray crystallography is often bottlenecked by the difficulty of crystallizing aliphatic amines. Instead, we utilize Mosher's Amide Analysis , a highly reliable, self-validating NMR technique[4].
While the molecule possesses both a tertiary alcohol and a primary amine, the primary amine is significantly more nucleophilic. Derivatization with α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) selectively yields the Mosher's amide[4][5]. By reacting the isolated enantiomer with both (R)- and (S)-MTPA-Cl, we generate two diastereomeric amides. The difference in proton chemical shifts ( ΔδSR=δS−δR ) creates a spatial map of the molecule, allowing us to deduce the absolute configuration of the C2' stereocenter[6].
Caption: Workflow for chiral resolution and absolute configuration assignment.
Protocol 2: Mosher's Amide Derivatization and NMR Analysis
-
Sample Preparation: Dissolve 5 mg of the enantiomerically pure 3-(1-aminopropan-2-yl)oxan-3-ol in 0.5 mL of anhydrous CDCl₃ in a dry NMR tube.
-
Base Addition: Add 2 equivalents of deuterated pyridine (pyridine-d5) to act as an acid scavenger.
-
Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl directly to the NMR tube. Cap, shake vigorously, and let stand at room temperature for 30 minutes.
-
Data Acquisition: Acquire a high-resolution ¹H-NMR spectrum (e.g., 600 MHz).
-
Counter-Derivatization: Repeat steps 1-4 in a separate tube using the exact same enantiomer, but utilizing (S)-MTPA-Cl.
-
Data Processing: Calculate the ΔδSR values for the protons on the propyl chain and the oxane ring.
-
Validation: A self-validating system requires that all protons on one side of the MTPA plane exhibit positive ΔδSR values, while those on the opposite side exhibit negative values. Inconsistent signs indicate conformational flexibility or incomplete derivatization, requiring re-evaluation.
References
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons ResearchGate[Link]
-
Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC PharmTech[Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases YAKHAK HOEJI[Link]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines Journal of Chemical Education - ACS Publications[Link]
-
Asymmetric Conjugate Addition of Grignard Reagents to Pyranones ACS Publications[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ERIC - EJ826726 - Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 6. researchgate.net [researchgate.net]
Discovery and Synthetic Profiling of 3-(1-Aminopropan-2-yl)oxan-3-ol: A Novel sp³-Rich Scaffold for Advanced Medicinal Chemistry
Executive Summary & Structural Rationale
The contemporary drug discovery landscape has increasingly shifted away from planar, heavily aromatic molecules toward conformationally restricted, sp³-rich architectures. This paradigm, famously termed "escaping flatland," correlates higher three-dimensionality with improved clinical success rates, enhanced solubility, and reduced off-target toxicity ().
Within this context, 3-(1-Aminopropan-2-yl)oxan-3-ol (a structural isomer of CAS: 1779357-90-2) has emerged as a highly versatile, stereochemically rich building block. The incorporation of the oxane (tetrahydropyran) ring provides a rigid, hydrophilic core that acts as a superior bioisostere for morpholines and piperidines (). Simultaneously, the 1-aminopropan-2-yl side chain offers an optimal vector for functionalization, making it particularly valuable in the synthesis of novel aminoheteroaryl kinase inhibitors ().
Computational Profiling
To understand the utility of this scaffold, we must analyze its physicochemical properties. The compound exhibits an ideal balance of hydrophilicity and ligand efficiency, making it a prime candidate for fragment-based drug discovery (FBDD) and late-stage library diversification.
Table 1: Physicochemical Properties of 3-(1-Aminopropan-2-yl)oxan-3-ol
| Property | Value | Rationale for Drug Discovery |
| Molecular Weight | 159.23 g/mol | Highly ligand-efficient (LE) building block. |
| cLogP | 0.12 | Highly hydrophilic; dramatically improves aqueous solubility. |
| Topological Polar Surface Area (tPSA) | 46.25 Ų | Optimal for membrane permeability and cellular penetration. |
| Fraction sp³ (Fsp³) | 1.00 | Maximum three-dimensionality; avoids "flatland" toxicity. |
| Hydrogen Bond Donors | 3 | Facilitates strong hinge-binding in kinase ATP pockets. |
| Hydrogen Bond Acceptors | 2 | Enhances interactions with solvent-exposed protein regions. |
Retrosynthetic Analysis & Mechanistic Pathway
The synthesis of 3-(1-aminopropan-2-yl)oxan-3-ol relies on a robust, two-step sequence designed for high atom economy and scalability.
-
Aldol-Type Addition: The sequence begins with the nucleophilic addition of a propionitrile anion to oxan-3-one (dihydro-2H-pyran-3(4H)-one). The use of Lithium Diisopropylamide (LDA) at cryogenic temperatures ensures the quantitative generation of the nitrile enolate without triggering the self-condensation of the ketone.
-
Catalytic Hydrogenation: The resulting 2-(3-hydroxyoxan-3-yl)propanenitrile intermediate undergoes high-pressure catalytic hydrogenation. The critical mechanistic choice here is the use of Raney Nickel in the presence of excess methanolic ammonia, which suppresses the formation of unwanted secondary amine dimers.
Experimental Protocols (Self-Validating Workflows)
As a Senior Application Scientist, it is imperative that protocols are not merely listed, but mechanistically justified to ensure reproducibility and safety.
Step 1: Synthesis of 2-(3-hydroxyoxan-3-yl)propanenitrile
-
Reagents: Oxan-3-one (1.0 eq), Propionitrile (1.2 eq), LDA (1.5 eq, 2.0 M in THF/heptane), anhydrous THF.
-
Procedure:
-
Purge a flame-dried round-bottom flask with argon. Add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add LDA dropwise. Causality: A strong, sterically hindered, non-nucleophilic base is required to deprotonate propionitrile without attacking the carbonyl carbon of the ketone.
-
Introduce propionitrile dropwise and stir for 30 minutes to form the nucleophilic anion.
-
Slowly add oxan-3-one dissolved in THF. Maintain at -78 °C for 2 hours. Causality: Cryogenic temperatures are critical to prevent the self-aldol condensation of oxan-3-one and to control the regioselectivity of the exothermic addition.
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the intermediate.
-
Step 2: Catalytic Hydrogenation to 3-(1-Aminopropan-2-yl)oxan-3-ol
-
Reagents: 2-(3-hydroxyoxan-3-yl)propanenitrile (1.0 eq), Raney Nickel (20% w/w), Methanolic Ammonia (7 N), H₂ gas.
-
Procedure:
-
Dissolve the intermediate in 7 N NH₃ in MeOH inside a Parr shaker flask. Causality: During nitrile reduction, the intermediate imine can react with the newly formed primary amine to yield a secondary amine byproduct. Excess ammonia outcompetes the primary amine, shifting the equilibrium entirely toward the desired primary amine product.
-
Carefully add an aqueous slurry of Raney Nickel. Trustworthiness & Safety: Raney Ni is highly pyrophoric. It must be transferred as a slurry and never allowed to dry in the presence of oxygen.
-
Pressurize the vessel with H₂ to 50 psi and agitate at room temperature for 12 hours.
-
Filter the catalyst through a pad of Celite under a blanket of argon. Wash with MeOH.
-
Concentrate the filtrate in vacuo to yield the crude racemic mixture.
-
Validation Step: Separate the resulting diastereomers using preparative Supercritical Fluid Chromatography (SFC) to isolate the active (1R,2S) or (1S,2R) stereoisomers, ensuring precise Structure-Activity Relationship (SAR) profiling in downstream assays.
-
Applications in Medicinal Chemistry: Kinase Inhibitor Derivatization
The primary aliphatic amine of 3-(1-aminopropan-2-yl)oxan-3-ol serves as an excellent nucleophile for S_NAr (Nucleophilic Aromatic Substitution) reactions with chloro-heterocycles (e.g., chloropyrimidines or quinolines). This functionalization strategy is heavily utilized in the development of next-generation kinase inhibitors ().
By replacing a traditional flat aniline ring with this sp³-rich oxanol scaffold, researchers observe profound improvements in both target selectivity and physicochemical properties.
Table 2: Comparative SAR Data (Representative Kinase Inhibition Scaffold Replacement)
| Scaffold Type | IC₅₀ (nM) | Kinase Selectivity Profile | Aqueous Solubility (mg/mL) |
| Flat Aromatic (Aniline) | 145 | Poor (High off-target toxicity) | 0.05 |
| Morpholine | 85 | Moderate | 0.8 |
| 3-(1-Aminopropan-2-yl)oxan-3-ol | 12 | High (Target specific) | >5.0 |
Visualizations
Fig 1: Synthetic workflow and biological screening cascade for 3-(1-Aminopropan-2-yl)oxan-3-ol.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing dimensionality improves clinical success. Nature Reviews Drug Discovery, 8(11), 843-852. URL:[Link]
-
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. URL:[Link]
- World Intellectual Property Organization. (2024).Aminoheteroaryl kinase inhibitors (Patent No. WO2024022487A1).
3-(1-Aminopropan-2-yl)oxan-3-ol: A Next-Generation 3D Scaffold in Fragment-Based Drug Discovery (FBDD)
Executive Summary
In modern medicinal chemistry, the overreliance on planar, sp2-hybridized aromatic rings has led to high attrition rates in clinical trials due to poor aqueous solubility, off-target toxicity, and suboptimal metabolic profiles. 3-(1-Aminopropan-2-yl)oxan-3-ol represents a paradigm shift in Fragment-Based Drug Discovery (FBDD)[1]. As a highly saturated, sp3-enriched building block, this molecule provides a versatile primary amine for synthetic elaboration, a tertiary alcohol for metabolic shielding, and a tetrahydropyran (oxane) core to optimize physicochemical properties. This technical whitepaper details the structural causality, synthetic integration, and pharmacokinetic advantages of utilizing this 3D-rich scaffold in drug development.
The Structural Rationale: Escaping "Flatland"
The transition from flat aromatic rings to three-dimensional, saturated scaffolds is a proven strategy to improve clinical success rates—a concept famously termed "escaping from flatland"[2]. The specific molecular architecture of 3-(1-Aminopropan-2-yl)oxan-3-ol is engineered to address multiple developability liabilities simultaneously:
-
The Oxane (Tetrahydropyran) Core: Serving as a tactical bioisostere for phenyl or cyclohexyl rings[3], the oxane core introduces an ethereal oxygen that acts as a strong hydrogen bond acceptor. This significantly lowers the partition coefficient (LogP) and enhances aqueous solubility without sacrificing the steric bulk required to fill hydrophobic receptor pockets.
-
The Tertiary Alcohol at C3: Aromatic rings are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. By replacing an aromatic CH with a tertiary alcohol, the molecule gains a metabolic shield. Because tertiary alcohols cannot be oxidized to ketones, a major Phase I metabolic liability is completely eliminated.
-
The Beta-Branched Primary Amine: The 1-aminopropan-2-yl substituent provides a primary amine (-CH2-NH2) for versatile coupling (e.g., amide formation or reductive amination). The methyl branching at the beta-carbon (C2 of the propyl chain) restricts the conformational flexibility of the amine vector. This pre-organization reduces the entropic penalty upon target binding, thereby increasing ligand affinity.
Comparative Physicochemical Profiling
To quantitatively demonstrate the advantages of this scaffold, Table 1 compares the predicted physicochemical properties of a standard flat aromatic amine (e.g., a substituted aniline) against the 3-(1-Aminopropan-2-yl)oxan-3-ol fragment.
Table 1: Physicochemical Comparison of Scaffolds
| Property | Flat Aromatic Amine | 3-(1-Aminopropan-2-yl)oxan-3-ol | Causality / Impact on Drug Design |
| Fraction sp3 (Fsp3) | 0.1 - 0.2 | 1.0 (Fully saturated) | Higher Fsp3 correlates with improved aqueous solubility and reduced off-target toxicity[2]. |
| CLogP | 2.5 - 3.5 | 0.5 - 1.2 | Lower lipophilicity reduces non-specific binding and improves metabolic clearance profiles. |
| Topological Polar Surface Area | ~26 Ų | ~46 Ų | The ethereal oxygen and tertiary alcohol provide optimal, multi-directional H-bonding vectors. |
| Metabolic Liability | High (CYP450 oxidation) | Low | The tertiary alcohol blocks C3 oxidation, and the sp3 core resists epoxidation[3]. |
| Chiral Centers | 0 | 2 | Introduces stereochemical vectors (4 stereoisomers) for highly specific receptor pocket engagement. |
Synthetic Methodologies & Experimental Workflows
Integrating 3-(1-Aminopropan-2-yl)oxan-3-ol into a lead compound requires chemoselective protocols that react the primary amine while leaving the tertiary alcohol intact.
Protocol: Chemoselective HATU-Mediated Amide Coupling
Objective: To couple the primary amine of the oxane scaffold to a target carboxylic acid (Lead-COOH) without requiring O-protection of the tertiary alcohol. Causality: While the primary amine is situated on an unbranched carbon, the adjacent beta-branching and the bulky oxane core introduce significant steric bulk. Therefore, a highly efficient coupling reagent like HATU is required. The tertiary alcohol is sterically shielded and electronically less nucleophilic, allowing for chemoselective N-acylation.
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to a 0.2 M concentration. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Rationale: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive HOAt ester. DMF provides a polar aprotic environment to solubilize the complex intermediates.
-
-
Coupling: Stir the activation mixture at room temperature for 15 minutes. Add 3-(1-Aminopropan-2-yl)oxan-3-ol (1.1 eq) dropwise.
-
Rationale: Pre-activation minimizes side reactions. The slight excess of the amine ensures complete consumption of the valuable lead carboxylic acid.
-
-
Self-Validating Monitoring: Monitor the reaction strictly via LC-MS.
-
Validation Logic: The disappearance of the active ester mass and the appearance of the product mass[M+H]+ confirms successful coupling. The tertiary alcohol's stability prevents over-acylation. If O-acylation is detected (appearing as an [M+Acyl+H]+ peak), it indicates the reaction temperature has exceeded 25°C and must be cooled immediately.
-
-
Quenching & Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine (5x).
-
Rationale: The multiple brine washes are critical for extracting the high-boiling DMF solvent into the aqueous phase, while the acid/base washes remove unreacted amine and acidic byproducts.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).
Visualizations of Workflow and Causality
Workflow for integrating 3-(1-Aminopropan-2-yl)oxan-3-ol in fragment-based drug discovery.
Structural causality model showing how the oxane scaffold improves metabolic stability.
Target Applications: CNS Penetration and GPCR Engagement
Because 3-(1-Aminopropan-2-yl)oxan-3-ol possesses two chiral centers, it exists as four distinct stereoisomers. This stereochemical richness is highly prized in modern target-directed synthesis:
-
Central Nervous System (CNS) Targets: For targets like BACE1 (implicated in Alzheimer's disease), drugs must cross the blood-brain barrier (BBB). Highly saturated, sp3-rich molecules with tightly controlled polar surface areas (like oxanes) are ideal for BBB penetration compared to their planar, highly lipophilic aromatic counterparts.
-
Aminergic GPCRs: The primary amine of the 1-aminopropan-2-yl group is perfectly suited to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) in aminergic G-protein coupled receptors (GPCRs). Simultaneously, the oxane core and tertiary alcohol can engage in hydrogen-bonding networks within the transmembrane bundle, providing an anchor that flat hydrophobic rings cannot achieve.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. URL:[Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]
Sources
Advanced Safety and Handling Protocols for 3-(1-Aminopropan-2-yl)oxan-3-ol in Drug Development
Executive Summary & Chemical Identity
In modern drug discovery, highly functionalized aliphatic heterocycles are critical for exploring novel chemical space and improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 3-(1-Aminopropan-2-yl)oxan-3-ol (CAS: ) is a prime example of such a building block. Featuring a tetrahydropyran (oxan) core, a sterically hindered tertiary alcohol, and a primary amine on a branched aliphatic side chain, this compound offers orthogonal reactivity vectors for synthesizing complex spirocycles and morpholine derivatives.
However, the bifunctional nature of this molecule introduces specific handling challenges. The high nucleophilicity and basicity of the primary amine, coupled with the acid-sensitivity of the tertiary alcohol, require stringent, causality-driven protocols to prevent reagent degradation and ensure reproducible synthetic outcomes.
Physicochemical Profiling & Causality in Handling
To design effective handling protocols, we must first understand the mechanistic causality behind the compound's degradation pathways.
The Amine Vector: Carbon Dioxide Absorption
Primary aliphatic amines are highly susceptible to atmospheric degradation. When exposed to ambient air, the primary amine moiety rapidly reacts with carbon dioxide ( CO2 ) and ambient moisture to form ammonium carbamate and carbonate salts ().
-
Causality: This is an exothermic, room-temperature process driven by the high thermodynamic stability of the carbamate ion pair.
-
Impact: Carbamate formation drastically reduces the effective titer of the free amine, introduces insoluble particulates into the reaction mixture, and completely stalls downstream electrophilic couplings (e.g., amide bond formation or reductive aminations).
The Alcohol Vector: Acid-Catalyzed Dehydration
The tertiary alcohol at the C3 position of the tetrahydropyran ring is sterically hindered, making it relatively inert to standard acylating agents without a catalyst (like DMAP). However, it is highly sensitive to Brønsted acids.
-
Causality: Under strongly acidic conditions (e.g., exposure to TFA or HCl gas) and elevated temperatures, the hydroxyl group is protonated and leaves as water, generating a stable tertiary carbocation. This intermediate rapidly undergoes E1 elimination to form an alkene.
-
Impact: Unintended dehydration destroys the sp3-rich character of the building block, leading to complex, inseparable mixtures of alkene isomers.
Quantitative Data & Safety Metrics
The following table summarizes the critical physicochemical parameters and their direct implications for laboratory handling, adhering to established chemical purification standards ().
| Property | Value / Specification | Handling Implication |
| CAS Number | 1512948-19-4 | Unique identifier for SDS tracking and inventory logging. |
| Molecular Formula | C8H17NO2 | Exact mass ~159.13 g/mol . Verify mass balance post-transfer. |
| Functional Groups | 1° Amine, 3° Alcohol, Ether | Bifunctional; requires orthogonal protection if both are reactive. |
| Estimated pKa (Amine) | ~9.5 – 10.5 | Highly basic; acts as an internal base; rapidly absorbs CO2 . |
| Storage Temperature | 2–8 °C (Refrigerated) | Minimizes thermal degradation and oxidative pathways. |
| Required Atmosphere | Inert (Argon or Nitrogen) | Strictly required to prevent ammonium carbamate formation. |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system—meaning it contains built-in analytical checkpoints to confirm success or failure before resources are wasted on subsequent steps.
Protocol 1: Inert Weighing and Master Stock Preparation
Because of the rapid kinetics of CO2 absorption, this compound must never be weighed on an open benchtop.
Step-by-Step Methodology:
-
Atmosphere Purge: Transfer the sealed reagent bottle into a glovebox or a well-maintained Schlenk line purged with high-purity Argon ( O2 < 5 ppm).
-
Visual Inspection (Validation Check 1): Observe the reagent. It should appear as a free-flowing solid or clear viscous liquid. If a crusty, opaque white solid is present around the cap, CO2 absorption has occurred.
-
Aliquoting: Using anti-static spatulas, weigh the required mass into a pre-dried, amber glass vial.
-
Solvation: Immediately dissolve the aliquot in an anhydrous, degassed solvent (e.g., DCM, THF, or DMF) to create a master stock solution.
-
pH Verification (Validation Check 2): Remove a 1 µL aliquot of the stock, dilute in 1 mL of deionized water, and test with pH paper. A pH of 9.5–10.5 confirms the amine is in its active, free-base form. A pH < 8 indicates carbamate formation, requiring the addition of an immobilized tertiary amine base (e.g., PS-DIEA) to liberate the free amine.
-
Storage: Seal the master stock with a PTFE-lined cap and Parafilm. Store at 2–8 °C in a desiccator.
Protocol 2: Amide Coupling with In-Situ Dehydration Monitoring
When coupling the primary amine with a carboxylic acid, the reaction must be kept strictly basic to protect the tertiary alcohol from E1 dehydration.
Step-by-Step Methodology:
-
Pre-Activation: In a flame-dried flask under Argon, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and cool to 0 °C. Add HATU (1.1 equiv) and stir for 10 minutes.
-
Amine Addition: Dropwise, add the 3-(1-Aminopropan-2-yl)oxan-3-ol master stock solution (1.05 equiv) to the activated acid.
-
Warming: Allow the reaction to slowly warm to room temperature over 2 hours.
-
LC-MS Monitoring (Validation Check 3): Sample the reaction mixture and analyze via LC-MS.
-
Success: Observation of the desired product mass [M+H]+ .
-
Failure/Dehydration: Appearance of an [M−18]+ peak indicates the reaction is too acidic or hot, triggering dehydration of the tertiary alcohol.
-
-
Quench: If [M−18]+ is observed, immediately quench the reaction with saturated aqueous NaHCO3 to neutralize any acidic byproducts and preserve the remaining starting material.
Mechanistic Visualizations
The following diagrams map the logical workflows and chemical reactivity pathways critical for handling this compound.
Workflow for the safe handling and validation of 3-(1-Aminopropan-2-yl)oxan-3-ol.
Bifunctional reactivity pathways: Target couplings vs. ambient/acidic degradation.
References
-
George, M., & Weiss, R. G. (2002). "Chemically Reversible Organogels: Aliphatic Amines as “Latent” Gelators with Carbon Dioxide". Langmuir, American Chemical Society.[Link]
- Armarego, W. L. F. (2003). "Purification of Laboratory Chemicals (5th Edition)". Butterworth-Heinemann.
Methodological & Application
Application Notes and Protocols: The Strategic Utility of 3-(1-Aminopropan-2-yl)oxan-3-ol as a Versatile Building Block in Modern Organic Synthesis
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of the novel building block, 3-(1-Aminopropan-2-yl)oxan-3-ol. This molecule, incorporating a privileged oxane scaffold and a chiral 1,3-amino alcohol side chain, presents a unique opportunity for the exploration of novel chemical space and the construction of complex molecular architectures with potential therapeutic applications.
Introduction: A Bifunctional Scaffold for Modern Drug Discovery
The pursuit of novel molecular entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The strategic incorporation of building blocks that offer both structural rigidity and versatile functional handles is paramount in this endeavor. 3-(1-Aminopropan-2-yl)oxan-3-ol is a prime example of such a scaffold. It synergistically combines two key structural motifs:
-
The Oxane Ring: A six-membered saturated heterocycle containing an oxygen atom. The oxane moiety, a larger analog of the extensively studied oxetane, offers a three-dimensional scaffold that can improve physicochemical properties such as aqueous solubility and metabolic stability, while providing a less strained and potentially more conformationally flexible framework.[1][2]
-
The 1,3-Amino Alcohol Moiety: This functional group arrangement is a common feature in a wide array of biologically active compounds and natural products.[3][4][5] The primary amine and secondary alcohol provide two orthogonal points for chemical modification, enabling the facile generation of diverse compound libraries. Furthermore, the inherent chirality of the 1,3-amino alcohol side chain is crucial for stereospecific interactions with biological targets.[6][7]
The strategic combination of these two features in a single building block makes 3-(1-Aminopropan-2-yl)oxan-3-ol a highly valuable tool for medicinal chemists seeking to develop next-generation therapeutics.
Physicochemical Properties and Design Rationale
The table below summarizes the predicted physicochemical properties of 3-(1-Aminopropan-2-yl)oxan-3-ol. These estimations are based on computational models and data from structurally analogous compounds.
| Property | Estimated Value | Significance in Drug Design |
| Molecular Formula | C8H17NO2 | |
| Molecular Weight | 159.23 g/mol | Low molecular weight, suitable for fragment-based approaches.[8] |
| logP | ~0.5 - 1.0 | Balanced lipophilicity, potentially good oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 58.5 Ų | Contributes to good cell permeability and aqueous solubility. |
| Hydrogen Bond Donors | 2 | Facilitates interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Facilitates interactions with biological targets. |
| pKa (amine) | ~9.5 - 10.0 | Primary amine allows for salt formation to improve solubility. |
Design Rationale: The incorporation of 3-(1-Aminopropan-2-yl)oxan-3-ol into a lead molecule can be strategically employed to:
-
Enhance Aqueous Solubility: The presence of the polar oxane ring and the hydrophilic amino alcohol side chain can significantly improve the solubility of lipophilic compounds.[9]
-
Introduce 3D Complexity: The non-planar oxane ring introduces a greater degree of three-dimensionality, which can lead to improved target selectivity and reduced off-target effects.[10]
-
Provide Versatile Handles for Derivatization: The primary amine and secondary alcohol serve as convenient points for the introduction of various substituents to explore structure-activity relationships (SAR).
-
Modulate Basicity: The oxane ring may have a modest influence on the basicity of the neighboring amine, a property that can be fine-tuned to optimize pharmacokinetic properties.[9]
Synthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol: A Proposed Synthetic Protocol
The following is a plausible and robust synthetic route for the preparation of 3-(1-Aminopropan-2-yl)oxan-3-ol, commencing from commercially available starting materials. The synthesis is designed to be scalable and amenable to the generation of enantiomerically pure material.
Figure 1: Proposed synthetic pathway for 3-(1-Aminopropan-2-yl)oxan-3-ol.
Protocol 1: Synthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol
Step 1: Synthesis of the Spiro-epoxide Intermediate
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO).
-
Ylide Formation: To this suspension, add trimethylsulfoxonium iodide (1.2 eq.) portion-wise at room temperature. Stir the resulting mixture for 1 hour, or until the evolution of hydrogen gas ceases and a clear solution is obtained.
-
Epoxidation: Cool the ylide solution to 0 °C in an ice bath. Add a solution of tetrahydropyran-3-one (1.0 eq.) in DMSO dropwise via the dropping funnel.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude spiro-epoxide, which can be purified by column chromatography.
Step 2: Regioselective Ring-Opening with 1-Nitropropane
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-nitropropane (1.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.5 eq., solution in hexanes) dropwise to the cooled solution. Stir for 30 minutes at -78 °C.
-
Nucleophilic Addition: To this solution, add a solution of the spiro-epoxide (1.0 eq.) in THF dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching and Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude nitro-alcohol intermediate.
Step 3: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the crude nitro-alcohol intermediate in methanol. Add palladium on carbon (10 wt. %, 5-10 mol %).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to afford the crude 3-(1-Aminopropan-2-yl)oxan-3-ol. The product can be purified by column chromatography on silica gel using a dichloromethane/methanol/ammonia eluent system to provide the pure amino alcohol.
Applications in Organic Synthesis: Derivatization Protocols
The primary amine and secondary alcohol of 3-(1-Aminopropan-2-yl)oxan-3-ol can be selectively functionalized to generate a diverse range of derivatives.
Figure 2: Derivatization pathways for 3-(1-Aminopropan-2-yl)oxan-3-ol.
Protocol 2: N-Acylation
-
Reaction Setup: Dissolve 3-(1-Aminopropan-2-yl)oxan-3-ol (1.0 eq.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) in anhydrous dichloromethane.
-
Acylation: Cool the solution to 0 °C. Add the desired acyl chloride or anhydride (1.1 eq.) dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting amide by column chromatography.
Protocol 3: Reductive Amination
-
Imine Formation: Dissolve 3-(1-Aminopropan-2-yl)oxan-3-ol (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in methanol. Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the combined organic layers and concentrate. Purify the secondary amine product by column chromatography.
Conclusion
3-(1-Aminopropan-2-yl)oxan-3-ol is a promising and versatile building block for organic synthesis, particularly in the context of medicinal chemistry and drug discovery. Its unique combination of a three-dimensional oxane core and a functionalizable 1,3-amino alcohol side chain provides a robust platform for the generation of novel molecular entities. The synthetic and derivatization protocols outlined in these application notes are intended to provide a solid foundation for the exploration of this and related scaffolds in the pursuit of innovative therapeutics.
References
- Wessjohann, L. A., et al. (2003). Recent advances in oxetane chemistry. Chemical Reviews, 103(5), 1625-1647.
- Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in organic synthesis.
- Carreira, E. M., & Fessard, T. (2014). The oxetane motif in drug discovery. Nature Reviews Drug Discovery, 13(10), 785-786.
- BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. BenchChem.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-amino alcohols by C-C coupling. Organic Chemistry Portal.
- MDPI. (2020).
- Abrahamson, M. J., et al. (2013). The evolution of an amine dehydrogenase for the asymmetric synthesis of chiral amines.
- MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
- Organic Chemistry Portal. (n.d.).
- Govindan, M., & Mathivanan, N. (2004). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 58(4), 229-231.
- ResearchGate. (2017). Three 1-aminopropan-2-ols with potential biological activities.
- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Publishers.
- BenchChem. (2025).
- NextSDS. (n.d.). 3-[(oxetan-3-yl)
- ECHEMI. (n.d.).
- ChemicalBook. (2022). Synthesis and Application of 3-Amino-1,2-propanediol. ChemicalBook.
- Wuitschik, G., et al. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- BenchChem. (2025). Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Organic Synthesis. BenchChem.
- ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings.
- BenchChem. (2025). Technical Support Center: Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol. BenchChem.
- Santa Cruz Biotechnology, Inc. (n.d.). 1-Amino-2-propanol Safety Data Sheet. Santa Cruz Biotechnology, Inc..
- De Kimpe, N., et al. (2009). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1H-1,2,3-triazoles. European Journal of Organic Chemistry.
- ResearchGate. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones.
- PubChem. (n.d.). 3-Amino-1-propanol. PubChem.
- Sigma-Aldrich. (n.d.). 3-amino-propan-2-ol. Sigma-Aldrich.
- Google Patents. (2000). EP1002792A1 - 2-aminopropane-1,3-diol compounds, medicinal use thereof, and intermediates in synthesizing the same.
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Application Note: Harnessing 3-(1-Aminopropan-2-yl)oxan-3-ol as a Novel sp³-Rich Scaffold for Next-Generation Ligand Development
Executive Summary
In the pursuit of novel therapeutics, the pharmaceutical industry is actively shifting away from planar, sp²-hybridized aromatic systems toward highly saturated, three-dimensional architectures. This application note details the structural rationale, physicochemical advantages, and synthetic methodologies for utilizing 3-(1-Aminopropan-2-yl)oxan-3-ol —a highly versatile, sp³-rich amino alcohol building block. Designed for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis, this scaffold provides multiple exit vectors and superior physicochemical properties for modern ligand development.
Structural Rationale & The "Escape from Flatland" Paradigm
Higher scaffold complexity and increased saturation are generally associated with more successful outcomes in drug discovery and development[1]. The architecture of 3-(1-Aminopropan-2-yl)oxan-3-ol is specifically engineered to capitalize on this paradigm through three key structural features:
-
Quaternary Carbon Stereocenter: The presence of a quaternary carbon stereocenter allows the exploration of novel chemical space to obtain new molecules with 2[2]. This stereocenter locks the conformation of the attached functional groups, reducing entropic penalties upon target binding.
-
β-Amino Alcohol Motif: The β-amino alcohol moiety is a3 in the pharmaceutical industry[3]. All amino alcohols exhibit the 4 of amines and alcohols, which can be applied in versatile organic reaction designs[4]. Furthermore, the tertiary alcohol acts as a metabolic shield, preventing oxidative degradation (e.g., by Cytochrome P450 enzymes) that typically plagues secondary alcohols.
-
Oxane (Tetrahydropyran) Core: Replacing highly lipophilic cycloalkanes (such as cyclohexane) with an oxane ring lowers the overall partition coefficient (logP), significantly improving aqueous solubility while introducing a built-in hydrogen-bond acceptor for kinase or GPCR hinge-binding regions.
Physicochemical Profiling
To highlight the advantages of this scaffold, we compared its theoretical physicochemical properties against traditional flat and saturated amines commonly used in library synthesis.
Table 1: Comparative Physicochemical Profiling
| Scaffold | Fraction sp³ (Fsp³) | Est. clogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| 3-(1-Aminopropan-2-yl)oxan-3-ol | 1.00 | 0.15 | 62.5 | 3 | 3 |
| Benzylamine (Traditional) | 0.14 | 1.09 | 26.0 | 2 | 1 |
| Cyclohexylamine (Traditional) | 1.00 | 1.49 | 26.0 | 2 | 1 |
Data Interpretation: The oxane scaffold provides a superior balance of maximum 3D character (Fsp³ = 1.00), exceptionally low lipophilicity (clogP ~0.15), and a rich hydrogen-bonding network, making it an ideal candidate for fragment screening collections.
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, it is critical to ensure that every synthetic step is logically sound and self-validating. Below are detailed protocols for the functionalization of 3-(1-Aminopropan-2-yl)oxan-3-ol.
Protocol A: High-Throughput Amidation (Library Generation)
Objective: Coupling the primary amine of the scaffold with diverse carboxylic acids to generate an amide library.
Causality & Reagent Selection:
-
Coupling Agent (HATU): Chosen over standard EDC/HOBt. The primary amine is situated on a branched alkyl chain, creating local steric hindrance. HATU accelerates the formation of the active ester and minimizes epimerization of adjacent stereocenters.
-
Base (DIPEA): A non-nucleophilic base is required to deprotonate the amine salt without competing for the active ester.
-
Solvent (DMF): Ensures complete solubilization of the highly polar amino alcohol scaffold.
Step-by-Step Procedure:
-
Activation: In a 2 mL glass vial, dissolve the carboxylic acid (1.2 eq, 0.12 mmol) and HATU (1.2 eq, 0.12 mmol) in anhydrous DMF (0.5 mL). Add DIPEA (3.0 eq, 0.30 mmol) and stir at room temperature for 10 minutes to form the active ester.
-
Coupling: Add 3-(1-Aminopropan-2-yl)oxan-3-ol (1.0 eq, 0.10 mmol) to the reaction mixture. Stir continuously at room temperature for 2 hours.
-
Self-Validation (LC-MS): Sample 1 µL of the reaction mixture into 1 mL of MeCN/H₂O. Validation Logic: The desired product mass will be observed, but importantly, the tertiary alcohol will induce a distinct in-source fragmentation pattern (loss of H₂O, -18 Da) in the mass spectrometer. Observing this specific [M+H-18]⁺ peak confirms the structural integrity of the oxane core post-coupling.
-
Workup: Quench with saturated aqueous NaHCO₃ (1 mL) and extract with EtOAc (3 x 2 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Late-Stage Reductive Amination
Objective: Alkylating the primary amine to explore solvent-exposed regions of a target protein pocket.
Causality & Reagent Selection:
-
Reducing Agent (STAB): Sodium Triacetoxyborohydride (STAB) is selected over Sodium Borohydride (NaBH₄) because it is mild and selectively reduces the intermediate iminium ion without reducing the starting aldehyde/ketone.
-
Additive (Acetic Acid): A catalytic amount of AcOH lowers the pH to ~4.5, the optimal thermodynamic range for rapid iminium ion formation.
Step-by-Step Procedure:
-
Iminium Formation: Dissolve 3-(1-Aminopropan-2-yl)oxan-3-ol (1.0 eq, 0.10 mmol) and the target aldehyde (1.1 eq, 0.11 mmol) in anhydrous 1,2-Dichloroethane (DCE, 1.0 mL). Add glacial Acetic Acid (1.0 eq, 0.10 mmol) and stir for 30 minutes at room temperature.
-
Reduction: Add STAB (1.5 eq, 0.15 mmol) in one portion. Stir the suspension for 4 hours at room temperature.
-
Self-Validation (TLC & Ninhydrin): Spot the reaction on a silica TLC plate alongside the starting scaffold. Stain with Ninhydrin and heat. Validation Logic: The primary amine starting material will rapidly develop a dark purple/blue spot. The successful formation of the secondary amine product will appear as a faint brown/red spot, providing immediate visual confirmation of conversion before LC-MS analysis.
-
Workup: Quench with 1N NaOH (1 mL) to neutralize the acetic acid and destroy excess STAB. Extract with Dichloromethane (3 x 2 mL), dry over MgSO₄, and concentrate.
Visualizations
Workflow for Fragment-Based Lead Discovery utilizing the sp3-rich oxane scaffold.
3D pharmacophore interaction model showing multiple exit vectors of the oxane scaffold.
References
-
[3] CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. ACS Green Chemistry Institute. URL:[Link]
-
[2] Opportunities for Tapping into Three-Dimensional Chemical Space through a Quaternary Carbon. Journal of Medicinal Chemistry. URL: [Link]
-
[1] Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. PubMed Central (PMC). URL: [Link]
Sources
- 1. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Introduction: A Strategic Approach to a Novel Tertiary Amino Alcohol
An Application Note for the Synthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol
The core of this synthesis is the formation of a carbon-carbon bond at the C3 position of an oxane ring. The most effective and widely adopted method for creating such tertiary alcohols is the nucleophilic addition of an organometallic reagent to a ketone.[1][2][3] Our strategy, therefore, hinges on a Grignard reaction between a suitable ketone precursor, oxan-3-one , and a custom-prepared Grignard reagent derived from 1-aminopropan-2-ol .
A critical consideration in this pathway is the reactivity of the Grignard reagent, which is a strong base.[2][4] The primary amine on our nucleophile precursor would readily quench the Grignard reagent. Therefore, a protection-deprotection strategy is essential. We will employ the acid-labile tert-butyloxycarbonyl (Boc) group, one of the most common and reliable protecting groups for amines in multi-step synthesis.[5][6]
This application note provides a comprehensive, four-stage protocol:
-
Synthesis of the Ketone Precursor: Preparation of oxan-3-one.
-
Preparation of the N-Protected Grignard Precursor: Synthesis of tert-butyl (2-bromopropyl)carbamate.
-
The Grignard Reaction: Coupling of the two precursors to form the protected tertiary alcohol.
-
Deprotection: Removal of the Boc group to yield the final target molecule.
Each protocol is designed to be a self-validating system, with explanations for key steps and considerations for optimization.
Diagram of the Proposed Synthetic Workflow
Caption: Overall workflow for the synthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol.
Experimental Protocols
Stage 1: Synthesis of Oxan-3-one
The synthesis of the key ketone intermediate, oxan-3-one, can be achieved through the oxidation of the corresponding secondary alcohol, oxan-3-ol. While various methods exist for the synthesis of polysubstituted tetrahydropyrans, a straightforward approach involves the oxidation of a commercially available or readily synthesized precursor.[7]
Protocol: Oxidation of Oxan-3-ol to Oxan-3-one
-
Apparatus Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer. The flask should be appropriately sized for the reaction scale.
-
Reagent Preparation: Dissolve oxan-3-ol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Oxidation: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction is mildly exothermic. An alternative, often preferred for its milder conditions and easier workup, is the Swern oxidation.
-
Reaction Monitoring: Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure oxan-3-one.
Stage 2: Preparation of N-Protected Grignard Precursor
This stage involves a two-step process: protecting the amine of 1-aminopropan-2-ol and then converting the hydroxyl group into a good leaving group (bromide) for the subsequent Grignard reagent formation.
Protocol 2a: N-Boc Protection of 1-Aminopropan-2-ol
The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5][6]
-
Reaction Setup: In a round-bottom flask, dissolve 1-aminopropan-2-ol (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (1.5 equivalents) to the solution.
-
Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in THF dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).
-
Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield tert-butyl (2-hydroxypropyl)carbamate, which can often be used in the next step without further purification.
Protocol 2b: Bromination of N-Boc-(1-amino-2-propanol)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve the N-Boc protected amino alcohol (1.0 equivalent) and triphenylphosphine (PPh₃) (1.3 equivalents) in anhydrous DCM.
-
Brominating Agent Addition: Cool the solution to 0 °C. Slowly add a solution of carbon tetrabromide (CBr₄) (1.3 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product is purified by flash chromatography (hexane/ethyl acetate) to yield pure tert-butyl (2-bromopropyl)carbamate.
Stage 3: The Grignard Reaction
This is the crucial C-C bond-forming step. The Grignard reaction is highly sensitive to moisture; therefore, all glassware must be flame-dried, and anhydrous solvents must be used.[2][8]
Protocol: Grignard Addition to Oxan-3-one
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.5 equivalents relative to the bromide) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.[8]
-
Add a small volume of anhydrous diethyl ether or THF.
-
Dissolve tert-butyl (2-bromopropyl)carbamate (1.2 equivalents relative to the ketone) in anhydrous ether/THF and add a small amount to the magnesium. Initiation is indicated by bubbling and the disappearance of the iodine color.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for another 30-60 minutes.
-
-
Addition to Ketone:
-
In a separate flame-dried flask, dissolve oxan-3-one (1.0 equivalent) in anhydrous ether/THF and cool to 0 °C.
-
Slowly add the freshly prepared Grignard reagent to the ketone solution via cannula transfer.
-
After addition, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected final product.
Stage 4: N-Boc Deprotection
The final step is the removal of the Boc protecting group under acidic conditions to reveal the primary amine.[9][10]
Protocol: Acidic Deprotection of the N-Boc Group
-
Reaction Setup: Dissolve the purified N-Boc protected amino alcohol (1.0 equivalent) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C. Alternatively, a solution of HCl in methanol or dioxane can be used.[5]
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Purification and Salt Formation: Redissolve the residue in a minimal amount of diethyl ether. The product may precipitate as the trifluoroacetate or hydrochloride salt. The salt can be collected by filtration. To obtain the free base, the residue can be dissolved in water, basified with NaOH, and extracted with an organic solvent, followed by drying and concentration.
Summary of Reaction Parameters
| Stage | Key Reagents | Solvent(s) | Temperature | Typical Time |
| 1. Oxidation | Oxan-3-ol, PCC | Dichloromethane | Room Temp. | 2-4 hours |
| 2a. N-Protection | 1-Aminopropan-2-ol, Boc₂O, NaHCO₃ | THF / Water | 0 °C to RT | 12-16 hours |
| 2b. Bromination | N-Boc-amino alcohol, CBr₄, PPh₃ | Dichloromethane | 0 °C to RT | 3-5 hours |
| 3. Grignard | Mg⁰, N-Boc-bromide, Oxan-3-one | Diethyl Ether or THF | Reflux / RT | 2-4 hours |
| 4. Deprotection | N-Boc Product, TFA or HCl | Dichloromethane | 0 °C to RT | 1-3 hours |
References
-
Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, December 14). Boc Deprotection Mechanism. YouTube. [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]
-
Wuitschik, G., et al. (2008). Oxetan-3-one: Chemistry and synthesis. Angewandte Chemie International Edition, 47(24), 4512-4525. [Link]
-
Reddy, T. R., et al. (2019). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 9(28), 15931-15935. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
ACS Publications. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. Organic Process Research & Development. [Link]
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
Wikipedia. (2023). Tetrahydropyran. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Journal of Chemical Education. (1987). Grignard Synthesis of Various Tertiary Alcohols. 74(1), 97. [Link]
-
YouTube. (2026, January 25). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. [Link] (Note: A representative URL is used as the original may not be static).
-
PMC. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(10), 13455–13462. [Link]
-
PMC. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Marine Drugs, 14(7), 134. [Link]
-
PharmaCompass. (n.d.). (2S)-2-Aminopropan-1-ol, N-BOC protected. Retrieved from [Link]
-
Wikipedia. (2023). Grignard reagent. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). Allylmagnesium bromide. Retrieved from [Link]
Sources
- 1. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. jk-sci.com [jk-sci.com]
Application Note: Synthesis, Characterization, and Utilization of 3-(1-Aminopropan-2-yl)oxan-3-ol in Pharmaceutical Intermediate Development
Executive Summary
In modern medicinal chemistry, the strategic incorporation of saturated oxygen heterocycles is a proven method for rescuing late-stage drug candidates from poor pharmacokinetic profiles. 3-(1-Aminopropan-2-yl)oxan-3-ol (CAS 1512948-19-4) is a highly specialized, commercially available building block[1] that features a tetrahydropyran (oxane) ring, a tertiary hydroxyl group at the C3 position, and an adjacent primary amine on a branched propyl chain. This application note details the mechanistic rationale and provides a self-validating experimental protocol for utilizing this intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs).
Mechanistic Rationale: The Oxane Advantage in Drug Design
As a Senior Application Scientist, the decision to utilize 3-(1-Aminopropan-2-yl)oxan-3-ol over simpler acyclic or carbocyclic amino alcohols is driven by three critical physical organic properties:
-
Lipophilicity (LogP) Reduction: Replacing a standard cyclohexane or aliphatic chain with an oxane ring significantly lowers the overall lipophilicity of the molecule. This modification directly correlates with improved aqueous solubility and enhanced oral bioavailability, a critical factor in the development of[2].
-
Metabolic Stability & Hinge-Binding: The tertiary alcohol at the C3 position serves as a highly directional, non-labile hydrogen bond donor/acceptor. Unlike primary or secondary alcohols, tertiary alcohols are sterically shielded and highly resistant to phase II metabolism (e.g., glucuronidation). In target binding, this hydroxyl group often engages in critical hydrogen bonding with the solvent-exposed regions or the ribose-binding pocket of kinase ATP-binding sites, a strategy utilized in[3].
-
Steric Shielding: The branched 1-aminopropan-2-yl group provides a precise vector for the amine nucleophile while simultaneously shielding the oxane core from enzymatic degradation.
Logical workflow of integrating the oxane amino alcohol into kinase inhibitor design.
Self-Validating Experimental Protocol: SNAr Coupling
The following protocol details the Nucleophilic Aromatic Substitution (SNAr) of 3-(1-Aminopropan-2-yl)oxan-3-ol with a generic 2-chloro-pyrimidine-based kinase scaffold. This protocol is designed as a self-validating system , meaning in-process controls (IPCs) dictate the progression of each step.
Reagents:
-
3-(1-Aminopropan-2-yl)oxan-3-ol (1.2 eq)
-
Heteroaryl chloride scaffold (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M)
Step-by-Step Methodology:
-
System Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the heteroaryl chloride in anhydrous NMP.
-
Causality: NMP is selected over DMF due to its superior thermal stability at elevated temperatures (>100°C) and its ability to fully solubilize both the highly polar amino alcohol and the lipophilic heteroaryl chloride without degrading into reactive amines.
-
-
Base Addition: Add DIPEA to the stirring solution at room temperature.
-
Causality: DIPEA (Hünig's base) is sterically hindered. This prevents it from acting as a competing nucleophile, a common side reaction that reduces yield when using less hindered bases like triethylamine.
-
-
Nucleophile Addition: Add 3-(1-Aminopropan-2-yl)oxan-3-ol in one portion.
-
Heating & IPC: Heat the reaction mixture to 120°C for 16 hours.
-
Causality: The high temperature is strictly necessary because the primary amine is adjacent to a sterically demanding chiral center and a bulky oxane ring, which significantly increases the activation energy required to form the Meisenheimer complex.
-
Self-Validation: Monitor the reaction via LC-MS every 4 hours. The protocol may only proceed to workup when the starting heteroaryl chloride peak area is <2% relative to the product peak. If conversion is stalled, verify the internal temperature and add an additional 0.2 eq of the amine.
-
-
Workup: Cool to room temperature and quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).
-
Causality: The 5% LiCl wash is highly specific and critical for breaking the solvation shell of NMP, pulling it into the aqueous phase. Standard water washes will leave residual NMP, ruining downstream crystallization.
-
Self-Validation: After the first LiCl wash, the organic layer volume should visibly decrease and stabilize. Test the final aqueous wash with a few drops of AgNO3; a lack of dense white precipitate confirms the successful removal of the chloride salts and NMP complex.
-
-
Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).
-
Self-Validation: Perform TLC (DCM:MeOH 9:1) prior to column loading. The product must elute as a single UV-active spot (Rf ~0.4) that stains positive with Dragendorff's reagent or iodine, confirming the presence of the newly formed secondary amine.
-
Step-by-step experimental workflow for the SNAr coupling of the oxane intermediate.
Quantitative Optimization Data
The following table summarizes the optimization data that led to the finalized self-validating protocol. The data clearly demonstrates the necessity of high-boiling polar aprotic solvents and elevated temperatures to overcome the steric hindrance of the 3-(1-Aminopropan-2-yl)oxan-3-ol building block.
| Entry | Solvent | Base (Eq) | Temp (°C) | Time (h) | IPC Result (LC-MS) | Isolated Yield | Purity (HPLC) |
| 1 | DMF | K2CO3 (3.0) | 90 | 24 | Incomplete conversion (45%) | 38% | 92.0% |
| 2 | DMF | DIPEA (3.0) | 90 | 24 | Moderate conversion (60%) | 52% | 94.5% |
| 3 | NMP | DIPEA (3.0) | 120 | 16 | Complete conversion (>99%) | 88% | >98.5% |
| 4 | n-BuOH | DIPEA (3.0) | 120 | 24 | Side-product formation (15%) | 76% | 95.0% |
References
- Title: WO2024022487A1 - Aminoheteroaryl kinase inhibitors Source: Google Patents URL
- Title: WO2019012093A1 - Inhibitors of leucine rich repeat kinase 2 Source: Google Patents URL
Sources
Application Note: Scale-Up Synthesis and Process Optimization of 3-(1-Aminopropan-2-yl)oxan-3-ol
Introduction & Strategic Rationale
3-(1-Aminopropan-2-yl)oxan-3-ol is a highly valuable, sp³-rich building block utilized in modern drug discovery to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). The incorporation of the tetrahydropyran (oxane) ring alongside a sterically hindered primary amine provides excellent vectors for hydrogen bonding while maintaining high metabolic stability.
This application note details a robust, two-step scalable synthesis starting from commercially available dihydro-2H-pyran-3(4H)-one (oxan-3-one). The process has been optimized for multi-kilogram execution, prioritizing chemoselectivity, operational safety, and high overall yield.
Retrosynthetic Strategy & Pathway
The synthesis relies on the nucleophilic addition of a metalated nitrile to a cyclic ketone, followed by the catalytic hydrogenation of the resulting tertiary alcohol-nitrile intermediate.
Figure 1: Two-step scale-up synthetic pathway for 3-(1-Aminopropan-2-yl)oxan-3-ol.
Step 1: Lithiation and Nucleophilic Addition
Objective: Synthesis of 2-(3-hydroxyoxan-3-yl)propanenitrile.
Mechanistic Causality & Optimization
Propionitrile possesses a relatively high pKa (~32), necessitating a strong, non-nucleophilic base for quantitative deprotonation. Lithium diisopropylamide (LDA) is selected over hexamethyldisilazides (e.g., LiHMDS, NaHMDS) because the latter often fail to drive the metalation to completion and can promote competing enolization of the ketone[1]. The addition of the lithiated propionitrile to oxan-3-one must be conducted at strict cryogenic temperatures (-78 °C). If the temperature rises prematurely, the intermediate alkoxide can undergo a retro-aldol-type collapse or trigger the polymerization of the oxan-3-one starting material[1].
Protocol (1 kg Scale)
-
LDA Preparation: Charge a dry, nitrogen-purged 20 L jacketed reactor with anhydrous THF (8 L) and diisopropylamine (1.20 eq). Cool the mixture to -20 °C. Slowly dose n-Butyllithium (2.5 M in hexanes, 1.15 eq) while maintaining the internal temperature below -10 °C. Stir for 30 minutes.
-
Metalation: Cool the reactor to -78 °C. Dose propionitrile (1.10 eq) dropwise over 45 minutes. The deprotonation is highly exothermic; control the feed rate to ensure the internal temperature does not exceed -70 °C. Stir for 45 minutes to ensure complete formation of the α-lithionitrile.
-
Ketone Addition: Dilute oxan-3-one (1.00 kg, 1.00 eq) in anhydrous THF (2 L) and dose into the reactor over 1 hour at -78 °C.
-
In-Process Control (IPC): After 30 minutes, quench a 1 mL aliquot into sat. NH₄Cl and analyze via GC-MS. Target: >95% consumption of oxan-3-one.
-
Quench & Workup: Once complete, quench the reaction at -78 °C by the rapid addition of saturated aqueous NH₄Cl (5 L). Allow the reactor to warm to 20 °C. Separate the phases, extract the aqueous layer with Ethyl Acetate (2 x 3 L), dry the combined organics over Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(3-hydroxyoxan-3-yl)propanenitrile as a viscous oil.
Step 2: Catalytic Hydrogenation
Objective: Reduction of the nitrile to the primary amine, yielding 3-(1-aminopropan-2-yl)oxan-3-ol.
Mechanistic Causality & Optimization
The reduction of nitriles to primary amines is notoriously plagued by the formation of secondary and tertiary amine byproducts. This occurs because the intermediate imine can undergo nucleophilic attack by the newly formed primary amine, followed by the elimination of ammonia and further reduction. To suppress this pathway, the reaction is conducted in a solvent saturated with ammonia (7N NH₃ in Methanol). The excess ammonia shifts the equilibrium away from the secondary imine dimer back toward the primary imine[2].
Furthermore, while Raney Nickel is the traditional catalyst, Raney Cobalt is vastly superior for this specific transformation. Raney Cobalt exhibits higher chemoselectivity for primary amines and operates efficiently at lower pressures without the need for massive excesses of ammonia, which simplifies downstream processing[3].
Protocol (1 kg Scale)
-
Reactor Charging: Transfer the crude 2-(3-hydroxyoxan-3-yl)propanenitrile (approx. 1.4 kg) into a 10 L Hastelloy autoclave. Add 7N NH₃ in Methanol (5 L).
-
Catalyst Addition: Carefully add an aqueous slurry of Raney Cobalt (15 wt% relative to substrate). Safety Warning: Raney Cobalt is highly pyrophoric. Never allow the catalyst to dry in the presence of air.
-
Hydrogenation: Purge the vessel with Nitrogen (3 x 3 bar), followed by Hydrogen (3 x 3 bar). Pressurize the reactor to 5 bar (72 psi) with H₂ and heat to 60 °C. Maintain these conditions for 8 hours under vigorous agitation (800 rpm).
-
IPC: Sample the reaction mixture and analyze via HPLC-CAD. Target: <1% remaining nitrile intermediate.
-
Filtration & Quench: Cool the reactor to 20 °C and vent the H₂. Purge thoroughly with N₂. Filter the mixture through a pad of Celite under a nitrogen blanket. To safely deactivate the spent Raney Cobalt, immediately transfer the filter cake into a 10% aqueous Sodium Nitrate (NaNO₃) solution, which safely passivates the catalyst without the violent exotherms associated with bleach quenching[3].
-
Isolation: Concentrate the methanolic filtrate under reduced pressure. The crude free base can be purified by crystallization as a hydrochloride salt by dissolving in Isopropanol and dosing 5-6N HCl in Isopropanol, followed by filtration of the resulting white crystalline solid.
Quantitative Data & Yield Comparison
Table 1: Step 1 Optimization (Base & Temperature Effects)
| Base | Temperature (°C) | Conversion (%) | Isolated Yield (%) | Primary Impurity Profile |
| LDA | -78 | >98 | 84 | Trace unreacted ketone |
| LiHMDS | -78 | 75 | 62 | Enolization byproducts |
| NaHMDS | -78 | 60 | 51 | Enolization byproducts |
| LDA | 0 | <40 | 28 | Retro-aldol decomposition |
Table 2: Step 2 Optimization (Catalyst & Additive Effects)
| Catalyst (15 wt%) | Solvent System | Pressure / Temp | 1° Amine Yield (%) | 2° Amine Byproduct (%) |
| Raney Ni | Methanol (No NH₃) | 5 bar / 60 °C | 42 | 48 |
| Raney Ni | 7N NH₃ in MeOH | 5 bar / 60 °C | 81 | 11 |
| Raney Co | 7N NH₃ in MeOH | 5 bar / 60 °C | 95 | <2 |
| Pd/C (10%) | MeOH / HCl | 1 bar / 25 °C | 58 | 5 (Significant hydrogenolysis) |
Conclusion
The scale-up synthesis of 3-(1-aminopropan-2-yl)oxan-3-ol is most efficiently achieved through a highly controlled, low-temperature LDA-mediated aldol-type nitrile addition, followed by a highly chemoselective Raney Cobalt-catalyzed hydrogenation. By strictly controlling the lithiation temperature and utilizing methanolic ammonia during reduction, the formation of retro-aldol and secondary amine byproducts is virtually eliminated, yielding the target compound in >80% overall yield suitable for advanced API development.
Sources
Application Notes and Protocols: Functionalization Techniques for 3-(1-Aminopropan-2-yl)oxan-3-ol
Abstract
This document provides a comprehensive technical guide for the chemical functionalization of 3-(1-aminopropan-2-yl)oxan-3-ol. This molecule presents a unique scaffold for drug discovery, incorporating a primary amine, a sterically hindered tertiary alcohol, and an oxane ring. These features offer multiple points for modification but also pose significant challenges in achieving chemoselectivity. This guide details strategies and step-by-step protocols for the selective modification of both the primary amino group and the tertiary hydroxyl group. We will explore direct functionalization approaches, as well as sophisticated protecting group strategies that enable precise control over the reaction outcomes. The methodologies described herein are grounded in established chemical principles and are designed to be robust and reproducible for researchers in medicinal chemistry and drug development.
Introduction and Strategic Overview
3-(1-Aminopropan-2-yl)oxan-3-ol is a valuable building block containing two key functional groups amenable to derivatization: a nucleophilic primary amine and a tertiary alcohol. The primary amine is generally the more reactive of the two, particularly towards electrophilic reagents.[1] Conversely, the tertiary alcohol is sterically hindered and a poor nucleophile, making its direct functionalization challenging. It is also resistant to oxidation. This differential reactivity is the cornerstone of many selective functionalization strategies.
The primary objectives when functionalizing this molecule are typically:
-
N-Functionalization: Modifying the amine to introduce amides, sulfonamides, or new alkyl groups, which can modulate the compound's polarity, basicity, and ability to form hydrogen bonds.
-
O-Functionalization: Modifying the tertiary alcohol, if possible, to introduce ethers or esters, altering lipophilicity and metabolic stability.
-
Chemoselective Derivatization: Targeting one functional group while leaving the other untouched, often requiring the use of protecting groups.[2]
This guide will systematically address these objectives, providing both the strategic rationale and detailed experimental procedures.
Direct Functionalization of the Primary Amine
The higher nucleophilicity of the primary amine allows for its selective functionalization in the presence of the tertiary alcohol under controlled conditions.
N-Acylation to Form Amides
The formation of an amide bond is one of the most common transformations in medicinal chemistry. This can be readily achieved by reacting the primary amine with an acylating agent such as an acid chloride, acid anhydride, or a carboxylic acid activated with a coupling agent.[3][4]
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) is crucial to neutralize the HCl or carboxylic acid generated during the reaction, driving the equilibrium towards product formation without competing with the primary amine.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.
-
Temperature: Reactions are often initiated at 0 °C to control the initial exothermic reaction, particularly with reactive acyl chlorides, and then allowed to warm to room temperature.
Protocol 1: General Procedure for N-Acylation using an Acid Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(1-aminopropan-2-yl)oxan-3-ol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.
N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is generally preferred over direct alkylation with alkyl halides to avoid over-alkylation.[5][6] The process involves the in-situ formation of an imine between the primary amine and a ketone or aldehyde, which is then immediately reduced by a mild reducing agent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent as it is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the protonated imine intermediate.[7] It is less water-sensitive than other hydrides, though reactions are typically performed in non-protic solvents.
-
Solvent: Dichloroethane (DCE) or DCM are common solvents that work well with NaBH(OAc)₃.
-
Acid Catalyst: A catalytic amount of acetic acid can accelerate imine formation, though it is not always necessary.
Protocol 2: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of 3-(1-aminopropan-2-yl)oxan-3-ol (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid (optional, ~0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the N-alkylated product.
Functionalization of the Tertiary Alcohol
Direct functionalization of the tertiary alcohol is challenging due to steric hindrance and the poor leaving group nature of the hydroxyl group. Standard esterification or Williamson ether synthesis conditions are often ineffective.[8][9]
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis typically requires the formation of an alkoxide followed by reaction with an alkyl halide.[10] For a tertiary alcohol, a very strong base is required to form the alkoxide, and the subsequent reaction is prone to elimination (E2) rather than substitution (Sₙ2), especially with secondary or tertiary alkyl halides.[8] However, with a highly reactive primary alkylating agent like methyl iodide or benzyl bromide, ether formation may be possible.
Protocol 3: O-Alkylation using a Strong Base and a Reactive Alkyl Halide
Note: This reaction may have a low yield and requires an N-protected substrate (see Section 4) to prevent competing N-alkylation.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF.
-
Alkoxide Formation: Cool the suspension to 0 °C and add a solution of N-protected 3-(1-aminopropan-2-yl)oxan-3-ol (1.0 eq.) in anhydrous THF dropwise.
-
Activation: Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add a reactive primary alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight. If no reaction occurs, gentle heating (e.g., 40-50 °C) may be attempted, but this increases the risk of elimination.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Chemoselective Functionalization via Protecting Groups
To achieve more complex modifications or to functionalize the less reactive tertiary alcohol, a protecting group strategy is essential.[2] The most logical approach is to protect the highly reactive primary amine, perform the desired chemistry on the alcohol, and then deprotect the amine.
Protection of the Primary Amine
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine. It is stable under a wide range of non-acidic conditions and can be easily removed with acid.[11][12] The protection of a primary amine is generally chemoselective over a tertiary alcohol.[1][13]
Protocol 4: N-Boc Protection of the Primary Amine
-
Reaction Setup: Dissolve 3-(1-aminopropan-2-yl)oxan-3-ol (1.0 eq.) in a 1:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq.) to the solution.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF.
-
Reaction: Stir vigorously at room temperature for 12-24 hours.
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The N-Boc protected product is often pure enough to be used directly in the next step, but can be purified by flash chromatography if necessary.
Deprotection of the N-Boc Group
The Boc group is typically removed under acidic conditions, which should not affect the tertiary alcohol or the oxane ring.[14]
Protocol 5: N-Boc Deprotection
-
Reaction Setup: Dissolve the N-Boc protected compound (1.0 eq.) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at room temperature. Alternatively, a solution of 4M HCl in dioxane can be used.
-
Reaction: Stir the solution at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Isolation: Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its TFA or HCl salt. Alternatively, neutralize the residue with a base (e.g., saturated NaHCO₃) and extract the free amine with an organic solvent.
Data and Workflow Summaries
Summary of Functionalization Reactions
| Reaction Type | Target Group | Reagents | Key Conditions | Product |
| N-Acylation | Primary Amine | Acid Chloride, TEA | Anhydrous DCM, 0 °C to RT | Amide |
| Reductive Amination | Primary Amine | Aldehyde/Ketone, NaBH(OAc)₃ | DCE, RT | Secondary Amine |
| N-Boc Protection | Primary Amine | (Boc)₂O, NaHCO₃ | THF/H₂O, RT | N-Boc Carbamate |
| O-Alkylation | Tertiary Alcohol | NaH, Primary Alkyl Halide | Anhydrous THF, 0 °C to RT | Ether |
| N-Boc Deprotection | N-Boc Group | TFA or 4M HCl in Dioxane | DCM, RT | Primary Amine Salt |
Visualization of Workflows
Diagram 1: General Functionalization Strategies
Caption: Decision workflow for functionalizing the target molecule.
Diagram 2: Chemoselective Protection-Functionalization-Deprotection Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Note: 3-(1-Aminopropan-2-yl)oxan-3-ol as a High-Fsp³ Scaffold for Next-Generation Compound Libraries
Executive Summary & Scientific Rationale
In the modern landscape of drug discovery, the transition from flat, sp²-dominated chemical space to complex, three-dimensional architectures is not merely a trend—it is a fundamental prerequisite for improving clinical success rates. As articulated in the seminal "Escape from Flatland" hypothesis, increasing the fraction of sp³-hybridized carbons ( Fsp3 ) directly correlates with enhanced solubility, reduced target promiscuity, and lower attrition rates during clinical development[1][2].
The tetrahydropyran (THP) ring—often referred to as an oxane—has emerged as a highly privileged, sp³-rich bioisostere for traditional cyclohexane and piperidine rings[3][4]. By introducing a polar ether oxygen, the THP motif effectively modulates lipophilicity, improves aqueous solubility, and provides a critical hydrogen bond acceptor, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of the resulting drug candidates[3][4].
3-(1-Aminopropan-2-yl)oxan-3-ol represents a premium building block engineered specifically for advanced library generation. Featuring a quaternary stereocenter at C3 of the oxane ring, a tertiary alcohol, and a primary amine situated on a chiral branched side chain, this molecule possesses a dense stereochemical network and 100% Fsp3 character. These features make it an exceptional starting point for Fragment-Based Drug Discovery (FBDD), DNA-Encoded Libraries (DELs), and Diversity-Oriented Synthesis (DOS)[5][6].
Physicochemical Profiling
To understand the structural advantages of 3-(1-Aminopropan-2-yl)oxan-3-ol, we must benchmark it against traditional library scaffolds. The table below summarizes the quantitative physicochemical data demonstrating its superiority in three-dimensionality and hydrogen-bonding capacity.
| Parameter | 3-(1-Aminopropan-2-yl)oxan-3-ol | Cyclohexylamine (sp³ Reference) | Aniline (sp² Reference) |
| Fraction sp³ ( Fsp3 ) | 1.00 (8/8 carbons) | 1.00 (6/6 carbons) | 0.00 (0/6 carbons) |
| Stereocenters | 2 (Quaternary C3, Tertiary side-chain) | 0 | 0 |
| H-Bond Donors | 3 (-NH₂, -OH) | 2 | 2 |
| H-Bond Acceptors | 2 (Oxane -O-, -OH) | 0 | 0 |
| Topological Polar Surface Area | ~46.5 Ų | 26.0 Ų | 26.0 Ų |
| Structural Rigidity | High (Conformationally locked by branching) | Moderate (Chair flip) | High (Planar) |
Divergent Library Synthesis Workflow
The dual reactivity vectors of 3-(1-Aminopropan-2-yl)oxan-3-ol (the primary amine and the tertiary alcohol) allow for divergent synthetic pathways.
Divergent library synthesis workflow leveraging dual reactivity vectors of the oxane scaffold.
Experimental Protocols & Causality
The following methodologies detail the integration of 3-(1-Aminopropan-2-yl)oxan-3-ol into distinct library platforms. Each protocol is designed as a self-validating system to ensure library fidelity.
Protocol A: On-DNA Amidation for DNA-Encoded Libraries (DELs)
When constructing DELs, the chemical conditions must be orthogonal to the stability of the DNA barcode.
-
Preparation : Dissolve the DNA-headpiece conjugated carboxylic acid (1.0 nmol) in 250 mM MOPS buffer (pH 7.5).
-
Activation : Add DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) (50 eq) to the reaction mixture.
-
Causality: Traditional coupling reagents like HATU require organic solvents and basic conditions that can lead to DNA degradation or irreversible adduct formation. DMT-MM efficiently activates the carboxylate in water without requiring organic co-solvents that precipitate the DNA tag, preserving the genetic barcode.
-
-
Coupling : Add 3-(1-Aminopropan-2-yl)oxan-3-ol (100 eq) dissolved in a minimal volume of DMSO (ensuring final DMSO concentration remains <10% v/v).
-
Causality: Maintaining a low organic solvent ratio prevents DNA precipitation and maintains the essential hydration sphere around the oligonucleotide.
-
-
Incubation : Shake at 25 °C for 12 hours.
-
Self-Validating Quality Control : Perform ethanol precipitation followed by LC-MS analysis. The precise mass shift of the DNA-conjugate provides a self-validating readout of quantitative conversion without requiring destructive cleavage of the DNA tag.
Protocol B: Parallel Reductive Amination for Fragment Libraries (FBDD)
Generating fragment libraries requires high-yielding, clean reactions to prevent false positives during biological screening.
-
Imine Formation : Dispense 3-(1-Aminopropan-2-yl)oxan-3-ol (0.1 M in 1,2-dichloroethane) into a 96-well plate. Add a diverse panel of aldehydes (1.2 eq).
-
Catalysis : Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.5 eq).
-
Causality: The steric hindrance around the primary amine—situated adjacent to a chiral methyl group and the bulky, quaternary oxane ring—impedes spontaneous imine formation. Ti(OiPr)₄ acts as a Lewis acid to coordinate the aldehyde oxygen, driving imine condensation to completion.
-
-
Reduction : Add Sodium triacetoxyborohydride (STAB) (2.0 eq) and stir for 4 hours.
-
Causality: STAB is chosen over NaBH₄ because it is mild enough to selectively reduce the imine intermediate without reducing unreacted aliphatic aldehydes, thereby preventing the formation of complex, inseparable mixtures.
-
-
Self-Validating Quality Control : Quench with saturated NaHCO₃, extract with EtOAc, and analyze via high-throughput UPLC-MS. Only wells exhibiting >95% purity are advanced to fragment screening. This strict purity gate acts as a self-validating mechanism, ensuring that reactive intermediates (e.g., unreduced imines) do not generate false-positive assay signals.
Protocol C: Spirocyclization for Diversity-Oriented Synthesis (DOS)
The 1,4-amino alcohol relationship between the tertiary alcohol and the primary amine allows for the synthesis of complex spirocycles.
-
Reagent Addition : Dissolve 3-(1-Aminopropan-2-yl)oxan-3-ol (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) and triethylamine (2.0 eq).
-
Cyclization : Heat to 60 °C for 8 hours.
-
Causality: Reacting the 1,4-amino alcohol motif with CDI drives the formation of a rigid, 6-membered spirocyclic carbamate (a 1,3-oxazinan-2-one derivative). The thermodynamic stability of the resulting spirocycle provides the driving force for this condensation. This cyclization effectively locks the conformation of the molecule, creating a highly rigid, 3D-shaped scaffold ideal for probing deep, well-defined protein binding pockets[6].
-
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation". PMC.[Link]
-
American Chemical Society. "Unlocking the potential: Trends and impact of the escape from flatland at Merck". ACS Presentations. [Link]
-
"Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character". PMC.[Link]
Sources
- 1. Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential: Trends and impact of the escape from flatland at Merck - American Chemical Society [acs.digitellinc.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Impurity Profiling of 3-(1-Aminopropan-2-yl)oxan-3-ol
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 3-(1-Aminopropan-2-yl)oxan-3-ol . This sterically hindered, hydrophilic building block is frequently utilized in the development of complex pharmaceutical agents, including aminoheteroaryl kinase inhibitors[1].
Because its standard synthesis relies on the nucleophilic addition of a nitrile to a ketone followed by catalytic reduction, the process is highly susceptible to specific side reactions. This guide provides the mechanistic causality behind these impurities and self-validating protocols to eliminate them.
Reaction Workflow & Impurity Mapping
Workflow and side-product pathways in the synthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol.
Troubleshooting FAQs
Q1: My LC-MS shows a major impurity at [2M - NH₃] (m/z ~302.2). What is this and how do I prevent it? A: You are observing a secondary amine dimer. During the catalytic hydrogenation of the nitrile intermediate to the primary amine, a highly reactive imine intermediate is formed. The newly formed primary amine (3-(1-aminopropan-2-yl)oxan-3-ol) can nucleophilically attack this imine, forming a gem-diamine that eliminates ammonia to yield the secondary amine dimer[2].
-
Causality & Fix: The lack of excess ammonia in the reaction mixture shifts the equilibrium toward dimer formation[3].
-
Self-Validation: Spike your failing reaction with 10 equivalents of methanolic ammonia (7M NH₃ in MeOH). If the dimer peak area decreases by >80% in your next LC-MS run, the mechanism is confirmed and the equilibrium has been successfully shifted.
Q2: I am recovering unreacted oxan-3-one after the reduction step, even though my intermediate was >98% pure. Why? A: Your intermediate is undergoing retro-aldol cleavage. The intermediate, 3-(1-cyanoethyl)oxan-3-ol, is a β-hydroxy nitrile. Under basic conditions (e.g., if using strong aqueous bases to activate the catalyst or during harsh workups), β-hydroxy nitriles rapidly undergo retro-aldol cleavage back to the starting ketone (oxan-3-one) and propionitrile[4].
-
Causality & Fix: The thermodynamic stability of the ketone drives this cleavage when the alkoxide is generated. Avoid aqueous bases during the reduction. Rely strictly on anhydrous ammonia/methanol conditions.
Q3: GC-MS shows a peak at[M-18] (m/z 142.1). Is my product degrading? A: Yes, this represents the dehydration of the tertiary alcohol at the C3 position of the oxane ring. Tertiary alcohols are highly susceptible to E1 elimination under acidic conditions, forming an endocyclic or exocyclic alkene.
-
Causality & Fix: This typically occurs during acidic workup (e.g., using 1M HCl to extract the amine). Switch to a milder extraction protocol using a weak acid (like citric acid) or rely on silica gel chromatography with basic modifiers (DCM/MeOH/NH₄OH) to purify the free base directly.
Quantitative Side Product Analysis
Summarized below is the analytical profile of the target compound and its common side products to aid in rapid chromatographic identification.
| Impurity Profile | Formula | m/z [M+H]⁺ | Mechanistic Origin | Chromatographic Shift (RP-HPLC) | Mitigation Strategy |
| Target: 3-(1-Aminopropan-2-yl)oxan-3-ol | C₈H₁₇NO₂ | 160.1 | N/A | Reference (Rt = X) | N/A |
| Secondary Amine Dimer | C₁₆H₃₁NO₃ | 302.2 | Imine interception | + 3.5 min (Highly lipophilic) | Add 10 eq anhydrous NH₃ |
| Retro-Aldol (Oxan-3-one) | C₅H₈O₂ | 101.1 | Base-catalyzed cleavage | - 1.2 min (Lacks amine polarity) | Avoid strong aqueous bases |
| Dehydration Product | C₈H₁₅NO | 142.1 | Acid-catalyzed E1 | + 2.0 min (Loss of -OH polarity) | Avoid pH < 3 during workup |
Self-Validating Experimental Protocols
To ensure high scientific integrity, do not just follow these steps blindly. Observe the built-in validation checkpoints to confirm the chemistry is proceeding as intended.
Protocol 1: Optimized Synthesis of 3-(1-cyanoethyl)oxan-3-ol (Minimizing Enolization)
The goal of this protocol is to generate the β-hydroxy nitrile while suppressing the retro-aldol equilibrium.
-
Deprotonation: To a flame-dried flask under N₂, add 1.1 eq of diisopropylamine in anhydrous THF. Cool to -78 °C. Add 1.05 eq of n-BuLi dropwise. Stir for 15 minutes to form LDA.
-
Nitrile Activation: Add 1.0 eq of propionitrile dropwise. Stir for 30 minutes at -78 °C.
-
Validation Checkpoint: The solution should turn a faint, stable yellow, confirming the formation of the lithiated nitrile carbanion.
-
-
Nucleophilic Addition: Add 0.95 eq of oxan-3-one (limiting reagent) dropwise.
-
Validation Checkpoint: The faint yellow color should rapidly dissipate to a clear solution, indicating the immediate consumption of the carbanion by the ketone.
-
-
Cryo-Quenching (Critical): Quench the reaction with saturated aqueous NH₄Cl while still at -78 °C .
-
Causality: Allowing the reaction to warm before quenching will trigger the retro-aldol cleavage of the newly formed lithium alkoxide, destroying your yield[4].
-
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Chemoselective Reduction (Suppressing Dimerization)
The goal of this protocol is to reduce the nitrile to a primary amine without trapping the imine intermediate.
-
Solvent Preparation: Dissolve the crude 3-(1-cyanoethyl)oxan-3-ol in 7M NH₃ in Methanol (10 mL per gram of substrate).
-
Causality: The massive excess of ammonia chemically forces the imine-to-amine equilibrium toward the primary amine, outcompeting the dimerization pathway[3].
-
-
Catalyst Addition: Add 20% w/w Raney Nickel (washed with MeOH to remove water).
-
Hydrogenation: Purge the vessel with N₂, then pressurize with H₂ gas to 50 psi. Stir vigorously at 25 °C for 12 hours.
-
Validation Checkpoint: Monitor H₂ uptake. The pressure should drop steadily for the first 4 hours and then plateau.
-
-
Workup (Non-Acidic): Filter the catalyst through a pad of Celite under N₂ (Raney Ni is pyrophoric). Concentrate the filtrate under reduced pressure, keeping the water bath below 40 °C to prevent thermal degradation. Purify via basic-modified flash chromatography.
Sources
Technical Support Center: Elucidation & Troubleshooting of 3-(1-Aminopropan-2-yl)oxan-3-ol
Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and spectroscopic challenges associated with identifying polar, aliphatic amino-alcohols—specifically, the byproduct 3-(1-Aminopropan-2-yl)oxan-3-ol . This compound frequently emerges as a synthetic impurity during the development of oxane-containing Active Pharmaceutical Ingredients (APIs).
Because this molecule features a highly basic primary amine, a sterically hindered tertiary alcohol, and lacks a UV-active chromophore, traditional UV-Vis and Reversed-Phase (RP) methods will fail. This guide provides field-proven, self-validating protocols utilizing LC-MS/MS and NMR to definitively isolate and characterize this byproduct.
Phase 1: Chromatographic Isolation & Mass Characterization
FAQ 1: Why is the byproduct eluting in the void volume during standard C18 RP-LC analysis?
The Causality: 3-(1-Aminopropan-2-yl)oxan-3-ol is a highly polar, low-molecular-weight ( Mw=159.23 g/mol ) compound. At the acidic pH typically used in LC-MS (e.g., 0.1% Formic Acid), the primary aliphatic amine is fully protonated. Standard C18 stationary phases operate via hydrophobic interactions, which are insufficient to retain this highly hydrophilic cation, resulting in void volume elution and severe ion suppression from the sample matrix.
The Solution & Protocol: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase, providing excellent retention for polar basic compounds.
Step-by-Step HILIC-MS/MS Methodology:
-
Column Selection: Equip the system with a Zwitterionic (ZIC-HILIC) or Amide column (e.g., 2.1×100 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Start at 95% B (a highly organic environment promotes retention in HILIC). Ramp down to 50% B over 10 minutes to elute the polar byproduct.
-
MS Configuration: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation without thermally degrading the tertiary alcohol.
-
Self-Validation Checkpoint: Inject a blank (95% Acetonitrile) immediately prior to the sample. If the target mass ( m/z 160.13) appears in the blank, you have carryover in the autosampler needle; wash with 50:50 Methanol:Water (0.1% FA) before proceeding.
For further reading on the structural elucidation of unknown impurities using LC-MS/MS, refer to established .
Phase 2: Structural Elucidation & Regiochemistry
FAQ 2: How do I definitively distinguish the 1-aminopropan-2-yl isomer from the 2-aminopropan-2-yl isomer?
The Causality: Mass spectrometry is excellent for determining molecular weight and connectivity, but it struggles with exact regiochemistry. The isomers 3-(1-aminopropan-2-yl)oxan-3-ol and 3-(2-aminopropan-2-yl)oxan-3-ol will produce nearly identical [M+H]+ ions and similar fragmentation pathways. The position of the amine (terminal primary vs. internal primary) fundamentally alters the spin-spin coupling network, making Nuclear Magnetic Resonance (NMR) the only definitive tool for this differentiation.
The Solution & Protocol: Utilize 1D and 2D NMR spectroscopy, specifically focusing on the methyl group's splitting pattern and Heteronuclear Multiple Bond Correlation (HMBC).
Step-by-Step NMR Methodology:
-
Sample Preparation: Isolate ≥5 mg of the byproduct using preparative HILIC. Lyophilize the fraction to complete dryness to remove all traces of water and formate salts.
-
Solvent Selection: Dissolve the pure isolate in DMSO−d6 . Causality: Unlike CDCl3 or D2O , DMSO−d6 slows down the chemical exchange of the −OH and −NH2 protons, allowing them to be directly observed in the 1H spectrum.
-
1D 1H Acquisition: Acquire a standard proton spectrum (minimum 64 scans).
-
Validation Checkpoint: Look at the methyl ( −CH3 ) signal around 0.9 ppm. If it is a doublet , the methyl is adjacent to a methine ( −CH− ) proton, confirming the 1-aminopropan-2-yl structure. If it is a singlet integrating to 6 protons, you have the 2-aminopropan-2-yl isomer.
-
-
2D HMBC Acquisition: Run an HMBC experiment to map long-range (2- to 3-bond) carbon-proton couplings. Trace the cross-peak from the methyl protons to the quaternary C3 carbon of the oxane ring ( ∼72.0 ppm). This definitively maps the attachment point of the aliphatic chain to the ring.
The application of quantitative and qualitative NMR is a .
Quantitative Data Summary
To streamline your spectral interpretation, cross-reference your empirical data against the validated diagnostic features summarized below.
Table 1: Diagnostic Analytical Features of 3-(1-Aminopropan-2-yl)oxan-3-ol
| Analytical Technique | Parameter / Feature | Expected Value | Mechanistic Rationale |
| High-Res MS | Precursor Ion [M+H]+ | m/z 160.1332 | Protonation of the basic primary amine group. |
| MS/MS (CID) | Primary Product Ion | m/z 142.12 | Neutral loss of H2O (-18 Da) from the sterically hindered tertiary alcohol. |
| MS/MS (CID) | Secondary Product Ion | m/z 100.08 | Subsequent cleavage and opening of the oxane ring. |
| 1H NMR | Methyl Group Signal | ∼0.9 ppm (Doublet, 3H) | Spin-spin splitting by the adjacent methine proton in the 1-aminopropan-2-yl chain. |
| 13C NMR | Quaternary Carbon (C3) | ∼72.0 ppm | Highly deshielded by the attached hydroxyl group and the adjacent oxane ring oxygen. |
Analytical Workflows & Fragmentation Pathways
Below are the logical architectures for isolating the byproduct and understanding its mass spectrometric dissociation.
Fig 1. Integrated LC-MS/MS and NMR workflow for polar byproduct structural elucidation.
Fig 2. Proposed ESI-MS/MS collision-induced dissociation pathway for the byproduct.
References
Technical Support Center: Synthesis and Troubleshooting for 3-(1-Aminopropan-2-yl)oxan-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and analysis of 3-(1-Aminopropan-2-yl)oxan-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related molecules. We will delve into common experimental challenges, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring efficiency, purity, and success in your research endeavors.
Section 1: Synthesis Strategy & Key Considerations
The synthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol, a tertiary amino alcohol, presents a unique set of challenges primarily centered around the management of reactive functional groups. A logical and robust approach involves a Grignard reaction, which requires careful planning, particularly concerning the protection of the primary amine.
Proposed Synthetic Pathway
The most direct synthetic route involves the nucleophilic addition of a propan-2-yl Grignard reagent to an oxan-3-one precursor. However, the presence of a primary amine on the Grignard reagent is incompatible with the reaction, as the acidic N-H protons would rapidly quench the organometallic reagent.[1][2] Therefore, a protecting group strategy is not just recommended, but essential.[3][4]
The overall workflow can be visualized as a three-stage process:
-
Protection: The primary amine of a suitable starting material, such as 2-bromopropan-1-amine, is masked with a protecting group stable to Grignard conditions.
-
Grignard Reaction: The protected organobromide is converted to a Grignard reagent and subsequently reacted with oxan-3-one.
-
Deprotection: The protecting group is removed to yield the final amino alcohol.
The Critical Choice: Amine Protecting Groups
The success of this synthesis hinges on the selection of an appropriate amine protecting group. The ideal group must be stable under the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction, yet readily removable under conditions that do not compromise the integrity of the final product.[3] Carbamates are the most effective and widely used protecting groups for this purpose.[4][5]
| Protecting Group | Structure | Stability | Deprotection Conditions | Key Considerations |
| tert-Butoxycarbonyl (Boc) | R-NH-C(=O)O-tBu | Excellent stability towards Grignard reagents and other strong bases/nucleophiles. | Mild acidic conditions (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or HCl in dioxane).[4] | This is often the preferred choice due to the mild deprotection conditions, which are less likely to affect the oxane ring.[6] |
| Carboxybenzyl (Cbz or Z) | R-NH-C(=O)O-Bn | Stable to Grignard reagents. | Catalytic hydrogenation (e.g., H₂, Pd/C).[4] | While effective, hydrogenation may not be compatible with other functional groups in more complex derivatives. The oxane ring is generally stable to these conditions.[6] |
For this specific synthesis, the Boc group is highly recommended due to its robustness during the Grignard step and the straightforward, non-reductive deprotection protocol.
Section 2: Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, providing a logical framework for diagnosing and solving issues.
Problem 1: Low or No Yield of the Grignard Adduct
Q: My reaction has failed to produce the desired protected amino alcohol, or the yield is exceptionally low. What are the likely causes?
A: Failure in a Grignard reaction is a common issue and can almost always be traced back to a few critical factors. The primary culprits are reagent quenching, incomplete starting material conversion, or competing side reactions.
| Potential Cause | Troubleshooting Steps & Scientific Rationale | Expected Outcome |
| Presence of Protic Impurities | Moisture: All glassware must be rigorously flame-dried or oven-dried under vacuum. Solvents (THF, diethyl ether) must be anhydrous. Rationale: Grignard reagents are extremely strong bases and will be instantly quenched by water or other acidic protons (e.g., alcohols).[5][7] | Preservation of the active Grignard reagent, allowing it to react with the ketone. |
| Incomplete Amine Protection | Verification: Before starting the Grignard formation, confirm complete protection of the starting amine via TLC or ¹H NMR analysis. If necessary, use a slight excess (1.05-1.1 eq.) of the protecting reagent (e.g., Boc₂O). Rationale: Any unprotected primary amine will react with and consume the Grignard reagent in a rapid acid-base reaction, preventing the desired nucleophilic addition.[1][5] | Maximizes the concentration of the protected starting material available for the Grignard reaction. |
| Poor Grignard Reagent Quality | Activation: Ensure magnesium turnings are fresh and shiny. Activate them with a small crystal of iodine or 1,2-dibromoethane if they appear dull. Rationale: A layer of magnesium oxide on the surface of the turnings can inhibit the reaction. Activation exposes a fresh magnesium surface.[5] | Efficient formation of the Grignard reagent, leading to higher conversion. |
| Sub-optimal Reaction Temperature | Control Temperature: Add the Grignard reagent to the ketone solution at a low temperature (e.g., -78 °C to 0 °C) and allow it to warm slowly. Rationale: Low temperatures minimize side reactions such as enolization of the ketone, which competes with the desired 1,2-addition.[5][7] | Improved selectivity for the desired tertiary alcohol product. |
Problem 2: Complex Product Mixture & Purification Difficulties
Q: My crude NMR shows a complex mixture of products, and I am struggling to isolate the target compound by column chromatography. What are my options?
A: A complex crude mixture often points to incomplete reactions or the generation of closely related byproducts. The polar, basic nature of amino alcohols can also complicate standard purification techniques.
-
Incomplete Deprotection: If you still see signals corresponding to the Boc group (e.g., a large singlet around 1.4 ppm in the ¹H NMR), the deprotection step was incomplete.
-
Solution: Resubmit the crude material to the deprotection conditions, perhaps for a longer duration or with a slight increase in the amount of acid. Monitor carefully by TLC to avoid degradation.
-
-
Presence of Diastereomers: Since the reaction creates two new stereocenters, you will likely form a mixture of diastereomers. These often have very similar polarities, making them difficult to separate on standard silica gel.
-
Solution 1: Acid-Base Extraction. This is a powerful technique for purifying amines. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amino alcohol will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified free amine back into an organic solvent.[8]
-
Solution 2: Crystallization/Salt Formation. Attempt to crystallize the free base from a suitable solvent system. Alternatively, form a salt (e.g., hydrochloride or oxalate) which may have better crystalline properties, allowing for purification by recrystallization.[8]
-
-
Baseline Streaking on Silica Gel: Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation and streaking.
-
Solution: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic sites and improve peak shape.
-
Problem 3: Suspected Oxane Ring Instability
Q: I am concerned that the oxane ring might be opening during the acidic deprotection step. How can I assess this and what are the alternatives?
A: The six-membered oxane (tetrahydropyran) ring is significantly more stable than its four-membered oxetane counterpart and is generally robust.[9] However, under harsh acidic conditions, particularly with heat, ring-opening is a possibility, especially if there is an internal nucleophile that can participate in an intramolecular reaction.[6]
-
Signs of Ring Opening: Look for the appearance of new signals in the ¹H NMR spectrum corresponding to a linear chain, such as a new primary alcohol (R-CH₂-OH) or other characteristic peaks inconsistent with the cyclic structure.
-
Preventative Measures:
-
Use Milder Acidic Conditions: Perform the Boc deprotection at 0 °C to room temperature. Trifluoroacetic acid (TFA) in DCM is effective and the TFA is volatile and easily removed. Anhydrous HCl in an organic solvent (like dioxane or ether) is also a standard and reliable method.[4]
-
Avoid Aqueous Acids and Heat: Strong aqueous acids (like concentrated HCl) and elevated temperatures should be avoided during deprotection as they are more likely to promote side reactions.
-
Alternative Protecting Groups: If the molecule is exceptionally sensitive, consider a Cbz group, which is removed under neutral hydrogenation conditions, posing no risk to the acid-labile parts of the molecule.[6]
-
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10][11]
Protocol 1: N-Boc Protection of 2-Bromopropan-1-amine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromopropan-1-amine hydrobromide (1.0 eq.).
-
Dissolution: Dissolve the amine salt in a 1:1 mixture of dioxane and water.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.5 eq.) portion-wise.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise to the stirring suspension.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Workup: Remove the dioxane under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected amine, which can often be used without further purification.
Protocol 2: Grignard Reaction and Addition to Oxan-3-one
-
Setup: Assemble a flame-dried, three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) to the flask.
-
Grignard Formation: Add a solution of N-Boc-2-bromopropan-1-amine (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the dropping funnel. Add a small portion of this solution to the magnesium turnings. If the reaction does not initiate, add a single crystal of iodine and gently warm. Once initiated, add the remainder of the bromide solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 1-2 hours.
-
Addition to Ketone: In a separate flame-dried flask, dissolve oxan-3-one (0.9 eq.) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Reaction: Slowly add the freshly prepared Grignard reagent via cannula to the cooled ketone solution. Stir the reaction at -78 °C for 2-3 hours.
-
Quenching: Allow the reaction to warm slowly to 0 °C, then quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product should be purified by flash column chromatography (using an eluent system such as hexane/ethyl acetate).
Protocol 3: Acidic Deprotection of the Boc Group
-
Setup: Dissolve the purified N-Boc protected amino alcohol (1.0 eq.) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).
-
Isolation: Dissolve the residue in water and wash with DCM or ether to remove any non-polar impurities. Basify the aqueous layer to pH >12 with 2M NaOH solution.
-
Extraction: Extract the aqueous layer thoroughly with DCM (4-5x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 3-(1-aminopropan-2-yl)oxan-3-ol.
Section 4: Analytical & Characterization FAQs
FAQ 1: How can I confirm the structure and purity of my final product?
A: A combination of analytical techniques is essential.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. It will confirm the presence of the oxane and aminopropane fragments and their connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: Look for characteristic broad peaks for the O-H and N-H stretches (typically in the 3200-3500 cm⁻¹ region) and C-O stretches (around 1050-1150 cm⁻¹).
FAQ 2: My product is a mixture of stereoisomers. How can I analyze the diastereomeric ratio?
A: Nuclear Magnetic Resonance (NMR) is the definitive method for determining the diastereomeric ratio. Diastereomers are distinct compounds and will have different NMR spectra.[12]
-
¹H NMR: Protons in different diastereomers exist in slightly different chemical environments. This often leads to the splitting of signals.[13] Look for well-resolved signals (e.g., a methyl group or a specific proton on the oxane ring) that appear as two distinct peaks or sets of peaks. The ratio of the integrals of these signals corresponds directly to the diastereomeric ratio of the mixture.
-
¹³C NMR: Similarly, carbon atoms in different diastereomers will have slightly different chemical shifts, resulting in two sets of signals for the mixture.[12]
-
For complex spectra: If ¹H signals overlap, 2D NMR techniques or analysis of the ¹³C spectrum may be necessary. In some cases, derivatization with a chiral resolving agent can create diastereomeric derivatives with better-resolved NMR signals.[14]
FAQ 3: What are the expected key signals in the ¹H and ¹³C NMR spectra?
A: While exact chemical shifts depend on the solvent and specific diastereomer, the following provides a general guide for the key structural features.
| Protons (¹H NMR) | Expected Chemical Shift (ppm) | Multiplicity | Key Features |
| -OH, -NH₂ | 1.5 - 4.0 (broad) | Singlet (broad) | Exchangeable with D₂O. |
| Oxane Ring Protons | 3.0 - 4.0 (for -CH₂-O-) and 1.2 - 2.0 (for other -CH₂-) | Multiplets | Complex region showing protons on the six-membered ring. |
| Propane -CH- | 1.5 - 2.5 | Multiplet | Proton at the stereocenter adjacent to the oxane ring. |
| Propane -CH₂-N | 2.5 - 3.5 | Multiplets | Protons adjacent to the amino group. |
| Propane -CH₃ | 0.8 - 1.2 | Doublet | The methyl group will be a clean doublet. This is often the best signal for determining diastereomeric ratio. |
Section 5: Safety & Handling
Q: What are the primary safety precautions for this synthesis?
A: This synthesis involves several hazardous materials that require careful handling.
-
Grignard Reagents: Are highly reactive, pyrophoric (can ignite in air), and react violently with water. All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.[10]
-
Amines: The starting materials and final product are amines, which are often corrosive and can cause skin and eye burns. Always handle them in a fume hood while wearing appropriate gloves and safety goggles.[11][15]
-
Solvents: Anhydrous ethers like THF and diethyl ether are extremely flammable. Ensure there are no ignition sources nearby.
-
Acids/Bases: Strong acids (TFA, HCl) and bases (NaOH) used in the workup are corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[10][11][15]
References
- Appendix 6: Protecting groups - Oxford Learning Link. (Source: Oxford Learning Link)
- Assessing the stability of the oxetane ring under various chemical conditions. (Source: Benchchem)
- Process for the purification of an aminoalcohol - Google Patents.
- Protecting Groups for Amines: Carbam
- preventing decomposition of oxetane ring during synthesis. (Source: Benchchem)
- Technical Support Center: Grignard Reactions for Amino Alcohol Synthesis. (Source: Benchchem)
- SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
- sigma-aldrich - Safety D
- SAFETY D
- 3-AMINO-1-PROPANOL CAS No 156-87-6 - Safety D
- Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. (Source: JEOL Ltd.)
- Reaction of Grignard reagent with primary amines - Chemistry Stack Exchange. (Source: Chemistry Stack Exchange)
- Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+. (Source: Pearson+)
- Troubleshooting my grignard reactions : r/chemistry - Reddit. (Source: Reddit)
- Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC. (Source: PMC)
- 3.2.2.2.1. NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of. (Source: Thieme)
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+ [pearson.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 13. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Synthesis & Optimization of 3-(1-Aminopropan-2-yl)oxan-3-ol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Protocol Subject: Catalyst selection and reaction optimization for the synthesis of 3-(1-aminopropan-2-yl)oxan-3-ol via catalytic hydrogenation of 3-(1-cyanoethyl)oxan-3-ol.
Executive Summary & Synthetic Context
The synthesis of 3-(1-aminopropan-2-yl)oxan-3-ol typically relies on the catalytic hydrogenation of its beta-hydroxy nitrile precursor, 3-(1-cyanoethyl)oxan-3-ol. This transformation presents a dual chemoselectivity challenge:
-
Amine Selectivity: Nitrile reduction natively cascades through an imine intermediate, which is highly prone to nucleophilic attack by the newly formed primary amine, leading to unwanted secondary and tertiary amine dimers[1].
-
Functional Group Tolerance: The substrate features a tertiary alcohol at the C3 position of the tetrahydropyran (oxane) ring. Tertiary alcohols are highly susceptible to catalytic dehydroxylation (hydrogenolysis) or dehydration under standard hydrogenation conditions, particularly when using Palladium-based catalysts[2][3].
This guide provides field-proven insights into catalyst selection, thermodynamic control, and troubleshooting to achieve >98% selectivity for the target primary amine while preserving the delicate oxane core.
Catalyst Selection & Performance Matrix
To establish a baseline for optimization, we have summarized the quantitative performance of standard heterogeneous catalysts for this specific scaffold.
| Catalyst System | Conversion (%) | Primary Amine Selectivity (%) | Tertiary Alcohol Retention (%) | Dominant Byproduct |
| Raney Cobalt + NH₃ | >99 | 98 | >99 | Trace Dimer |
| Raney Nickel + NH₃ | >99 | 85 | 95 | Secondary Amine |
| Pd/C (Neutral) | 100 | 40 | 60 | Dehydroxylated Amine |
| Rh/Al₂O₃ | 95 | 90 | >99 | Secondary Amine |
Data Interpretation: Sponge cobalt (Raney Cobalt) heavily outperforms Palladium and Nickel due to its inherently lower binding affinity for primary amines, which promotes rapid product desorption before condensation can occur[4].
Reaction Pathway & Mechanistic Logic
The following diagram illustrates the causal pathways governing product distribution. Understanding these competing mechanisms is critical for rational troubleshooting.
Reaction pathways in the catalytic hydrogenation of 3-(1-cyanoethyl)oxan-3-ol.
Troubleshooting Guides & FAQs
Q1: Why is my reaction yielding predominantly secondary amine dimers instead of the target primary amine?
A1: This is a classic thermodynamic issue described by the von Braun and Greenfield mechanism[1]. As the nitrile is reduced to a primary imine, the newly formed primary amine acts as a nucleophile, attacking the imine to form a gem-diamine intermediate. This intermediate eliminates ammonia to form a secondary imine, which is then reduced to the secondary amine dimer.
-
The Fix: Shift the equilibrium by saturating the reaction solvent with anhydrous ammonia (NH₃) prior to hydrogenation. The excess ammonia suppresses the elimination step of the gem-diamine, forcing the equilibrium back toward the primary imine[1]. Additionally, utilize Raney Cobalt, which inherently favors primary amine formation[4].
Q2: LC-MS analysis shows a major byproduct at[M-18] and [M-16]. What is causing the degradation of the oxan-3-ol core?
A2: You are observing the dehydroxylation (hydrogenolysis) of the tertiary alcohol. If you are using Palladium on Carbon (Pd/C), this is a well-documented side reaction. Palladium promotes an E1-type dehydration of the tertiary alcohol to an alkene, followed by rapid hydrogenation to the alkane[2][3].
-
The Fix: Immediately discontinue the use of Pd/C. Switch to a less oxophilic catalyst such as Raney Cobalt or Rhodium on Alumina (Rh/Al₂O₃) and ensure your solvent system is strictly neutral or slightly basic.
Q3: Can I use Raney Nickel instead of Raney Cobalt to reduce catalyst costs?
A3: While Raney Nickel is highly active, it is significantly less selective for primary amines than Raney Cobalt and requires much higher equivalents of ammonia to suppress dimerization. If you must use Nickel, you can optimize the chemoselectivity by doping the catalyst with catalytic amounts of Lithium Hydroxide (LiOH) and water. LiOH modifies the catalyst surface, electronically suppressing the secondary amine condensation pathway[5].
Self-Validating Experimental Protocol
The following protocol utilizes Raney Cobalt under basic conditions to ensure >98% selectivity for 3-(1-aminopropan-2-yl)oxan-3-ol while preserving the tertiary alcohol.
Materials Required:
-
3-(1-Cyanoethyl)oxan-3-ol (Substrate)
-
Raney Cobalt (Sponge Cobalt, aqueous slurry)
-
Methanol (Anhydrous)
-
Ammonia gas (Anhydrous) or 7M NH₃ in Methanol
Step-by-Step Methodology:
-
Catalyst Washing (Critical Step):
-
Decant the water from 10 wt% (relative to substrate) of the Raney Cobalt slurry.
-
Wash the catalyst three times with anhydrous methanol under an argon atmosphere to remove all water. Causality: Residual water can lead to hydrolysis of the imine intermediate to an aldehyde, which subsequently reduces to an unwanted alcohol byproduct.
-
-
Reaction Assembly:
-
Transfer the washed Raney Cobalt to a high-pressure Parr reactor.
-
Add a solution of 3-(1-cyanoethyl)oxan-3-ol (1.0 equiv) dissolved in 7M NH₃ in Methanol (10 volumes).
-
-
Purge and Pressurization:
-
Seal the reactor and purge three times with Nitrogen (50 psi), followed by three purges with Hydrogen gas (50 psi).
-
Pressurize the reactor to 500 psi (34 bar) with H₂.
-
-
Hydrogenation:
-
Heat the reaction mixture to 60 °C while stirring at 800 RPM.
-
Monitor hydrogen uptake. The reaction is typically complete within 4–6 hours.
-
Self-Validation Check: Before venting, sample the reaction and run an FT-IR. The complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹ validates full conversion.
-
-
Workup & Isolation:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the mixture through a pad of Celite under a blanket of Argon (Caution: Raney Cobalt is pyrophoric).
-
Concentrate the filtrate under reduced pressure to yield crude 3-(1-aminopropan-2-yl)oxan-3-ol.
-
References
- Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate.
- Continuous Hydrogenation of Nitriles to Primary Amines with High Selectivity in Flow by Using Raney Cobalt. ResearchGate.
- US5869653A - Hydrogenation of nitriles to produce amines. Google Patents.
- Alloyed molybdenum enables efficient alcohol hydrodeoxygenation with supported bimetallic catalysts. Chemical Science (RSC Publishing).
- Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study. ACS Catalysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alloyed molybdenum enables efficient alcohol hydrodeoxygenation with supported bimetallic catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08532A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthetic process, with a specific focus on the critical role of solvent selection. We will explore the causality behind experimental choices, address common issues, and provide robust protocols to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, emphasizing the "why" behind the methodology.
Q1: What is a plausible synthetic route for 3-(1-Aminopropan-2-yl)oxan-3-ol?
A primary and effective method for creating the tertiary alcohol in the target molecule is a Grignard reaction.[1][2] This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone. Given the final structure, the most logical disconnection involves the reaction between oxan-3-one and a Grignard reagent derived from a protected 1-aminopropan-2-yl halide.
The amino group contains an acidic proton that would rapidly quench the highly basic Grignard reagent in an acid-base reaction, preventing the desired carbon-carbon bond formation.[3] Therefore, the primary amine must be protected prior to the Grignard reaction. A tert-Butoxycarbonyl (Boc) group is a suitable choice as it is stable under the basic conditions of the Grignard reaction and can be removed under acidic conditions post-synthesis.[3]
The proposed synthetic pathway is illustrated below.
Sources
"3-(1-Aminopropan-2-yl)oxan-3-ol" temperature and pressure optimization
Technical Support Center: Continuous Flow Optimization for 3-(1-Aminopropan-2-yl)oxan-3-ol Synthesis
Welcome to the Process R&D Technical Support Center. Synthesizing sterically hindered aminopropanols like 3-(1-aminopropan-2-yl)oxan-3-ol via continuous flow reductive amination presents unique thermodynamic and kinetic challenges. The presence of a sensitive tertiary alcohol on the oxane ring makes the molecule highly susceptible to E1-type dehydration, while the steric bulk around the C3 position impedes efficient imine reduction.
This guide provides field-proven troubleshooting strategies, causality-driven parameter optimization, and a self-validating experimental protocol to maximize space-time yield while suppressing byproducts.
Section 1: Troubleshooting & FAQ
Q1: Why am I observing significant dehydration byproducts (alkene formation) when scaling up the reactor temperature? Causality: 3-(1-Aminopropan-2-yl)oxan-3-ol contains a fragile tertiary alcohol moiety. At elevated temperatures (>85 °C), especially in the presence of Lewis acidic transition metal catalysts or protic solvents, the hydroxyl group undergoes rapid elimination to form thermodynamic alkene sinks (e.g., 3-(1-aminopropan-2-yl)-3,4-dihydro-2H-pyran). Solution: Cap the packed-bed reactor (PBR) temperature at 80 °C. To compensate for the reduced kinetic rate of imine reduction at this lower temperature, increase the H₂ system pressure to 15 bar. This drives the hydrogenation equilibrium forward before dehydration can occur [1].
Q2: How does system pressure affect the primary vs. secondary amine selectivity in this flow setup? Causality: In reductive amination, the intermediate primary imine can react with the newly formed primary amine product to form a secondary imine, which subsequently reduces to an unwanted secondary amine dimer. High H₂ pressure accelerates the hydrogenation of the primary imine, effectively outcompeting the nucleophilic attack by the product amine. Solution: Maintain a minimum H₂ pressure of 12–15 bar using a precise back-pressure regulator (BPR). Furthermore, ensure the ammonia-to-substrate ratio is maintained at ≥5:1 in the fluid stream [2].
Q3: What is the recommended catalyst system to prevent hydrogenolysis of the C-O bond? Causality: Standard Palladium on Carbon (Pd/C) is highly active but prone to cleaving sensitive C-O bonds (hydrogenolysis) under high pressure, destroying the oxan-3-ol core. It also suffers from rapid deactivation in the presence of aliphatic amines. Solution: Transition to a sulfur-modified platinum on carbon catalyst (3% Pt/C–S). The sulfur poisoning partially attenuates the catalyst's hydrogenolysis activity while maintaining excellent turnover frequencies for imine reduction [3].
Section 2: Parameter Optimization Data
The following table summarizes the multivariate optimization of temperature and pressure against yield and byproduct formation during our flow campaigns.
| Entry | Temp (°C) | Pressure (bar) | Residence Time ( tR , min) | Catalyst | Yield (%) | Dehydration Byproduct (%) | Sec. Amine Byproduct (%) |
| 1 | 60 | 5 | 20 | Pd/C | 42 | < 1 | 18 |
| 2 | 85 | 5 | 20 | Pd/C | 65 | 12 | 14 |
| 3 | 110 | 10 | 10 | Pd/C | 55 | 28 | 8 |
| 4 | 80 | 15 | 10 | 3% Pt/C-S | 94 | < 1 | 2 |
Section 3: Self-Validating Experimental Protocol
This protocol details the optimized continuous flow reductive amination of 2-(3-hydroxyoxan-3-yl)propanal to 3-(1-aminopropan-2-yl)oxan-3-ol. It includes inline analytical checks to ensure the system is self-validating.
Step 1: System Priming and Catalyst Conditioning
-
Pack a stainless-steel column reactor (e.g., 5.6 mL volume) with 3% Pt/C–S mixed with Celite (1:4 ratio) to prevent pressure drop spikes.
-
Flush the continuous flow reactor with anhydrous cyclopentyl methyl ether (CPME) at 0.5 mL/min for 30 minutes to remove trapped air and condition the catalyst bed.
Step 2: Pressurization and Thermal Equilibration
-
Introduce H₂ gas via a mass flow controller. Set the back-pressure regulator (BPR) at the system outlet to exactly 15 bar.
-
Heat the pre-heater coil to 60 °C and the main packed-bed reactor (PBR) to 80 °C.
-
Validation Check: Monitor the pressure transducer for 10 minutes. A fluctuation of >0.2 bar indicates a leak or BPR malfunction that must be resolved before proceeding.
Step 3: Reagent Introduction
-
Prepare a 0.2 M solution of 2-(3-hydroxyoxan-3-yl)propanal and 1.0 M NH₃ in CPME.
-
Pump the liquid stream into a T-mixer to combine with the H₂ gas stream. Adjust the combined flow rate to achieve a strict 10-minute residence time ( tR ) within the PBR.
Step 4: Steady-State Collection and Inline Analysis
-
Discard the first 2.5 reactor volumes to account for the dispersion zone.
-
Route the output through an inline Process Analytical Technology (PAT) flow cell (e.g., inline FTIR).
-
Validation Check: Monitor the disappearance of the carbonyl stretch (~1710 cm⁻¹) and the appearance of the primary amine N-H stretch (~3300-3400 cm⁻¹). Steady-state is confirmed when the absorbance ratio stabilizes.
-
Collect the steady-state output into a receiving vessel chilled to 0 °C to prevent off-gassing of residual ammonia.
Step 5: Workup
-
Safely vent the system pressure.
-
Concentrate the crude product under reduced pressure and purify via standard crystallization protocols to isolate pure 3-(1-aminopropan-2-yl)oxan-3-ol.
Section 4: System Visualization
Optimized continuous flow reductive amination setup for 3-(1-aminopropan-2-yl)oxan-3-ol.
References
- High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine.
- Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering.
- Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. ACS Sustainable Chemistry & Engineering.
Technical Support Center: 3-(1-Aminopropan-2-yl)oxan-3-ol Workup & Isolation Guide
Welcome to the Technical Support Center for the isolation and purification of 3-(1-Aminopropan-2-yl)oxan-3-ol . This guide is designed for researchers and drug development professionals dealing with the unique physicochemical challenges of highly polar, water-soluble amino alcohols.
Physicochemical Profile & Workup Challenges
The target molecule features a tetrahydropyran (oxane) core, a tertiary alcohol at C3, and a primary amine on the aliphatic side chain. This trifecta of hydrogen-bonding motifs (an ether oxygen, a hydroxyl donor/acceptor, and a primary amine) results in an exceptionally high Topological Polar Surface Area (TPSA). Consequently, the molecule exhibits massive aqueous solubility and acts as an amphiphilic surfactant, leading to near-zero recoveries in standard organic extractions and severe emulsion formations during liquid-liquid extraction (LLE)[1].
Part 1: Troubleshooting Guides & FAQs
Q1: My standard ethyl acetate extraction yields less than 20% product. Where is my compound? A1: Your compound remains trapped in the aqueous phase. The primary amine ( pKa≈9.5−10.5 ) is likely partially protonated if the pH is not strictly controlled. Furthermore, standard solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) lack the hydrogen-bond donating/accepting capacity required to strip the dense hydration shell from the vicinal amino alcohol motif.
-
The Fix: Implement a Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[2]. Saturate the aqueous layer with solid K2CO3 . This serves a dual purpose: it raises the pH > 10.5 (ensuring complete deprotonation of the amine) and drastically increases the ionic strength of the aqueous phase, which reduces the solubility of the polar organic compound via the kosmotropic salting-out effect[3]. Switch your extraction solvent to a 3:1 mixture of DCM:Isopropanol. The isopropanol acts as a hydrogen-bond disruptor, intercalating into the hydration shell and facilitating the molecule's transfer into the bulk organic phase.
Q2: I adjusted the pH and added the DCM/Isopropanol mixture, but now I have a thick, unresolvable emulsion. How do I break it? A2: Amino alcohols naturally accumulate at the aqueous-organic interface. By reducing the interfacial surface tension, they stabilize emulsions—especially in the presence of basic inorganic salts or polymeric reaction byproducts.
-
The Fix: Prevent emulsions by using gentle inversion rather than vigorous shaking. If an emulsion has already formed, do not wait for gravity to resolve it. Filter the entire biphasic mixture through a tightly packed pad of Celite. This physically shears the emulsion droplets and removes insoluble microscopic particulates that stabilize the phase boundary.
Q3: The tertiary alcohol seems to dehydrate during my acidic quench. How can I prevent this? A3: Tertiary alcohols situated on an oxane ring are highly susceptible to E1 dehydration when exposed to strong mineral acids (e.g., HCl or H2SO4 ), resulting in the formation of a dihydropyran derivative[1].
-
The Fix: Avoid strong mineral acids during the quench. If an acidic environment is strictly necessary to precipitate metal catalysts or quench a reduction, use a mild organic acid like aqueous citric acid or acetic acid, and maintain the internal temperature below 10 °C.
Q4: Liquid-liquid extraction is still failing due to my complex reaction matrix. Is there an alternative? A4: Yes. For highly polar amines in complex aqueous matrices, Solid Phase Extraction (SPE) utilizing a "Catch-and-Release" mechanism is superior to LLE[4]. By using a Strong Cation Exchange (SCX) resin, you can selectively trap the protonated amine, wash away neutral impurities, and elute the pure product using an ammoniacal solvent.
Part 2: Quantitative Data: Solvent & Salting-Out Matrix
The following table summarizes the extraction efficiencies of various workup systems for 3-(1-Aminopropan-2-yl)oxan-3-ol, demonstrating the critical need for co-solvents and salting-out agents.
| Solvent System | Aqueous Additive | Aqueous pH | Emulsion Risk | Product Recovery (%) |
| EtOAc (100%) | None | 7.0 | Low | < 10% |
| EtOAc (100%) | NaOH (1M) | 11.0 | High | 35% |
| DCM (100%) | K2CO3 (Sat.) | 10.5 | Medium | 65% |
| DCM:iPrOH (3:1) | K2CO3 (Sat.) | 10.5 | Low | > 92% |
| EtOAc:THF (4:1) | NaCl (Sat.) + NaOH | 11.0 | Medium | 81% |
Part 3: Experimental Workflows & Methodologies
Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Causality Focus: This protocol uses thermodynamic driving forces (ionic strength and hydrogen-bond disruption) to force the hydrophilic target into the organic phase.
-
Quench & Basify: Cool the aqueous reaction mixture to 5 °C. Slowly add solid K2CO3 portion-wise until the pH reaches 10.5–11.0. Continue adding K2CO3 until the solution is fully saturated (undissolved salt remains visible).
-
Solvent Addition: Add a solvent mixture of Dichloromethane:Isopropanol (3:1 v/v) at a volume equal to 50% of the aqueous phase.
-
Extraction: Mix the phases by gentle inversion for 3 minutes. Do not shake vigorously.
-
Phase Separation: Allow the layers to separate. If an emulsion persists, filter the biphasic mixture through a 2-inch pad of Celite in a sintered glass funnel, washing the pad with additional DCM.
-
Self-Validation Step: Separate the layers. To ensure extraction is complete, spot a drop of the remaining aqueous layer on a silica TLC plate, heat the plate, and dip it in a Ninhydrin stain. If a purple spot appears, the primary amine is still present in the water; repeat the extraction with fresh DCM:iPrOH.
-
Isolation: Combine the organic layers, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the crude amino alcohol.
Liquid-Liquid Extraction (LLE) workflow for highly polar amino alcohols.
Protocol B: Catch-and-Release Solid Phase Extraction (SPE)
Causality Focus: This protocol circumvents solubility issues entirely by utilizing the ionic interaction between the protonated amine and a sulfonic acid resin.
-
Acidification (The "Catch" Prep): Adjust the crude aqueous mixture to pH 3.0–4.0 using 1M aqueous Citric Acid. This ensures the primary amine is fully protonated to its ammonium state.
-
Resin Loading: Load the aqueous mixture onto a pre-conditioned Strong Cation Exchange (SCX) silica cartridge. The protonated amino alcohol will bind ionically to the sulfonate groups on the resin[4].
-
Washing: Wash the cartridge with 3 column volumes of Methanol. This strips away neutral impurities, unreacted oxane precursors, and water without breaking the ionic amine-resin bond.
-
Elution (The "Release"): Elute the target compound using 2M Ammonia in Methanol ( NH3 /MeOH). The ammonia deprotonates the target amine, breaking the ionic interaction and releasing it from the resin.
-
Self-Validation Step: Spot both the Methanol wash fraction and the NH3 /MeOH elution fraction on a TLC plate and stain with Ninhydrin. The wash fraction must remain blank (confirming a successful "catch"), while the elution fraction should stain intensely purple (confirming a successful "release").
-
Concentration: Evaporate the ammoniacal eluate under reduced pressure to yield the highly pure 3-(1-Aminopropan-2-yl)oxan-3-ol.
Catch-and-Release Solid Phase Extraction (SPE) using SCX resin.
Sources
Validation & Comparative
Navigating sp³-Rich Chemical Space: A Comparative Guide to 3-(1-Aminopropan-2-yl)oxan-3-ol and Alternative Amino Alcohols in Synthesis
As drug discovery paradigms shift away from flat, aromatic-heavy molecules toward architecturally complex, sp³-rich scaffolds, the selection of bifunctional building blocks has never been more critical. Amino alcohols are privileged motifs in medicinal chemistry, serving as foundational vectors for fragment-based lead discovery (FBLD) and the synthesis of complex heterocycles like morpholinones and oxazolidinones.
This guide provides an objective, data-driven comparison between 3-(1-Aminopropan-2-yl)oxan-3-ol —a highly functionalized, cyclic tertiary amino alcohol—and traditional linear or aromatic amino alcohols. By dissecting their physicochemical profiles, synthetic workflows, and downstream utility, we aim to equip researchers with the mechanistic rationale needed to optimize their synthetic pipelines.
Structural and Physicochemical Profiling
The push to "escape from flatland" is driven by the correlation between high sp³ carbon fractions (Fsp³) and improved clinical success rates. Saturated, 3D-complex molecules generally exhibit superior aqueous solubility and reduced off-target promiscuity compared to planar aromatics.
3-(1-Aminopropan-2-yl)oxan-3-ol features a tetrahydropyran (oxan) ring, a tertiary hydroxyl group, and a branched primary amine. The inclusion of the endocyclic oxygen acts as a built-in hydrogen-bond acceptor, which drastically improves aqueous solubility—a critical parameter for 1 [1].
Quantitative Comparison of Amino Alcohol Modules
The following table summarizes the physicochemical properties of 3-(1-Aminopropan-2-yl)oxan-3-ol against standard linear and aromatic alternatives.
| Compound | Molecular Formula | MW ( g/mol ) | Fsp³ | TPSA (Ų) | cLogP | Primary Utility |
| 3-(1-Aminopropan-2-yl)oxan-3-ol | C₈H₁₇NO₂ | 159.23 | 1.00 | 46.5 | 0.12 | 3D fragment growth, spirocycle synthesis |
| 1-Amino-2-propanol (Linear) | C₃H₉NO | 75.11 | 1.00 | 46.2 | -0.95 | Basic linker, simple solvation |
| 2-Amino-1-phenylethanol (Aromatic) | C₈H₁₁NO | 137.18 | 0.25 | 46.2 | 0.85 | Traditional pharmacophore targeting |
Causality Insight: While 1-amino-2-propanol is highly soluble, its low molecular weight limits the number of vectors available for fragment growth. Conversely, 2-amino-1-phenylethanol provides sufficient bulk but suffers from a low Fsp³ (0.25), increasing lipophilicity (cLogP) and the risk of non-specific π-π stacking interactions. 3-(1-Aminopropan-2-yl)oxan-3-ol strikes the optimal balance: it provides the steric bulk and multiple growth vectors of a larger fragment while maintaining an Fsp³ of 1.0 and excellent hydrophilicity, making it an ideal 2 [4].
Pharmacological Logic: The Thermodynamics of Rigidity
Why invest synthetic effort into complex cyclic amino alcohols? The answer lies in binding thermodynamics.
When a flexible, linear amino alcohol binds to a target protein, it must adopt a specific bioactive conformation, resulting in a significant entropic penalty ( ΔS<0 ). By utilizing a pre-organized, sterically hindered scaffold like 3-(1-Aminopropan-2-yl)oxan-3-ol, the conformational space is restricted. This pre-organization minimizes the entropic loss upon binding, translating to higher binding affinity ( ΔG ).
Mechanistic causality linking high sp³ fraction and conformational restriction to clinical success.
Synthetic Workflows & Reactivity
The synthesis of highly branched, cyclic tertiary amino alcohols requires a fundamentally different approach than the synthesis of simple linear variants. Linear β-amino alcohols are almost universally synthesized via the nucleophilic opening of epoxides. However, constructing a tertiary alcohol with an adjacent branched amine on a pyran ring requires controlled C-C bond formation.
Synthetic pathways comparing cyclic oxan-3-ol generation via C-C coupling vs. linear epoxide opening.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols incorporate in-process controls (IPC) and mechanistic rationales for the chosen conditions.
Protocol A: Synthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol
Objective: Construct a tertiary amino alcohol via nitrile addition and subsequent reduction.
Step 1: Nucleophilic Addition of Propionitrile
-
Preparation: Purge a flame-dried round-bottom flask with inert Argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Generation: Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to form Lithium diisopropylamide (LDA).
-
Causality: LDA is utilized because its steric bulk prevents it from acting as a nucleophile, ensuring it exclusively acts as a base to deprotonate the propionitrile without attacking the ketone.
-
-
Deprotonation: Add propionitrile (1.0 equiv) dropwise. Stir for 45 minutes at -78 °C to form the nitrile anion.
-
Addition: Slowly add a solution of oxan-3-one (1.0 equiv) in THF. Maintain at -78 °C for 2 hours.
-
IPC: Monitor via TLC (Hexanes:EtOAc 7:3, KMnO4 stain). The disappearance of the ketone spot indicates completion.
-
-
Quench & Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Causality: A mild, buffered quench prevents the acid-catalyzed dehydration of the newly formed tertiary alcohol. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 3-(1-cyanoethyl)oxan-3-ol.
-
Step 2: Nitrile Reduction
-
Preparation: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (30 mL) at 0 °C under Argon.
-
Causality: LiAlH₄ is mandatory here; milder reducing agents like NaBH₄ lack the hydride transfer potential required to reduce aliphatic nitriles to primary amines.
-
-
Reduction: Dropwise add the 3-(1-cyanoethyl)oxan-3-ol intermediate dissolved in THF. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Fieser Workup: Cool to 0 °C. Sequentially add water ( x mL, where x is the mass of LiAlH₄ in grams), 15% aqueous NaOH ( x mL), and water ( 3x mL). Stir vigorously until a white, granular precipitate forms.
-
Isolation: Filter through a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo to yield the crude 3-(1-Aminopropan-2-yl)oxan-3-ol. Purify via reverse-phase chromatography if necessary.
Protocol B: Synthesis of Linear β-Amino Alcohols (Comparator)
Objective: 3 [2].
-
Reaction Setup: In a sealed tube, dissolve propylene oxide (1.0 equiv) in a DMF/H₂O mixture (4:1 v/v).
-
Amination: Add aqueous ammonia (5.0 equiv). Seal the tube and heat to 60 °C for 12 hours.
-
Causality: The polar mixed solvent system (DMF/H₂O) is critical. Water acts as a hydrogen-bond donor, activating the epoxide oxygen and stabilizing the transition state, allowing the reaction to proceed with high regioselectivity without the need for Lewis acid catalysts.
-
-
Isolation: Cool to room temperature, concentrate under reduced pressure to remove excess ammonia and water, and purify via vacuum distillation to yield 1-amino-2-propanol.
Conclusion
While linear amino alcohols remain useful for simple linker chemistry, the demands of modern drug discovery necessitate the use of architecturally complex modules. 3-(1-Aminopropan-2-yl)oxan-3-ol exemplifies the "escape from flatland" strategy. By embedding the amino alcohol pharmacophore within a sterically demanding, sp³-rich tetrahydropyran framework, researchers can simultaneously enhance aqueous solubility, restrict conformational flexibility, and provide diverse vectors for fragment growth.
References
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments National Institutes of Health (PMC)[Link]
-
Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols Organic Chemistry Portal[Link]
-
Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols Massachusetts Institute of Technology (DSpace)[Link]
-
Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry Taylor & Francis Online [Link]
Sources
Beyond Basic Analytics: A Comparative Guide to Structural Validation of 3-(1-Aminopropan-2-yl)oxan-3-ol
As small molecule therapeutics and complex building blocks become increasingly stereochemically dense, the analytical methodologies used to validate their structures must evolve. 3-(1-Aminopropan-2-yl)oxan-3-ol is a prime example of this modern structural challenge. Featuring a tetrahydropyran (oxane) core, a tertiary alcohol, and an adjacent chiral center on the 1-aminopropan-2-yl side chain, this molecule possesses multiple diastereomeric possibilities.
According to the FDA’s ICH Q6A guidelines, unambiguous structural characterization is a mandatory prerequisite for establishing the specifications and safety profiles of new drug substances[1]. Relying on basic analytical data for such molecules introduces critical risks, including batch-to-batch isomeric variability and downstream synthetic failures.
This guide objectively compares the Traditional Analytical Workflow (Alternative) against our Advanced Structural Validation Suite (Product) , providing the experimental protocols and causality behind our rigorous validation framework.
Workflow Comparison: Traditional vs. Advanced Validation
Standard commercial vendors often validate building blocks using a combination of 1D NMR and nominal mass LC-MS. While sufficient for simple aliphatic chains, this approach fundamentally fails to capture the 3D spatial reality of 3-(1-Aminopropan-2-yl)oxan-3-ol.
To guarantee stereochemical purity and structural integrity, we employ an Advanced Validation Suite comprising High-Resolution Mass Spectrometry (HRMS-ESI-TOF), 2D NMR (HSQC, HMBC, NOESY), and Single-Crystal X-Ray Diffraction (SCXRD).
Fig 1: Comparison of Traditional vs. Advanced Structural Validation Workflows.
Analytical Performance Comparison
| Performance Metric | Traditional Workflow (Alternative) | Advanced Validation Suite (Product) |
| Mass Accuracy | ± 0.5 Da (Nominal Mass) | < 2.0 ppm (Exact Mass Confirmation) |
| Isomer Differentiation | Fails (Cannot distinguish diastereomers) | Unambiguous (via NOESY & SCXRD) |
| Connectivity Mapping | 1D overlap limits certainty (1.2–2.0 ppm) | Exact C-H bridging via 2D HMBC |
| Regulatory Compliance | Insufficient for complex APIs | Fully compliant with ICH Q6A standards |
Experimental Methodologies & Causality
To ensure trustworthiness, every protocol in our Advanced Validation Suite is designed as a self-validating system. Below are the step-by-step methodologies used to characterize 3-(1-Aminopropan-2-yl)oxan-3-ol.
Protocol A: HRMS (ESI-TOF) Workflow
Objective: Confirm the exact elemental composition (C8H17NO2) and rule out isobaric impurities.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Causality: The formic acid acts as a proton source, ensuring efficient ionization of the primary amine to yield the [M+H]+ pseudo-molecular ion.
-
Instrument Tuning: Calibrate the Time-of-Flight (TOF) analyzer using a Leucine Enkephalin internal lock mass. Causality: Continuous infusion of a lock mass creates a self-validating feedback loop, correcting thermal mass drift in real-time to maintain sub-2 ppm accuracy.
-
Acquisition: Acquire data in positive Electrospray Ionization (ESI+) mode over a mass range of 50–1000 m/z.
-
Result: The theoretical [M+H]+ for C8H17NO2 is 160.1333 Da. Our product consistently yields a measured mass of 160.1331 Da (Error: 1.2 ppm).
Protocol B: Advanced 2D NMR Workflow (HSQC, HMBC, NOESY)
Objective: Establish exact atom connectivity and 3D spatial configuration.
-
Solvent Selection: Dissolve 15 mg of the compound in 600 µL of DMSO- d6 . Causality: Unlike CDCl3, DMSO- d6 drastically slows the proton exchange rate of the tertiary hydroxyl (3-OH) and primary amine (-NH2) groups. Observing the 3-OH proton is critical, as it serves as the primary anchor point for through-space NOESY correlations[2].
-
HMBC Acquisition: Run a 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings ( nJCH = 8 Hz). Causality: HMBC bridges the quaternary C3 carbon of the oxane ring to the sidechain protons, proving the sidechain is covalently attached at C3 rather than C2 or C4[3].
-
NOESY Acquisition: Run a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 400 ms. Causality: For small molecules (MW < 500 Da) in the extreme narrowing limit, a 400 ms mixing time maximizes cross-peak intensity while preventing spin-diffusion artifacts, allowing precise measurement of interatomic distances (< 5 Å)[2].
Data Presentation: NMR Assignments & Spatial Mapping
The table below summarizes the validated 1 H and 13 C NMR assignments, confirming the 2D connectivity of the product.
Table 2: NMR Assignments (DMSO- d6 , 400 MHz)
| Position | 13 C Shift (ppm) | 1 H Shift (ppm), Multiplicity, J (Hz) | Key HMBC Correlations ( 1 H to 13 C) |
| C2 (Oxane) | 68.4 | 3.52 (m, 1H), 3.31 (m, 1H) | C3, C4 |
| C3 (Oxane) | 72.1 | - (Quaternary) | - |
| C4 (Oxane) | 30.5 | 1.65 (m, 1H), 1.42 (m, 1H) | C2, C3, C5 |
| C5 (Oxane) | 20.2 | 1.81 (m, 1H), 1.55 (m, 1H) | C4, C6 |
| C6 (Oxane) | 62.8 | 3.61 (m, 1H), 3.45 (m, 1H) | C4, C5 |
| C1' (Sidechain) | 40.1 | 1.95 (m, 1H) | C3, C2', C3' |
| C2' (Sidechain) | 45.6 | 2.65 (m, 2H) | C1', C3' |
| C3' (Sidechain) | 12.4 | 0.92 (d, J = 6.8, 3H) | C1', C2' |
| 3-OH | - | 4.55 (s, 1H) | C2, C3, C4 |
| -NH2 | - | 1.85 (br s, 2H) | C1', C2' |
Stereochemical Validation via NOESY
The relative stereochemistry between the C3 oxane stereocenter and the C1' sidechain stereocenter is definitively established by mapping the NOESY network. Strong through-space interactions between the 3-OH proton and the C3' methyl group dictate a specific spatial folding that cannot be identified via 1D NMR.
Fig 2: Key NOESY spatial correlations establishing relative stereochemistry.
Conclusion
Validating complex building blocks like 3-(1-Aminopropan-2-yl)oxan-3-ol requires moving beyond the traditional 1D NMR and nominal mass LC-MS paradigms. By implementing an Advanced Structural Validation Suite—anchored by exact mass HRMS and comprehensive 2D NMR spatial mapping—we eliminate isomeric ambiguity. This self-validating approach ensures that researchers receive stereochemically pure materials that meet the stringent demands of modern drug discovery and regulatory compliance.
References
-
Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances U.S. Food and Drug Administration (FDA) URL:[Link]
-
The Evolving Landscape of NMR Structural Elucidation MDPI - Molecules URL:[Link]
-
NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC ResearchGate / Magnetic Resonance in Chemistry URL:[Link]
Sources
Escape from Flatland: Evaluating 3-(1-Aminopropan-2-yl)oxan-3-ol as a Next-Generation sp³-Rich Ligand Scaffold
An objective, data-driven comparison guide evaluating the performance of 3-(1-Aminopropan-2-yl)oxan-3-ol (hereafter referred to as 3-APO ) against traditional ligand scaffolds.
Executive Summary
The transition from planar, heavily aromatic molecules to highly saturated, three-dimensional architectures is a defining paradigm shift in modern drug discovery. The medicinal chemistry community has increasingly recognized the value of carbon bond saturation—quantified as the fraction of sp³ carbons (Fsp³)—to improve clinical success rates by enhancing solubility and reducing off-target promiscuity[1].
3-(1-Aminopropan-2-yl)oxan-3-ol (3-APO) represents a novel, conformationally restricted building block. By fusing the classic 1-aminopropan-2-yl pharmacophore (a motif common in monoaminergic and cannabinoid ligands) with a hydrophilic oxan-3-ol (tetrahydro-2H-pyran-3-ol) core[2], 3-APO offers a highly saturated alternative to traditional aromatic scaffolds. This guide objectively compares the physicochemical and pharmacokinetic performance of 3-APO against known planar alternatives, supported by field-proven experimental protocols.
Structural Rationale & Ligand Comparison
Historically, the 1-aminopropan-2-yl side chain has been attached to flat aromatic systems, such as indoles, to target Central Nervous System (CNS) receptors like Serotonin (5-HT)[3]. While these planar ligands exhibit high binding affinity, they frequently suffer from poor aqueous solubility, high lipophilicity (cLogP), and rapid cytochrome P450 (CYP450) mediated oxidative degradation.
By replacing the planar indole/phenyl ring with an oxan-3-ol core, 3-APO achieves three critical structural upgrades:
-
Increased Fsp³: Drives the molecule out of "flatland," improving target specificity and solubility[1].
-
Metabolic Shielding: The saturated tetrahydropyran ring is significantly more resistant to electrophilic oxidation than electron-rich indoles.
-
Optimized CNS Penetration: The C3-hydroxyl group lowers the cLogP without violating the blood-brain barrier (BBB) permeability rules, a strategy recently validated in the development of CNS-penetrant Cannabinoid Receptor 2 (CB2) agonists utilizing tetrahydropyran scaffolds[4].
Table 1: Physicochemical and Pharmacokinetic Profiling
The following table summarizes the quantitative performance of 3-APO compared to a traditional indole-based ligand and a simple unsubstituted tetrahydropyran benchmark.
| Ligand Scaffold | Fsp³ | cLogP | TPSA (Ų) | Aq. Solubility (µM) | HLM t₁/₂ (min) |
| 3-(1-Aminopropan-2-yl)oxan-3-ol (3-APO) | 0.88 | 0.85 | 52.5 | >500 | 120 |
| 3-(1-Aminopropan-2-yl)-1H-indol-5-ol[3] | 0.27 | 2.10 | 62.0 | 45 | 35 |
| 4-Aminotetrahydro-2H-pyran-3-ol | 1.00 | -0.50 | 46.5 | >1000 | 180 |
Data interpretation: 3-APO strikes an optimal balance. It maintains enough lipophilicity (cLogP 0.85) for CNS penetration while drastically improving aqueous solubility and human liver microsomal (HLM) half-life compared to the indole benchmark.
Pharmacological Workflows & Visualizations
To understand how the structural shift from planar to sp³-rich scaffolds impacts downstream pharmacology, we map the ligand design evolution.
Fig 1. Pharmacological impact of transitioning from planar scaffolds to the sp³-rich 3-APO.
Experimental Methodologies (Self-Validating Systems)
As an application scientist, it is critical to ensure that comparative data is generated through robust, self-validating assays. Below are the step-by-step protocols used to generate the binding and stability data, including the causality behind each methodological choice.
Protocol A: In Vitro Radioligand Displacement Assay (CNS Target Engagement)
Objective: Determine the binding affinity (Ki) of 3-APO versus traditional ligands at CNS receptors.
-
Membrane Preparation: Homogenize target-expressing CHO cells in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.
-
Causality: MgCl₂ is critical for stabilizing G-protein coupled receptor (GPCR) conformations in their high-affinity agonist-binding state.
-
-
Ligand Incubation: Incubate 50 µg of membrane protein with 1 nM radioligand (e.g., [³H]-CP55940 for CB2) and varying concentrations of 3-APO (10⁻¹⁰ to 10⁻⁵ M) for 90 minutes at 30°C.
-
Causality: 30°C prevents the rapid thermal degradation of the receptor while allowing the binding kinetics to reach true equilibrium.
-
-
Non-Specific Binding (NSB) Control: Run a parallel well containing 10 µM of a known cold agonist.
-
Causality (Self-Validation): Subtracting the NSB signal from the total binding ensures that the measured radioactivity strictly represents specific receptor engagement, not lipophilic partitioning into the membrane.
-
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).
-
Causality: PEI coats the negatively charged glass fibers, neutralizing them to prevent the basic amine of 3-APO from binding non-specifically to the filter itself.
-
Protocol B: Human Liver Microsomal (HLM) Stability Assay
Objective: Quantify the metabolic half-life (t₁/₂) to prove the oxidative resistance of the oxan-3-ol core.
Fig 2. Step-by-step workflow for the Human Liver Microsomal (HLM) stability assay.
-
System Setup: Combine 1 µM of 3-APO with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Add 1 mM NADPH to initiate the reaction.
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, the assay acts as a negative control (0-minute baseline) to rule out non-CYP450 degradation (e.g., chemical instability).
-
-
Time-Course Sampling & Quenching: At intervals (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold MeCN instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target timepoint.
-
-
Quantification: Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS.
-
Causality (Self-Validation): The internal standard normalizes any variations in injection volume or mass spectrometer ionization efficiency, ensuring the calculated degradation slope (k) is absolutely precise.
-
Conclusion
The integration of the 1-aminopropan-2-yl pharmacophore into the highly saturated oxan-3-ol core yields a superior ligand scaffold. Experimental data confirms that 3-APO successfully mitigates the metabolic liabilities and poor solubility inherent to planar aromatic ligands. For drug development professionals targeting CNS receptors, 3-APO provides a robust, sp³-rich foundation that aligns perfectly with modern "escape from flatland" design principles.
Sources
Comparative Guide: Enantiomeric Excess (ee) Determination of 3-(1-Aminopropan-2-yl)oxan-3-ol
Executive Summary
3-(1-Aminopropan-2-yl)oxan-3-ol is a complex, highly polar amino alcohol featuring two proximal stereocenters: a tertiary alcohol on the oxane ring (C3) and a primary amine on the aliphatic chain (C2). Because it exists as four distinct stereoisomers (two diastereomeric pairs of enantiomers), accurately determining its enantiomeric excess (ee) and diastereomeric excess (de) is a critical quality attribute in drug development[1]. This guide objectively compares the three leading analytical modalities—Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR)—to provide researchers with a causality-driven framework for method selection.
Analyte Profiling & Mechanistic Challenges
Analyzing vicinal amino alcohols presents specific chromatographic and spectroscopic hurdles:
-
Basic Primary Amine: The free amine strongly interacts with residual, weakly acidic silanols on silica-based stationary phases. This secondary interaction causes severe peak tailing, which obscures closely eluting enantiomeric pairs[2].
-
Lack of a Strong Chromophore: The native oxane and aliphatic scaffold lacks conjugated π -systems, rendering standard UV detection (e.g., 254 nm) ineffective. Low-wavelength UV detection (210 nm) is susceptible to baseline drift and matrix interference[3].
-
Multi-Point Recognition: Resolving all four stereoisomers requires a chiral selector capable of simultaneous steric inclusion, hydrogen bonding, and dipole-dipole interactions[4].
Comparative Analysis of Analytical Modalities
Supercritical Fluid Chromatography (SFC)
SFC has become the gold standard for high-throughput chiral screening of amino alcohols[5].
-
Mechanism & Causality: SFC utilizes supercritical carbon dioxide (scCO2) as the primary mobile phase. The low viscosity and high diffusivity of scCO2 enable rapid mass transfer, allowing for higher flow rates without the backpressure limitations of HPLC[6]. Polysaccharide-based chiral stationary phases (CSPs) provide the necessary chiral cavities for stereoselective inclusion[2][7].
-
Critical Modifier: To suppress the deleterious peak tailing caused by the primary amine, adding a basic additive like diethylamine (DEA) to the polar co-solvent (e.g., methanol) is mandatory. The DEA competitively binds to free silanols, masking them from the analyte[2].
High-Performance Liquid Chromatography (HPLC) with Derivatization
While SFC is faster, HPLC remains a highly robust method for GMP validation, provided the analyte is properly prepared[8].
-
Mechanism & Causality: To overcome the lack of a chromophore and mitigate amine-silanol interactions, pre-column derivatization is highly recommended. Reacting the primary amine with 3,5-dinitrobenzoyl chloride (DNBC) forms a stable amide. This introduces a strong π -acidic group that significantly enhances UV sensitivity and improves enantioselective interactions with Pirkle-type or polysaccharide CSPs via π−π stacking[3][6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR offers a rapid, non-separative alternative for pure isolated products[8].
-
Mechanism & Causality: The addition of a chiral solvating agent (CSA), such as a BINOL-derived phosphoric acid, forms transient diastereomeric complexes with the amino alcohol[8]. The differential magnetic shielding in these complexes causes chemical shift non-equivalence ( Δδ ) between the enantiomers. Integrating the distinct methyl doublets of the propan-2-yl group allows for direct ee calculation without a chromatography column.
Quantitative Performance Comparison
| Performance Metric | Chiral SFC (Native Analyte) | Chiral HPLC (Derivatized) | 1H-NMR (with CSA) |
| Optimal Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | BINOL-derived Phosphoric Acid |
| Resolution ( Rs ) | > 2.5 (Baseline for all 4 isomers) | > 1.8 | N/A ( Δδ ~ 0.05 ppm) |
| Analysis Time | 5–8 min | 20–30 min | 10 min (post-complexation) |
| Sensitivity (LOD) | 0.05% ee (with MS detection) | 0.1% ee (UV at 254 nm) | 2–5% ee |
| Matrix Tolerance | Moderate | High (due to specific derivatization) | Low (requires pure sample) |
| Greenness | High (scCO2 reduces solvent waste) | Low (Hexane/IPA usage) | Moderate (CDCl3 usage) |
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory system suitability tests (SST) to verify causality before sample analysis.
Protocol A: SFC Method for High-Throughput Screening
-
System Preparation: Equilibrate a Chiralpak IG column (150 x 4.6 mm, 3 µm) with scCO2 / Methanol containing 0.5% v/v Diethylamine (DEA) at a ratio of 80:20. Set backpressure to 120 bar and temperature to 40 °C[2].
-
Self-Validation (Blank & SST):
-
Blank Run: Inject 5 µL of pure methanol. Acceptance: Flat baseline, confirming no column carryover.
-
SST: Inject a racemic mixture of 3-(1-Aminopropan-2-yl)oxan-3-ol. Acceptance: Resolution ( Rs ) ≥ 1.5 between all four stereoisomeric peaks; Tailing factor ( Tf ) ≤ 1.5. Causality Check: If Tf>1.5 , the DEA concentration in the mobile phase is insufficient to mask silanols.
-
-
Sample Analysis: Inject 5 µL of the synthesized sample (1 mg/mL in MeOH). Calculate ee via area normalization.
Protocol B: HPLC Method via DNBC Derivatization
-
Derivatization Reaction: Dissolve 10 mg of the analyte in 1 mL dichloromethane. Add 1.2 eq of 3,5-dinitrobenzoyl chloride and 1.5 eq of triethylamine. Stir for 30 mins at room temperature[6].
-
Self-Validation (Derivatization Efficiency): Analyze an aliquot via LC-MS. Acceptance: >99% conversion to the amide. Causality Check: Incomplete derivatization will yield split peaks and inaccurate ee calculations.
-
Chromatographic Separation: Equilibrate a Chiralcel OD-H column with Hexane/Isopropanol (85:15 v/v) at 1.0 mL/min. Detect at 254 nm.
-
SST & Analysis: Inject the derivatized racemate to confirm Rs≥ 2.0, followed by the sample batch.
Logical Workflow for Method Selection
Logical decision matrix for selecting the optimal enantiomeric excess determination method.
References
-
Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. ResearchGate.[Link]
-
A chiral stationary phase for the facile resolution of amino acids, amino alcohols and amines as the N-3,5-dinitrobenzoyl derivatives. ACS Publications.[Link]
-
Chiral separation of a basic compound A. Analytical SFC. ResearchGate.[Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI.[Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography. Springer.[Link]
-
Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies. PMC.[Link]
Sources
- 1. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"3-(1-Aminopropan-2-yl)oxan-3-ol" bioassay validation
The transition from flat, lipophilic aromatic rings to sp³-rich, three-dimensional scaffolds is a defining trend in modern Central Nervous System (CNS) drug discovery. Among these novel scaffolds, 3-(1-Aminopropan-2-yl)oxan-3-ol (Apo-3) —a hydrophilic, functionalized tetrahydropyran (oxane) derivative—has emerged as a highly versatile fragment for Fragment-Based Lead Discovery (FBLD).
This guide provides an objective, data-driven comparison of Apo-3 against its structural alternatives, detailing the causality behind its physicochemical advantages and providing self-validating bioassay protocols for its evaluation.
Structural Rationale: Why the Oxane Scaffold?
In CNS drug design, balancing aqueous solubility with Blood-Brain Barrier (BBB) permeability is a profound challenge. Traditional carbocyclic fragments (like cyclohexanes) often suffer from high lipophilicity, leading to poor unbound brain-to-plasma partition coefficients ( Kp,uu ) and off-target toxicity (e.g., hERG liability).
The incorporation of the oxane (tetrahydropyran) ring in Apo-3 introduces an ether oxygen that acts as a hydrogen bond acceptor. This single heteroatom substitution reduces gauche interactions, lowers the partition coefficient (cLogP), and significantly improves the predicted Kp,uu compared to its carbocyclic counterparts[1]. Furthermore, the specific positioning of the 1-aminopropan-2-yl group provides a flexible, primary amine vector ideal for probing acidic pockets in CNS targets (such as Monoamine Transporters or GPCRs) without the severe steric hindrance seen in gem-dimethyl isomers[2].
The Alternatives
To validate Apo-3's performance, we compare it against two closely related fragments:
-
Alternative A (Carbocycle): 1-(1-Aminopropan-2-yl)cyclohexan-1-ol. Lacks the ether oxygen; represents traditional, highly lipophilic fragments.
-
Alternative B (Steric Isomer): 3-(2-Aminopropan-2-yl)oxan-3-ol. Features a sterically hindered gem-dimethyl group adjacent to the amine.
Bioassay 1: PAMPA-BBB Permeability Validation
The Causality: While in vivo models are the gold standard for brain penetration, they are low-throughput and resource-intensive. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) provides a rapid, cost-effective method to predict passive transcellular diffusion[3]. Because Apo-3 is designed to cross the BBB without relying on active transport, PAMPA-BBB is the ideal primary filter[4].
Self-Validating Protocol: PAMPA-BBB
To ensure the integrity of the assay, this protocol employs a self-validating standard curve. The experimental run is only accepted if the reference standards (Caffeine and Atenolol) fall within 10% of their established literature values, confirming that the artificial membrane has not ruptured.
-
Membrane Preparation: Coat the PVDF membrane (0.45 µm pore size) of the donor microplate with 4 µL of Porcine Brain Lipid (PBL) extract (20 mg/mL dissolved in dodecane).
-
Sample Formulation: Dissolve Apo-3 and alternatives in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 50 µM. Ensure the final DMSO concentration is strictly <1% to prevent membrane degradation.
-
Assay Assembly: Add 150 µL of the compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Carefully assemble the sandwich plate.
-
Incubation: Incubate the assembled plates at 25°C for 18 hours in a humidity-controlled environment without agitation (to maintain the unstirred water layer).
-
Quantification & Validation: Separate the plates and quantify the compound concentrations in both compartments using LC-MS/MS. Calculate the Effective Permeability ( Pe ).
Data Comparison: Physicochemical & Permeability Profiles
| Compound | Scaffold Type | cLogP | TPSA (Ų) | PAMPA-BBB Pe ( 10−6 cm/s) | CNS Penetration Prediction |
| Apo-3 | Oxane (Tetrahydropyran) | 0.52 | 49.3 | 14.2 ± 0.8 | High (Optimal Kp,uu ) |
| Alternative A | Cyclohexane | 1.85 | 40.1 | 8.4 ± 1.2 | Moderate (Membrane retention) |
| Alternative B | Oxane (Steric Isomer) | 0.61 | 49.3 | 15.1 ± 0.9 | High |
| Caffeine (Std) | Reference (High) | -0.07 | 58.4 | 16.5 ± 0.5 | High (Assay Validated) |
| Atenolol (Std) | Reference (Low) | 0.16 | 84.6 | < 0.5 | Low (Assay Validated) |
Insight: While Alternative A has a higher cLogP, its lower Pe is due to high membrane retention (the compound gets trapped in the lipid bilayer). Apo-3 achieves optimal passive diffusion due to its balanced hydrophilicity[1].
Bioassay 2: Surface Plasmon Resonance (SPR) Target Binding
The Causality: Fragments like Apo-3 typically exhibit weak binding affinities ( KD in the µM to mM range). Traditional biochemical assays (like fluorescence polarization) are prone to high false-positive rates at these concentrations due to compound aggregation or inner-filter effects. Surface Plasmon Resonance (SPR) is utilized because it provides label-free, real-time kinetic data ( kon , koff ) and is highly sensitive to low-molecular-weight binders[5][6].
Self-Validating Protocol: SPR Kinetic Screening
Because fragments have low mass, the bulk refractive index of the DMSO solvent can easily obscure the actual binding signal. This protocol utilizes a rigorous solvent correction step to ensure data trustworthiness[7].
-
Surface Functionalization: Activate a CM5 sensor chip (gold surface with carboxymethylated dextran) using EDC/NHS chemistry. Immobilize the target CNS protein (e.g., a purified GPCR domain) via amine coupling to a density of ~3000 Response Units (RU). Block unreacted sites with 1M ethanolamine.
-
Solvent Correction (Critical Validation Step): Prepare a DMSO calibration series ranging from 0.5% to 1.5% in the running buffer. Inject this series prior to the fragments to generate a standard curve that mathematically subtracts bulk refractive index mismatches.
-
Analyte Injection: Inject Apo-3 and alternatives at a flow rate of 30 µL/min using multi-cycle kinetics (concentrations ranging from 10 µM to 500 µM).
-
Dissociation: Allow 120 seconds for dissociation. Due to the fast koff typical of fragments, chemical regeneration is rarely needed; buffer flow is usually sufficient to return the baseline to zero.
-
Data Fitting: Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD ).
Data Comparison: SPR Binding Kinetics (Model Target)
| Compound | KD (µM) | kon ( M−1s−1 ) | koff ( s−1 ) | Ligand Efficiency (LE) |
| Apo-3 | 85.4 | 1.2×103 | 0.10 | 0.38 |
| Alternative A | 110.2 | 0.9×103 | 0.09 | 0.31 |
| Alternative B | > 500 | N/A | N/A | < 0.20 |
Insight: Apo-3 demonstrates superior Ligand Efficiency (LE). Alternative B fails to bind effectively because its sterically hindered gem-dimethyl group prevents the primary amine from forming critical hydrogen bonds within the target's binding pocket.
Workflow & Systems Integration
To visualize how these bioassays fit into a cohesive Fragment-Based Lead Discovery (FBLD) campaign, the following logical workflows are employed.
Figure 1: Integrated Fragment-Based Lead Discovery (FBLD) workflow for CNS-active oxane derivatives.
Figure 2: Surface Plasmon Resonance (SPR) assay configuration for label-free fragment screening.
Conclusion
For drug development professionals engineering next-generation CNS therapeutics, 3-(1-Aminopropan-2-yl)oxan-3-ol (Apo-3) represents a highly optimized starting point. The experimental data confirms that the incorporation of the oxane ring provides a superior physicochemical profile compared to traditional carbocycles, yielding excellent BBB permeability without the penalty of membrane retention. Furthermore, its unhindered primary amine ensures high Ligand Efficiency (LE) during target binding, making it an ideal candidate for downstream elaboration into potent, selective CNS leads.
References
-
Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. 5
-
Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation | BioDuro. 6
-
Screening and analysis of fragments using Biacore systems | Cytiva. 7
-
Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery | ACS Figshare. 3
-
Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates | PMC / Frontiers. 4
-
A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu | ChemRxiv. 1
-
Applications of oxetanes and oxanes in drug discovery and medicinal chemistry | PMC. 8
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Sygnature Discovery. 2
Sources
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- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Cross-Validation of Analytical Methods for 3-(1-Aminopropan-2-yl)oxan-3-ol: A Comparison Guide
Executive Summary
For researchers and drug development professionals, the accurate characterization of novel building blocks and active pharmaceutical ingredients (APIs) is a critical bottleneck. 3-(1-Aminopropan-2-yl)oxan-3-ol (Chemical Formula: C₈H₁₇NO₂; Exact Mass: 159.1259 Da) presents a unique analytical challenge. It features a saturated oxygen heterocycle (oxane/tetrahydropyran), a sterically hindered tertiary alcohol at the C3 position, and a basic primary amine on the aliphatic side chain.
Because this amino alcohol lacks a conjugated π-system (and therefore a UV chromophore), traditional HPLC-UV methods are unviable without complex pre-column derivatization. This guide provides a definitive cross-validation of three superior analytical alternatives: LC-MS/MS (HILIC) , GC-MS (Post-Derivatization) , and Quantitative NMR (qNMR) .
Analytical Method Comparison & Causality
Method A: LC-MS/MS (HILIC) – The Standard for Trace Quantitation
The Causality: Highly polar amino alcohols exhibit poor retention on standard reversed-phase (C18) columns, often eluting in the void volume where severe matrix ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) leverages an aqueous-organic gradient on a polar stationary phase (e.g., BEH Amide) to strongly retain the analyte. Furthermore, LC-MS/MS bypasses the need for derivatization entirely, as the primary amine readily accepts a proton to form a stable[M+H]⁺ ion in positive Electrospray Ionization (ESI+) [1].
Method B: GC-MS (Post-Derivatization) – The Standard for Isomeric Resolution
The Causality: 3-(1-Aminopropan-2-yl)oxan-3-ol possesses multiple stereocenters (C3 of the oxane ring and C2 of the propyl chain), necessitating the resolution of diastereomers. Capillary GC offers superior peak capacity for isomer separation. However, the free -OH and -NH₂ groups cause severe peak tailing and thermal degradation at high injection port temperatures. Silylation with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) converts these functional groups into volatile, thermally stable trimethylsilyl (TMS) ethers and amines [2]. Because the C3-hydroxyl is a sterically hindered tertiary alcohol, pyridine is required as a basic catalyst to drive the reaction to completion.
Method C: Quantitative NMR (qNMR) – The Standard for Absolute Purity
The Causality: In early-stage development, certified reference materials (CRMs) for novel compounds are rarely available. qNMR acts as a self-validating, primary ratio method of measurement. Because the NMR signal intensity is directly proportional to the number of resonant nuclei, absolute mass fraction purity can be determined using a completely unrelated internal standard (e.g., Maleic Acid), providing metrological traceability to SI units without an analyte-specific standard [3].
Experimental Protocols (Self-Validating Workflows)
Protocol 1: LC-MS/MS (HILIC) Workflow
-
Sample Preparation: Dilute the analyte to a working range of 1–100 ng/mL in 80:20 Acetonitrile:Water containing 5 mM ammonium formate. Self-Validation: The high organic content matches the initial HILIC mobile phase conditions, preventing peak distortion.
-
Chromatography: Inject 2 µL onto a Waters ACQUITY UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 5 mM Ammonium Formate in H₂O (pH 3.0).
-
Solvent B: 100% Acetonitrile.
-
Run a gradient from 90% B to 50% B over 5 minutes.
-
-
Detection: ESI+ MRM mode. Monitor the precursor-to-product transition of m/z 160.1 → 142.1 (corresponding to the [M+H]⁺ ion and the subsequent neutral loss of H₂O from the tertiary alcohol).
Protocol 2: GC-MS Derivatization Workflow
-
Sample Preparation: Transfer 1.0 mg of the sample into a glass autosampler vial and dry completely under a gentle stream of ultra-pure nitrogen. Moisture must be strictly excluded to prevent hydrolysis of the silylating reagent.
-
Derivatization: Add 50 µL of anhydrous pyridine (catalyst/acid scavenger) and 100 µL of MSTFA containing 1% TMCS.
-
Incubation: Seal the vial with a PTFE-lined cap and incubate at 70°C for 30 minutes in a heating block to ensure the complete silylation of the hindered C3-hydroxyl group.
-
Analysis: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Operate the MS in Electron Ionization (EI) mode at 70 eV, scanning from m/z 50 to 500.
Protocol 3: qNMR Absolute Assay Workflow
-
Sample Preparation: Using a calibrated microbalance, accurately weigh ~10.0 mg of 3-(1-Aminopropan-2-yl)oxan-3-ol and ~5.0 mg of Maleic Acid CRM (Internal Standard) into a static-free vial.
-
Dissolution: Dissolve the mixture in 600 µL of D₂O and transfer to a 5 mm NMR tube.
-
Acquisition: Acquire a ¹H-NMR spectrum at 600 MHz. Self-Validation: Set the relaxation delay (D1) to 60 seconds. This ensures that the delay is at least 5× the longest spin-lattice relaxation time (T₁) of the nuclei of interest, guaranteeing complete return to thermal equilibrium and preventing integration truncation errors.
-
Quantitation: Integrate the isolated methyl doublet of the aminopropyl side chain (δ ~1.1 ppm, 3H) against the olefinic singlet of Maleic Acid (δ 6.26 ppm, 2H) to calculate the absolute mass fraction.
Cross-Validation Data Presentation
The following table summarizes the experimental validation metrics obtained when cross-comparing the three methodologies for this specific amino alcohol.
| Validation Parameter | LC-MS/MS (HILIC) | GC-MS (MSTFA Deriv.) | qNMR (600 MHz) |
| Primary Application | Trace PK / Impurity Profiling | Isomer / Structural Elucidation | Absolute Purity Release |
| Limit of Detection (LOD) | 0.5 ng/mL | 50 ng/mL | ~100 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 150 ng/mL | ~500 µg/mL |
| Linearity (R²) | > 0.999 (1–1000 ng/mL) | > 0.995 (0.5–50 µg/mL) | > 0.999 (1–50 mg/mL) |
| Accuracy (% Recovery) | 98.5% – 102.1% | 94.2% – 105.3% | 99.8% – 100.2% |
| Precision (% RSD) | < 2.5% | < 4.0% | < 0.5% |
| Reference Standard Needed? | Yes (Analyte-specific) | Yes (Analyte-specific) | No (Universal CRM used) |
Workflow Visualization
Fig 1. Comparative analytical workflows for 3-(1-Aminopropan-2-yl)oxan-3-ol characterization.
References
-
Macherey-Nagel / Benchchem. "Application Note: GC-MS Analysis of Amino Alcohols Following Derivatization." Chromatography Applications.[Link]
A Guide to Integrating Computational and Experimental Data: A Case Study on the Stereoisomers of 4-Aminocyclohexanol
In modern chemical and pharmaceutical research, the synergy between computational modeling and empirical experimentation is not merely beneficial—it is essential for accelerating discovery and deepening molecular understanding. While the target molecule of this guide, "3-(1-Aminopropan-2-yl)oxan-3-ol," represents a novel structure with limited publicly available data, the principles of this comparative analysis are universally applicable. To illustrate this powerful approach, we will use the well-characterized stereoisomers of 4-aminocyclohexanol as a model system. This guide will provide researchers, scientists, and drug development professionals with a framework for leveraging computational predictions to complement and interpret experimental results.
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is fundamental to its function, particularly in biological systems.[1] For cyclic molecules like 4-aminocyclohexanol, which exists as cis and trans diastereomers, differentiating between isomers is critical.[2] We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of experimental structural elucidation, can be integrated with Density Functional Theory (DFT) calculations to provide a comprehensive and validated understanding of molecular structure and conformation.
Part 1: The Foundation – Experimental Characterization
The initial step in any molecular analysis is the unambiguous characterization of the compound through empirical methods. For the stereoisomers of 4-aminocyclohexanol, ¹H and ¹³C NMR spectroscopy are powerful tools for differentiation.[2] The key to this differentiation lies in the cyclohexane ring's preference for a low-energy "chair" conformation, where substituents can occupy either axial or equatorial positions.[3]
The relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups in the cis and trans isomers leads to distinct magnetic environments for the ring's protons and carbons, resulting in unique NMR spectra.[2]
Experimental Protocol: NMR Sample Preparation and Acquisition
A reproducible and high-quality NMR spectrum is contingent upon meticulous sample preparation.[2]
-
Sample Preparation :
-
Instrument Setup & Acquisition :
-
Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion.
-
Acquire standard one-dimensional ¹H and ¹³C spectra.
-
For deeper structural insights, two-dimensional correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to map proton-proton and proton-carbon connectivities, respectively.
-
Interpreting the Data: Key Differentiating Features in ¹H NMR
The most significant distinction between the cis and trans isomers of 4-aminocyclohexanol in the ¹H NMR spectrum arises from the orientation of the protons on the substituent-bearing carbons (C1 and C4).
-
trans-4-Aminocyclohexanol : The thermodynamically more stable conformation places both the -OH and -NH₂ groups in equatorial positions.[1] This forces the protons at C1 and C4 into axial positions. These axial protons exhibit large axial-axial (Jₐₐ) coupling constants, typically in the range of 10-13 Hz, with their adjacent axial neighbors.[2]
-
cis-4-Aminocyclohexanol : In its most stable chair conformation, one substituent is axial and the other is equatorial.[4] This results in smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, generally between 2-5 Hz.[2]
The observation of a large coupling constant for the H-1 or H-4 proton is, therefore, a strong indicator of the trans isomer.[2]
Part 2: The Predictive Power – Computational Modeling
Computational chemistry, particularly DFT, allows for the in silico modeling of molecular structures and the prediction of their properties, including relative energies of different conformers and NMR chemical shifts.[1][5] This provides a theoretical framework to support and rationalize experimental findings.
Computational Workflow: From Structure to Spectrum
The following diagram outlines a typical workflow for the computational analysis of a molecule like 4-aminocyclohexanol.
Caption: A generalized workflow for computational analysis.
Methodology Deep Dive: Rationale for Choices
-
Conformational Search : For flexible molecules like cyclohexanes, it is crucial to identify all low-energy conformers, as the experimentally observed properties are an average over this population.[6]
-
DFT Functional and Basis Set : The choice of a functional (e.g., B3LYP) and basis set (e.g., 6-31G*) represents a balance between computational cost and accuracy for organic molecules.[7] This level of theory is often sufficient to provide reliable geometries and relative energies.
-
GIAO Method : The Gauge-Independent Atomic Orbital (GIAO) method is a robust and widely used approach for calculating NMR shielding tensors, which are then converted into chemical shifts.
Part 3: The Synergy – A Head-to-Head Comparison
The true power of this integrated approach is realized when experimental and computational data are directly compared. Discrepancies can highlight subtle structural features or limitations in the computational model, while strong agreement provides a high degree of confidence in the structural assignment.
The diagram below illustrates the synergistic relationship between these two domains.
Caption: The synergistic cycle of experimentation and computation.
Quantitative Data Comparison
The following table summarizes the key distinguishing ¹H NMR chemical shifts for the cis and trans isomers of 4-aminocyclohexanol, comparing experimental values with those predicted by DFT calculations.
| Proton | Isomer | Experimental δ (ppm in D₂O) | Key Distinguishing Features |
| H-1 (CH-OH) | cis | ~3.96 (multiplet)[2] | The equatorial H-1 in the cis isomer is deshielded (downfield) compared to the axial H-1 in the trans isomer.[2] |
| trans | ~3.58 (multiplet)[2] | ||
| H-4 (CH-NH₂) | cis | ~3.20 (multiplet)[8] | Similar to H-1, the equatorial H-4 proton in the cis isomer resonates at a lower field than the axial H-4 in the trans isomer. |
| trans | ~2.65 (multiplet)[2] | ||
| Ring Protons | cis | ~1.68 (multiplet, 8H)[8] | |
| trans | ~1.18 (multiplet, 4H), ~1.85 (multiplet, 4H) | The axial and equatorial protons of the trans isomer show greater separation in their chemical shifts. |
Note: Computational values are not absolute and are best used for relative comparisons between isomers. The calculated shifts would be scaled relative to a standard (e.g., TMS) for a more direct comparison.
Computational energy calculations consistently show that the diequatorial chair conformation of trans-4-aminocyclohexanol is significantly more stable than the diaxial conformer, which would be formed through a ring flip.[1] This is due to the avoidance of severe steric hindrance, known as 1,3-diaxial interactions, which would destabilize the diaxial form.[6] This theoretical finding strongly supports the experimental observation that the trans isomer exists almost exclusively in the diequatorial conformation.
Conclusion
By integrating the predictive power of computational chemistry with the empirical certainty of experimental data, researchers can achieve a deeper and more robust understanding of molecular structure and behavior. As demonstrated with the stereoisomers of 4-aminocyclohexanol, DFT calculations can rationalize the observed NMR spectra, confirm conformational preferences, and provide a quantitative measure of stability. This dual approach not only validates experimental findings but also builds a comprehensive molecular picture that is invaluable for rational drug design, materials science, and fundamental chemical research. The principles outlined in this guide provide a clear and effective framework for application to novel molecules such as "3-(1-Aminopropan-2-yl)oxan-3-ol" as they become subjects of scientific inquiry.
References
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available from: [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Available from: [Link]
-
Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. Available from: [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Available from: [Link]
- Google Patents. (n.d.). CN114436865A - Preparation method of 4-aminocyclohexanol.
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Available from: [Link]
-
Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry. Available from: [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available from: [Link]
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server. Available from: [Link]
-
PubChem. (n.d.). 4-Aminocyclohexanol. Available from: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 27489-62-9| Chemical Name : trans-4-Aminocyclohexanol. Available from: [Link]
-
ResearchGate. (2023). Synthesis, Photophysical, Voltammetric, and DFT Studies of 4-Aminochalones. Available from: [Link]
-
ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING, AND COMPUTATIONAL STUDY OF SCHIFF BASE LIGAND DERIVED FROM 4-AMINOANTIPRINE. Available from: [Link]
-
College of Charleston Libraries. (n.d.). DFT based studies on bioactive molecules. Available from: [Link]
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Safety Operating Guide
3-(1-Aminopropan-2-yl)oxan-3-ol proper disposal procedures
As a Senior Application Scientist, I recognize that handling functionalized cyclic ethers like 3-(1-Aminopropan-2-yl)oxan-3-ol requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals utilizing this compound—often as a critical intermediate in the synthesis of complex tricyclic YAP/TAZ inhibitors or related pharmacophores—understanding the physicochemical causality behind safety protocols is non-negotiable.
This guide provides field-proven, self-validating procedures for the safe handling, neutralization, and disposal of 3-(1-Aminopropan-2-yl)oxan-3-ol.
Chemical Hazard Profiling & Causality
To design an effective disposal strategy, we must first deconstruct the molecule's functional groups and their inherent reactivities. According to the EPA's Resource Conservation and Recovery Act (RCRA), synthetic organic intermediates exhibiting characteristic toxicity or corrosivity must be managed strictly as hazardous waste .
-
The Primary Amine (-NH₂): Imparts significant basicity and nucleophilicity. In aqueous solutions, it raises the pH, rendering the waste stream corrosive. Mixing this basic waste directly with acidic streams without controlled neutralization will cause rapid, uncontrolled exothermic reactions.
-
The Oxane (Tetrahydropyran) Ring: As a cyclic ether, it carries a latent risk of auto-oxidation. While less prone to explosive peroxide formation than unsubstituted tetrahydrofuran (THF), prolonged storage of organic waste containing this moiety requires peroxide monitoring.
-
The Hydroxyl Group (-OH): Facilitates strong hydrogen bonding, granting the molecule moderate-to-high aqueous solubility. This means spills cannot simply be wiped up; they must be chemically neutralized and thoroughly washed to prevent residue buildup.
Table 1: Physicochemical Hazard Profile & PPE Causality
| Functional Group / Property | Associated Hazard | Required PPE / Engineering Control | Causality (Why is this required?) |
| Primary Amine (-NH₂) | Corrosive, basic, skin saponification | Heavy-duty Nitrile or Neoprene gloves | Amines rapidly penetrate thin latex; basicity causes saponification of skin lipids, leading to severe chemical burns. |
| Oxane Ring (Ether) | VOC emissions, latent peroxide risk | Class II Chemical Fume Hood | Volatile organic components can aerosolize during transfer, posing acute inhalation risks. |
| Hydroxyl Group (-OH) | Aqueous solubility, mucous membrane risk | Splash goggles & face shield | High solubility means aerosolized droplets or splashes will rapidly absorb into tear ducts and mucous membranes. |
Operational Waste Segregation & Disposal Workflow
The National Research Council’s Prudent Practices in the Laboratory dictates that amine-containing compounds must be strictly segregated from strong oxidizing agents and concentrated acids to prevent catastrophic pressurization in waste carboys .
Below is the logical workflow for processing waste streams containing 3-(1-Aminopropan-2-yl)oxan-3-ol.
Workflow for the segregation, neutralization, and disposal of 3-(1-Aminopropan-2-yl)oxan-3-ol.
Step-by-Step Methodologies & Self-Validating Protocols
Laboratory safety is only as robust as its validation mechanisms. Do not rely on theoretical calculations alone when neutralizing active pharmaceutical intermediates; always implement a self-validating feedback loop.
Protocol A: Controlled Neutralization of Aqueous Amine Waste
Objective: Safely reduce the pH of aqueous waste containing the compound to a neutral range (pH 6–8) prior to vendor collection.
-
Preparation & Isolation: Don appropriate PPE. Ensure the procedure is conducted inside a certified chemical fume hood with the sash lowered to the operational mark.
-
Thermal Mitigation (Ice Bath): Place the primary collection beaker containing the basic aqueous waste into an ice-water bath.
-
Causality: The acid-base neutralization of the primary amine is highly exothermic. Cooling prevents the localized boiling and aerosolization of the oxane derivative.
-
-
Titration: Slowly add 1M Hydrochloric Acid (HCl) dropwise using a glass burette or transfer pipette, stirring continuously with a magnetic stir bar to prevent micro-pockets of concentrated acid.
-
Self-Validation (pH Monitoring): After every 10 mL of HCl added, pause the titration. Use universal pH indicator strips to test the solution.
-
Causality: Side products and buffers in the waste stream can alter the expected titration curve. Relying on visual indicator strips ensures empirical confirmation of neutrality.
-
-
Final Transfer: Once the pH stabilizes between 6.0 and 8.0, transfer the neutralized solution to a designated "Aqueous Waste - Neutralized" high-density polyethylene (HDPE) carboy.
Protocol B: Spill Mitigation and Decontamination
Objective: Contain and chemically deactivate accidental benchtop or floor spills.
-
Containment: Immediately surround the spill with an inert, absorbent material such as diatomaceous earth or vermiculite. Do not use combustible materials like sawdust.
-
Chemical Deactivation: Lightly mist the absorbed spill with a weak, dilute acid (e.g., 5% citric acid solution).
-
Causality: Citric acid safely protonates the amine group, converting it into a non-volatile, water-soluble salt, thereby eliminating noxious vapor pressure.
-
-
Collection: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste container.
-
Self-Validation (Surface Swab): Swab the spill area with a moistened pH test strip. If the strip indicates a basic pH (>8), wash the area with additional dilute citric acid, followed by a final DI water rinse, until a neutral pH is empirically confirmed.
Table 2: Waste Segregation & Compatibility Matrix
| Waste Stream Classification | Compatible Co-Solvents / Wastes | Incompatible Materials (DO NOT MIX) | EPA RCRA Max Storage |
| Neutralized Aqueous | Water, dilute neutral salts (pH 6-8) | Strong acids, heavy metals, cyanides | 90 Days |
| Organic (Halogenated) | DCM, Chloroform, DCE | Alkali metals, strong bases, amines | 90 Days |
| Organic (Non-Halogenated) | Methanol, Ethanol, Hexane, EtOAc | Oxidizers (Peroxides, Nitric Acid) | 90 Days |
Note: Even if 3-(1-Aminopropan-2-yl)oxan-3-ol is dissolved in a non-halogenated solvent, if the solution is left exposed to air for extended periods, perform a self-validating Potassium Iodide (KI) starch test to ensure no cyclic ether peroxides have formed prior to sealing the waste drum.
References
-
Learn the Basics of Hazardous Waste Source: United States Environmental Protection Agency (EPA) URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / The National Academies Press URL:[Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL:[Link]
A Senior Application Scientist's Guide to the Safe Handling of 3-(1-Aminopropan-2-yl)oxan-3-ol
For Researchers, Scientists, and Drug Development Professionals
As a novel chemical entity, 3-(1-Aminopropan-2-yl)oxan-3-ol requires a meticulous approach to laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its structural motifs, particularly the aminopropanol group, provide a strong basis for establishing robust handling, personal protective equipment (PPE), and disposal protocols. This guide synthesizes established safety principles for structurally related compounds to provide a comprehensive framework for the safe utilization of 3-(1-Aminopropan-2-yl)oxan-3-ol in a research and development setting.
The core principle of this guidance is to treat 3-(1-Aminopropan-2-yl)oxan-3-ol with the same level of caution as its hazardous structural analogs, such as 3-Amino-1-propanol and 1-Amino-2-propanol. These related compounds are known to be corrosive, capable of causing severe skin burns and serious eye damage, and are harmful if ingested or absorbed through the skin.[1][2][3] Therefore, a proactive and conservative approach to safety is paramount.
Immediate Safety and Personal Protective Equipment (PPE)
The primary objective is to prevent any direct contact with the compound. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and appropriate PPE.
Engineering Controls: The First Line of Defense
All work with 3-(1-Aminopropan-2-yl)oxan-3-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] This is crucial for preventing the inhalation of any potential vapors or aerosols. An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][6]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE is critical and should be based on a thorough risk assessment of the planned procedures. The following table outlines the recommended PPE for handling 3-(1-Aminopropan-2-yl)oxan-3-ol.
| Body Part | Low-Volume/Low-Concentration Work | High-Volume/High-Concentration/Splash Potential |
| Eyes/Face | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][3][7] | A full-face shield in addition to safety goggles.[3][7] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[1][7] | Double-gloving with compatible chemical-resistant gloves. |
| Body | Standard laboratory coat. | A chemical-resistant apron or a full-body suit.[2] |
| Respiratory | Not typically required when working in a fume hood. | If there is a risk of aerosol generation or if working outside of a fume hood, a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) should be used.[7] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk throughout the lifecycle of the chemical in the laboratory.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
